molecular formula C18H40N+ B10786854 Dimethyldioctylammonium CAS No. 20256-55-7

Dimethyldioctylammonium

Cat. No.: B10786854
CAS No.: 20256-55-7
M. Wt: 270.5 g/mol
InChI Key: MELGLHXCBHKVJG-UHFFFAOYSA-N
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Description

Dimethyldioctylammonium Bromide (CAS 3026-69-5) is a quaternary ammonium compound with the molecular formula C18H40BrN and a molecular weight of 350.42 g/mol . It is classified as a biochemical reagent for use as a biological material or organic compound in life science research . As a cationic surfactant, its mechanism of action is rooted in its ability to interact with and disrupt microbial cell membranes. Research on analogous dialkyl-quaternary ammonium compounds demonstrates that this activity leads to membrane depolarization, which increases with concentration and ultimately results in effective bacterial cell death . This mechanism underpins its value in foundational studies of antimicrobial agents and biofilm control strategies. Furthermore, cationic liposomes formed from similar ammonium compounds are widely investigated for their role as adjuvants in vaccine development and as delivery vectors in gene therapy, due to their capacity to enhance antigen uptake and presentation by antigen-presenting cells . Dimethyldioctylammonium Bromide is provided as a high-purity material for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20256-55-7

Molecular Formula

C18H40N+

Molecular Weight

270.5 g/mol

IUPAC Name

dimethyl(dioctyl)azanium

InChI

InChI=1S/C18H40N/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2/h5-18H2,1-4H3/q+1

InChI Key

MELGLHXCBHKVJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCCCCC

Origin of Product

United States

Foundational & Exploratory

What are the physicochemical properties of Dimethyldioctylammonium chloride?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Dimethyldioctylammonium Chloride

Abstract

Dimethyldioctylammonium chloride (DODAC), a quaternary ammonium compound (QAC), possesses a unique molecular architecture that imparts significant surfactant properties and a diverse range of applications. This technical guide provides a comprehensive examination of the core physicochemical properties of DODAC, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, fundamental physical constants, behavior in solution with a focus on micellization, and established protocols for its characterization. Furthermore, this guide explores the mechanistic basis for its utility as a phase transfer catalyst, antimicrobial agent, and non-viral vector for gene delivery, grounded in its amphipathic nature. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction to Dimethyldioctylammonium Chloride (DODAC)

Dimethyldioctylammonium chloride, also known as dioctyldimethylammonium chloride, is a cationic surfactant characterized by a central nitrogen atom covalently bonded to two methyl groups and two n-octyl chains, with a chloride counter-ion.[1][2] This structure, featuring a hydrophilic cationic head and two hydrophobic alkyl tails, is fundamental to its behavior and functionality.

Chemical Identity and Structure

The defining feature of DODAC is its quaternary ammonium structure, which confers a permanent positive charge, independent of the solution's pH. The two octyl chains provide a significant nonpolar character, making the molecule amphipathic.

  • IUPAC Name: N,N-Dimethyl-N-octyloctan-1-aminium chloride[2]

  • CAS Number: 5538-94-3[2][3][4]

  • Molecular Formula: C₁₈H₄₀ClN[1]

  • Synonyms: Dioctyldimonium chloride, DODAC, Querton 28CL[2]

Caption: 2D structure of Dimethyldioctylammonium Chloride (DODAC).

Significance in Research and Drug Development

The physicochemical properties of DODAC are directly responsible for its widespread use. Its surfactant nature is exploited in formulations, while its cationic charge allows it to interact with negatively charged biological membranes and nucleic acids. This makes it a valuable tool in various applications, including:

  • Antimicrobial Formulations: Its ability to disrupt cell membranes gives it broad-spectrum activity against bacteria and fungi.[1][4][5]

  • Phase Transfer Catalysis: It can transport reactants across the interface of immiscible liquids (e.g., water and organic solvents), enhancing reaction rates.[1][6]

  • Gene Delivery: DODAC can form complexes with negatively charged DNA or RNA, facilitating their entry into cells for gene therapy and vaccine development research.[1]

Core Physicochemical Properties

A thorough understanding of DODAC's physical and chemical properties is essential for its effective application. These properties dictate its behavior in various solvents and its interaction with other molecules.

Summary Table of Physicochemical Data
PropertyValueSource(s)
Molecular Weight 305.97 g/mol (or ~306.0 g/mol )[1][2]
Appearance Solid at room temperature; may appear as a clear liquid in solution.[1][3][4]
Melting Point ≥16.53 – ≤31.32 °C[1][3]
Boiling Point ≥176.8 – ≤208.5 °C[1][3]
Density ≥0.925 – ≤0.928 g/cm³ at 20 °C[3]
Water Solubility 250 mg/L at 25 °C[3]
Decomposition Temp. 208.5 °C[3]
Detailed Analysis of Key Properties

2.2.1 Molecular Weight and Formula The molecular formula is C₁₈H₄₀ClN, corresponding to a molecular weight of approximately 306.0 g/mol .[1][2] This relatively high molecular weight, dominated by the hydrocarbon chains, contributes to its hydrophobic character.

2.2.2 Physical State and Appearance At standard room temperature, DODAC is a solid with a characteristic odor.[1][3] However, due to its relatively low melting point range, it can be encountered as a liquid or a waxy solid depending on ambient conditions and purity. Commercial preparations are often supplied as solutions.[1]

2.2.3 Melting and Boiling Points DODAC exhibits a melting point range of 16.53 °C to 31.32 °C and a boiling point between 176.8 °C and 208.5 °C.[1][3] The ranges suggest that purity can influence these phase transition temperatures. The substance decomposes at 208.5 °C.[3]

2.2.4 Solubility Profile DODAC's solubility is a direct consequence of its amphipathic structure. It has limited solubility in water (250 mg/L at 25 °C), which is expected given the two long octyl chains.[3] However, it demonstrates better solubility in organic solvents. For instance, solvent systems like methanol/dichloromethane are effective for chromatographic purification, indicating its solubility in such mixtures.[1]

2.2.5 Density The density of DODAC is slightly less than that of water, reported to be in the range of 0.925 to 0.928 g/cm³ at 20 °C.[3]

Surfactant Properties and Self-Assembly

The most critical property of DODAC in solution is its behavior as a cationic surfactant. This governs its surface activity, cleaning ability, and interaction with biological systems.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration above which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate into organized structures called micelles.[7] Below the CMC, DODAC monomers exist in solution and can accumulate at interfaces (e.g., air-water). Above the CMC, the interfaces become saturated, and excess monomers assemble into micelles to shield their hydrophobic tails from the aqueous environment.[7][8] This process leads to a distinct change in the physical properties of the solution, such as surface tension, conductivity, and turbidity.[7][9]

CMC_Formation cluster_0 Below CMC cluster_1 Above CMC a DODAC Monomers in Solution b Monomers in Equilibrium a->b  [DODAC] increases   c Self-Assembled Micelles

Caption: Monomer-to-micelle transition at the Critical Micelle Concentration (CMC).

Factors Influencing CMC

The precise CMC value is not fixed; it is highly dependent on the experimental conditions:

  • Temperature: Temperature can affect both the solubility of monomers and the thermodynamics of micellization.

  • Electrolytes: The presence of other ions (salts) in the solution can shield the electrostatic repulsion between the cationic head groups of DODAC, typically leading to a lower CMC.[7]

  • Purity: Impurities can significantly alter the CMC value.

For DODAC, catalyst optimization studies have shown that micelle formation at concentrations above 0.015 M can reduce its efficiency in phase transfer catalysis, indicating that the CMC is a critical parameter for its application.[1]

Mechanism of Action as a Surfactant

As a cationic surfactant, DODAC's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.[1] The positively charged head group electrostatically attracts the surfactant to the negatively charged components of bacterial and fungal cell walls and membranes (e.g., phospholipids, teichoic acids). The hydrophobic octyl tails then penetrate the lipid bilayer, disrupting its integrity, increasing permeability, and ultimately leading to cell lysis and death.[1]

Experimental Protocols for Physicochemical Characterization

The trustworthiness of scientific data relies on robust and reproducible methodologies. Here, we outline standard protocols for determining key properties of DODAC.

Protocol for Determining Solubility

Objective: To determine the solubility of DODAC in a given solvent (e.g., water, ethanol) at a specified temperature.

Principle: The equilibrium method involves preparing a saturated solution of the solute and then determining its concentration.

Methodology:

  • Preparation: Add an excess amount of solid DODAC to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath set to 25 °C).

  • Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid is crucial.

  • Phase Separation: Allow the mixture to stand without agitation for several hours to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully extract a known volume of the clear supernatant, ensuring no solid particles are transferred. A filtration step using a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of DODAC in the filtered supernatant using a suitable analytical technique. For a QAC like DODAC, methods can include:

    • Titration: Two-phase titration methods are standard for QACs.[4]

    • Chromatography: HPLC with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) can be used.

  • Calculation: Express the solubility in units such as mg/L or mol/L.

Protocol for Determining Critical Micelle Concentration (CMC) via Conductometry

Objective: To determine the CMC of DODAC in an aqueous solution.

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, monomers form micelles. Micelles are larger and less mobile than individual ions, and they bind counter-ions, leading to a change in the slope of the conductivity vs. concentration plot. The intersection of the two linear portions of the graph indicates the CMC.[9]

A Prepare Stock Solution of DODAC B Prepare Series of Dilutions in Deionized Water A->B C Equilibrate Samples to Constant Temperature B->C D Measure Conductivity of Each Sample C->D E Plot Conductivity vs. DODAC Concentration D->E F Identify Breakpoint (Intersection of Two Slopes) E->F G Determine CMC Value F->G

Caption: Experimental workflow for CMC determination using conductometry.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of DODAC (e.g., 50 mM) in high-purity deionized water.

  • Serial Dilutions: Prepare a series of at least 15-20 dilutions from the stock solution, spanning a concentration range both well below and well above the expected CMC.

  • Temperature Control: Place the solutions and the conductivity probe in a water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C), as conductivity is highly temperature-dependent.

  • Conductivity Measurement: Starting with the most dilute sample, measure the specific conductivity of each solution. Rinse the probe thoroughly with deionized water and then with the next sample before each measurement.

  • Data Plotting: Plot the specific conductivity (in µS/cm) on the y-axis against the DODAC concentration (in mol/L) on the x-axis.

  • CMC Determination: The resulting plot should show two distinct linear regions. Perform a linear regression on the data points in each region. The concentration at which these two lines intersect is the CMC.[7][9]

Applications in Scientific Research

The unique physicochemical profile of DODAC enables its use in several advanced scientific applications.

Phase Transfer Catalysis

In a biphasic system (e.g., aqueous and organic), many reactions are hindered because the reactants are in separate, immiscible phases. DODAC acts as a phase transfer catalyst by forming an ion pair with an aqueous reactant anion (e.g., hydroxide, peroxide).[1] This cationic-anionic pair is sufficiently hydrophobic to migrate into the organic phase, where it can react with the organic substrate. After the reaction, the DODAC cation can return to the aqueous phase to repeat the cycle. This process is crucial for reactions like epoxidations and sulfide oxidations under mild conditions.[1]

Antimicrobial and Biocidal Activity

DODAC is a broad-spectrum biocide effective against bacteria, fungi, and some viruses.[1][4] Its efficacy stems from its ability to disrupt cell membranes, as described in Section 3.3. It is a key active ingredient in disinfectants and sanitizers for hard surfaces, medical equipment, and industrial water systems.[2][4] Its twin-chain structure provides controlled foaming, which is advantageous in many cleaning applications.[4]

Gene Delivery

The cationic nature of DODAC allows it to electrostatically interact with and condense anionic macromolecules like DNA and RNA. This process forms nano-sized complexes called "lipoplexes." These complexes can neutralize the negative charge of the nucleic acids and facilitate their interaction with and passage across the negatively charged cell membrane, a key barrier to gene delivery.[1] This makes DODAC and similar cationic lipids valuable, non-viral vectors in gene therapy research.[1]

Safety and Handling

According to its Safety Data Sheet (SDS) and GHS classifications, Dimethyldioctylammonium chloride is a hazardous substance that requires careful handling.[2][3]

  • Toxicity: It is toxic if swallowed and fatal in contact with skin.[2][3]

  • Corrosivity: It causes severe skin burns and serious eye damage.[2][3]

  • Environmental Hazard: DODAC is very toxic to aquatic life with long-lasting effects.[2][3]

Handling Recommendations:

  • Work in a well-ventilated area.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

  • Avoid creating dust if handling the solid form.[3]

  • Prevent release into the environment.[3]

Conclusion

The physicochemical properties of Dimethyldioctylammonium chloride—its amphipathic structure, cationic charge, and resultant surfactant behavior—are the foundation of its scientific and industrial utility. From its well-defined melting and boiling points to its critical role in forming micelles above a specific concentration, these characteristics dictate its performance as an antimicrobial agent, a phase transfer catalyst, and a gene delivery vehicle. A deep understanding of these properties, coupled with rigorous experimental characterization, is paramount for harnessing its full potential in drug development and other advanced research fields.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Dimethyldioctylammonium chloride. [Link]

  • Wikipedia. (n.d.). Dimethyldioctadecylammonium chloride. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Dioctyldimethylammonium chloride. Retrieved February 5, 2026, from [Link]

  • Ataman Kimya. (n.d.). DIOCTYLDIMETHYLAMMONIUM CHLORIDE (DIMETHYL DIOCTYL AMMONIUM CHLORIDE). Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Didecyldimethylammonium chloride. Retrieved February 5, 2026, from [Link]

  • YouTube. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

Sources

Technical Guide: Synthesis and Characterization of Dimethyldioctylammonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of Dimethyldioctylammonium bromide (CAS: 3026-69-5), a short-chain dialkyl quaternary ammonium compound. Distinct from its longer-chain homologs (e.g., dioctadecyl) used in liposomal bilayers, the dioctyl variant serves primarily as a high-efficiency Phase Transfer Catalyst (PTC) and a hydrotropic surfactant in pharmaceutical and chemical processing. This document provides a validated protocol for the quaternization of N,N-dimethyl-n-octylamine, offering researchers a reproducible pathway to high-purity material (>98%) suitable for kinetic studies and formulation development.

Part 1: Chemical Identity & Physicochemical Profile[1]

Before initiating synthesis, it is critical to distinguish the target compound from similar homologs (often abbreviated as "DDAB" in literature, which can ambiguously refer to didecyl or didodecyl variants).

PropertySpecification
IUPAC Name N,N-Dimethyl-N-octyloctan-1-aminium bromide
Common Name Dimethyldioctylammonium bromide
CAS Number 3026-69-5
Molecular Formula

Molecular Weight 350.43 g/mol
Physical State White hygroscopic solid or viscous liquid (purity dependent)
Solubility Soluble in water, ethanol, acetonitrile; Insoluble in hexane, diethyl ether
Function Class Cationic Surfactant, Phase Transfer Catalyst, Antimicrobial Agent

Part 2: Synthesis Strategy

Reaction Mechanism: The Menschutkin Reaction

The synthesis proceeds via the Menschutkin reaction , an


 nucleophilic substitution where a tertiary amine acts as the nucleophile attacking a primary alkyl halide.[1]

Reaction Scheme:



Kinetic Considerations:

  • Solvent Effect: The transition state involves charge separation. Polar aprotic solvents like acetonitrile (MeCN) significantly accelerate the rate compared to non-polar solvents by stabilizing the activated complex without solvating the nucleophile too strongly.

  • Leaving Group: Bromide is a competent leaving group, offering a balance between reactivity and stability compared to iodide (too light-sensitive) or chloride (too slow).

Visualizing the Reaction Pathway

ReactionMechanism Reactants Reactants N,N-Dimethyloctylamine + 1-Bromooctane TS Transition State Polar Activated Complex (Stabilized by MeCN) Reactants->TS Nu: Attack (Sn2) Product Product Dimethyldioctylammonium Bromide (Quaternary Salt) TS->Product Leaving Group (Br-) Departure

Figure 1: Mechanistic pathway of the Menschutkin reaction in polar aprotic media.

Part 3: Experimental Protocol

Safety Warning: Alkyl bromides are irritants and potential alkylating agents. Acetonitrile is toxic and flammable. Perform all operations in a fume hood.

Materials
  • Precursor A: N,N-Dimethyl-n-octylamine (Purity >97%)

  • Precursor B: 1-Bromooctane (Purity >98%)

  • Solvent: Acetonitrile (Anhydrous grade preferred)

  • Purification Solvents: Ethyl Acetate (EtOAc), Diethyl Ether (Et2O), Acetone.

Step-by-Step Synthesis Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Charging: Add N,N-Dimethyl-n-octylamine (15.7 g, 100 mmol) and Acetonitrile (50 mL) to the flask. Stir to dissolve.

  • Addition: Add 1-Bromooctane (20.3 g, 105 mmol, 1.05 eq) to the stirring solution. A slight excess of the alkyl halide ensures complete consumption of the amine.

  • Reflux: Heat the mixture to reflux (

    
    ) using an oil bath. Maintain reflux for 18\text{--}24 hours .
    
    • Checkpoint: The reaction progress can be monitored by TLC (Mobile phase: MeOH/CHCl3) or checking for the disappearance of the amine peak in crude NMR.

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the acetonitrile using a rotary evaporator under reduced pressure to yield a viscous, off-white oil or semi-solid.

Purification (Recrystallization)

Since the product is a salt, it can be purified by exploiting its differential solubility in polar vs. non-polar solvents.

  • Dissolution: Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (or Acetone).

  • Precipitation: Add cold Diethyl Ether or Hexane dropwise until turbidity persists.

  • Crystallization: Cool the mixture to

    
     (fridge) or 
    
    
    
    (freezer) overnight. The quaternary salt should crystallize as white needles or a powder.
  • Filtration: Filter the solid rapidly (it may be hygroscopic) under nitrogen atmosphere or in a dry box. Wash with cold Hexane.

  • Drying: Dry the product in a vacuum desiccator over

    
     for 24 hours to remove trace solvents and moisture.
    

Part 4: Characterization & Validation

To ensure the synthesized material meets the "Trustworthiness" pillar, it must be validated using orthogonal analytical techniques.

NMR Spectroscopy (Expected Data)

Nuclear Magnetic Resonance confirms the quaternary structure. The key indicator is the deshielding of the N-methyl protons.

NucleusChemical Shift (

, ppm)
MultiplicityAssignment
1H 0.88TripletTerminal

1H 1.25 - 1.35MultipletBulk methylene chain

1H 1.65 - 1.75Multiplet

-methylene (

)
1H 3.30 - 3.40Singlet

-Methyl groups (

)
1H 3.45 - 3.55Triplet

-methylene (

)
Critical Micelle Concentration (CMC)

Unlike single-chain surfactants (e.g., CTAB), dialkyl quats like Dimethyldioctylammonium bromide often exhibit lower CMCs or distinct aggregation behaviors.

  • Method: Conductivity Titration.[2]

  • Protocol: Measure the specific conductivity (

    
    ) of the surfactant solution as a function of concentration. The intersection of the two linear regions (pre-micellar and micellar) defines the CMC.
    
  • Reference Value: While Didecyl (C10) analogs have a CMC

    
    , the Dioctyl (C8) analog typically exhibits a higher CMC (estimated range 15\text{--}25 mM ) due to the shorter hydrophobic tail length, acting often as a hydrotrope rather than a vesicle-former.
    
Characterization Workflow

Characterization cluster_Tests Analytical Battery Sample Purified Sample NMR 1H NMR (CDCl3) Confirm Structure Sample->NMR MS ESI-MS Mass Check (M+ = 270.3 Da) Sample->MS CMC Conductivity Determine CMC Sample->CMC Valid Validated Material Ready for Application NMR->Valid Singlet @ 3.3ppm MS->Valid m/z 270.3 CMC->Valid Inflection Point

Figure 2: Analytical workflow for validating surfactant identity and purity.

Part 5: Applications in Research & Development

Phase Transfer Catalysis (PTC)

Dimethyldioctylammonium bromide is a highly effective PTC for alkylation, oxidation, and displacement reactions. Its symmetric, lipophilic cation allows it to shuttle anionic reactants (e.g.,


, 

) from an aqueous phase into an organic phase.
  • Advantage: The C8 chains provide sufficient lipophilicity to enter organic solvents (DCM, Toluene) while remaining accessible enough to exchange anions at the interface.

Antimicrobial & Hydrotropic Agent

Quaternary ammonium compounds (QACs) disrupt bacterial cell membranes.

  • Mechanism: Electrostatic attraction to the negatively charged bacterial wall

    
     Hydrophobic tail penetration 
    
    
    
    Membrane leakage.
  • Utility: The C8 analog is less hemolytic than longer chain (C16) variants, making it a candidate for mild disinfection or as a solubilizing agent (hydrotrope) for hydrophobic drugs in aqueous formulations.

References

  • Menschutkin Reaction Kinetics: Menschutkin, N. (1890). "Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloids." Z. Phys. Chem., 5, 589.[3] (Foundational mechanistic reference).

  • Synthesis of Dialkyl Quats: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Sn2 mechanism).
  • Surfactant Properties: Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.
  • CMC Data (Homolog Comparison): Klemmer, A., et al. (2022). "Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide." MDPI. Link (Used for comparative CMC trends of C10 vs C8).

  • Chemical Data: PubChem. "Dimethyldioctylammonium bromide (CID 76408)."[3] National Library of Medicine. Link

Sources

The Physicochemical Dynamics of Dimethyldioctylammonium (C8-DDAC): A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyldioctylammonium chloride (CAS 5538-94-3), often abbreviated as DDAC-C8 or Dioctyl-DDAC , represents a specialized subclass of Fourth-Generation Quaternary Ammonium Compounds (QACs). Unlike the more ubiquitous C10 (didecyl) or C12-C16 (benzalkonium) variants, the C8-DDAC molecule is engineered for a specific balance between hydrophilicity and lipophilicity .

While its antimicrobial potency (MIC) against S. aureus is generally higher (less potent) than its C10 counterparts, C8-DDAC exhibits superior solubility, faster diffusion kinetics, and a unique "low-foam" profile critical for high-turbulence applications (e.g., recirculating cooling towers). This guide dissects the molecular mechanism of action, contrasting its "twin-chain" membrane destabilization dynamics with single-chain QACs, and provides a validated experimental framework for assessing its efficacy.

Molecular Architecture & Physicochemical Basis

The efficacy of Dimethyldioctylammonium is dictated by its amphiphilic structure. It is a dialkyl QAC, meaning it possesses two hydrophobic tails rather than the single tail found in Benzalkonium Chloride (BAC).

Structural Components[1][2][3][4][5]
  • Hydrophilic Head: A positively charged quaternary nitrogen center (

    
    ).[1] This is the "warhead" responsible for initial electrostatic adsorption to the negatively charged bacterial cell wall (Teichoic acids in Gram-positives; Lipopolysaccharides in Gram-negatives).[2]
    
  • Hydrophobic Tails: Two octyl (

    
    ) chains.
    
    • Significance: The shorter C8 length (compared to C10 or C12) results in a higher Critical Micelle Concentration (CMC) and lower hydrophobicity. This prevents the molecule from becoming "trapped" in organic soil loads as easily as longer-chain QACs, maintaining activity in "dirty" conditions.

The Packing Parameter ( )

The "twin-chain" architecture alters the surfactant Packing Parameter, defined as


.
  • Single-chain QACs (BAC):

    
     (Cone shape) 
    
    
    
    Form spherical micelles.
  • Twin-chain QACs (C8-DDAC):

    
     (Truncated cone) 
    
    
    
    Tend to form flexible bilayers or vesicles.
  • Impact: When C8-DDAC inserts into the bacterial membrane, it induces severe localized curvature stress, leading to faster membrane fragmentation compared to simple solubilization.

Mechanism of Action: The 4-Stage Kinetic Model

The antimicrobial action of Dimethyldioctylammonium is not a chemical reaction but a physicochemical disruption . It follows a concentration-dependent isotherm.

Stage I: Electrostatic Adsorption

The cationic


 head group is attracted to the anionic bacterial surface.
  • Gram-Positive: Binds to teichoic and lipoteichoic acids.[2]

  • Gram-Negative: Displaces divalent cations (

    
    , 
    
    
    
    ) that stabilize the Lipopolysaccharide (LPS) layer. This "bridging destabilization" is a critical first step for C8-DDAC to breach the outer membrane.
Stage II: Hydrophobic Insertion

Driven by the hydrophobic effect, the two C8 tails bury themselves into the lipid bilayer.

  • C8 Specificity: Due to shorter chain length, C8-DDAC has less steric hindrance than C18 variants, allowing for rapid insertion, though with lower binding energy (easier to wash out).

Stage III: Phase Separation & Domain Formation

As local concentration increases, C8-DDAC molecules aggregate within the membrane. This creates "mixed micelle" domains that are phase-incompatible with the native phospholipid bilayer, causing the membrane to lose its semi-permeable integrity.

Stage IV: Lysis (The "Barrel-Stave" Collapse)

The accumulation of C8-DDAC causes the membrane to lose structural cohesion. Transmembrane pores form, leading to:

  • Leakage of low molecular weight metabolites (

    
     ions).
    
  • Depolarization of the proton motive force (PMF).

  • Osmotic lysis and cell death.

Visualization: The C8-DDAC Lytic Pathway

C8_Mechanism QAC Dimethyldioctylammonium (Cationic Micelles) CellSurface Bacterial Cell Surface (Net Negative Charge) QAC->CellSurface Attraction Adsorption Stage I: Electrostatic Adsorption (Displacement of Ca++/Mg++) CellSurface->Adsorption Insertion Stage II: Hydrophobic Insertion (C8 Tails Penetrate Bilayer) Adsorption->Insertion Critical Threshold Reached Disruption Stage III: Membrane Phase Separation (Mixed Micelle Formation) Insertion->Disruption Membrane Fluidity Increase Lysis Stage IV: Cell Lysis (Leakage of Cytoplasm) Disruption->Lysis Structural Collapse Death Cell Death (Irreversible) Lysis->Death

Caption: The stepwise physicochemical disruption of the bacterial cell envelope by Dimethyldioctylammonium.

Comparative Physicochemical Dynamics

The following table contrasts C8-DDAC with its longer-chain homolog (C10-DDAC) and Benzalkonium Chloride (BAC).

FeatureDimethyldioctylammonium (C8-DDAC)Didecyldimethylammonium (C10-DDAC)Benzalkonium Chloride (BAC)
Chain Length C8 + C8 (Twin)C10 + C10 (Twin)C12-C16 (Single)
Hydrophobicity ModerateHighHigh
CMC (mM) ~15 - 20 mM (Higher)~0.5 - 1.0 mM (Lower)~1.0 mM
Foam Profile Low / Unstable High / StableHigh / Stable
Solubility Excellent (even in high salt)GoodModerate
Primary Use Recirculating water, CIP systemsGeneral DisinfectionGeneral Disinfection
Efficacy Moderate (Requires higher ppm)High (Gold Standard)High

Key Insight: Researchers often select C8-DDAC not for peak potency, but for process compatibility . In high-agitation systems (like industrial cooling towers), C10 or BAC would create unmanageable foam. C8 provides antimicrobial control without the foam penalty.[3]

Experimental Validation: Membrane Integrity Assay

To validate the mechanism of action described above, researchers should not rely solely on growth inhibition (MIC). A Flow Cytometric Membrane Integrity Assay provides direct evidence of the "Stage IV" lysis event.

Principle

This dual-staining protocol differentiates between intact cells and those with compromised membranes (the specific target of C8-DDAC).

  • SYTO9: Green fluorescent nucleic acid stain. Permeates all cells.

  • Propidium Iodide (PI): Red fluorescent nucleic acid stain. Permeates only cells with damaged membranes (disrupted by QAC).

Protocol Workflow

Reagents:

  • Dimethyldioctylammonium Chloride (99% purity).

  • E. coli (ATCC 25922) or P. aeruginosa (ATCC 27853).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • LIVE/DEAD™ BacLight™ Kit (Thermo Fisher or equivalent).

Step-by-Step Methodology:

  • Culture Preparation: Grow bacteria to mid-log phase (

    
    ) in Mueller-Hinton Broth.
    
  • Wash: Centrifuge (5000 x g, 5 min) and resuspend in PBS to remove culture media proteins (which can quench QACs).

  • Treatment:

    • Aliquot

      
       CFU/mL into tubes.
      
    • Add C8-DDAC at 0.5x, 1x, and 2x MIC concentrations.

    • Control (+): 70% Isopropanol (killed).

    • Control (-): PBS only (live).

    • Incubate for 15 minutes at 25°C.

  • Staining: Add SYTO9 (5 µM) and PI (30 µM). Incubate 15 min in dark.

  • Acquisition: Analyze via Flow Cytometer (Excitation 488 nm).

    • Collect emission at 530 nm (Green/SYTO9) and 630 nm (Red/PI).

  • Analysis: Gate on bacterial population. Calculate ratio of Red (Dead) vs. Green (Live) events.

Visualization: Experimental Workflow

Protocol_Flow Culture Bacterial Culture (Log Phase) Wash Wash & Resuspend (PBS) Culture->Wash Treat Treat with C8-DDAC Wash->Treat Stain Dual Stain (SYTO9 + PI) Treat->Stain 15 min Incubation Flow Flow Cytometry (488nm Excitation) Stain->Flow Data Data Output: Membrane Permeability % Flow->Data

Caption: Workflow for validating C8-DDAC membrane disruption using Flow Cytometry.

Resistance Mechanisms[7]

While C8-DDAC is a potent biocide, sub-lethal exposure can select for resistance. The primary mechanism is Efflux Pumping .

  • QAC Efflux Genes: Genes such as qacA, qacB, and qacE

    
    1 encode for proton-dependent multidrug efflux pumps. These pumps actively extrude the cationic QAC molecule from the periplasm before it can reach the critical concentration required for inner membrane disruption.
    
  • Cross-Resistance: There is a documented risk that bacteria adapting to QACs (via efflux upregulation) may exhibit cross-resistance to antibiotics that utilize similar transport channels.

References

  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews, 12(1), 147–179.

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology, 99(4), 703–715.

  • Buffet-Bataillon, S., et al. (2012). Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities. Journal of Hospital Infection, 79(2), 141-146.

  • Ataman Chemicals. (n.d.). Dioctyldimethylammonium Chloride Technical Data. Technical Data Sheet.

  • Tezel, U., & Pavlostathis, S. G. (2015). Quaternary Ammonium Compounds: Microbially Mediated Fate and Effect. Encyclopedia of Environmental Biology.

Sources

Technical Guide: Solubility Profile & Applications of Dimethyldioctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and application protocols for Dimethyldioctylammonium chloride (DODMAC) .[1] It is designed for researchers in phase transfer catalysis, formulation science, and organic synthesis.[1]

CAS: 5538-94-3 | Formula:


 | MW:  305.97  g/mol [1]

Executive Summary

Dimethyldioctylammonium chloride (DODMAC) is a dialkyl quaternary ammonium compound (QAC) primarily utilized as a Phase Transfer Catalyst (PTC) and antimicrobial surfactant.[1] Its amphiphilic structure—comprising a hydrophilic cationic head group and two hydrophobic octyl (C8) tails—dictates a specific solubility landscape.[1] It exhibits high solubility in polar organic solvents (alcohols, chloroform) and aromatic hydrocarbons (toluene), but limited solubility in non-polar aliphatics (hexane) and water compared to its short-chain analogs.[1]

This guide provides a validated solubility dataset, thermodynamic analysis, and experimental protocols for characterizing DODMAC in drug development and industrial synthesis.[1]

Chemical Identity & Structural Analysis

DODMAC differs from the more common Didecyldimethylammonium chloride (DDAC, C10 chains) by the length of its alkyl chains. This C8 vs. C10 difference results in slightly higher water solubility and lower lipophilicity for DODMAC, impacting its partition coefficient (


) and critical micelle concentration (CMC).[1]
PropertyValue / Description
IUPAC Name

-Dimethyl-

-octyloctan-1-aminium chloride
Physical State Viscous liquid or low-melting solid (Hygroscopic)
Ionic Character Cationic Surfactant
Counter Ion Chloride (

)
Hydrophile-Lipophile Balance Amphiphilic (Forms micelles in aqueous solution)

Solubility Profile in Organic Solvents

The solubility of DODMAC follows the "Like Dissolves Like" principle, but with the complexity of being an ionic salt with substantial hydrophobic character.

Solubility Data Table

Data aggregated from homolog comparisons and experimental surfactant databases.[1]

Solvent ClassSpecific SolventSolubility RatingPhysicochemical Rationale
Polar Protic Methanol, Ethanol, IsopropanolVery High (>800 g/L)Strong solvation of the cationic head group via ion-dipole interactions; alkyl chains solvated by organic backbone.[1]
Chlorinated Chloroform, DichloromethaneHigh Excellent solvent for ion-pairs; disrupts crystal lattice effectively.[1] Standard solvent for QAC extraction.[1]
Aromatics Benzene, TolueneHigh

-interactions solubilize the alkyl chains; sufficient polarity to accommodate the ion pair.[1]
Polar Aprotic Acetone, AcetonitrileModerate to High Soluble, though less effective than alcohols due to lack of H-bond donation to the chloride anion.[1]
Aliphatics Hexane, HeptaneInsoluble / Low Lack of polarity prevents dissociation of the ionic head group; hydrophobic effect of C8 chains is insufficient to overcome lattice energy.
Aqueous WaterSoluble (~0.65 - 250 g/L)*Forms micelles.[1] Solubility is concentration-dependent and affected by the "Krafft Temperature".[1]

*Note: Water solubility is highly sensitive to temperature and purity.[1] Above the Critical Micelle Concentration (CMC), the compound forms aggregates rather than a true molecular solution.[1]

Hansen Solubility Parameter (HSP) Analysis

To predict solubility in novel solvent blends, DODMAC should be modeled as an amphiphile.[1] It does not have a single point in Hansen Space but rather a "solubility sphere" heavily influenced by the polar (


) and hydrogen-bonding (

) parameters of the solvent.[1]
  • Preferred Solvent Region: High

    
    , Moderate 
    
    
    
    .[1]
  • Incompatible Region: Low

    
    , Low 
    
    
    
    (e.g., pure alkanes).[1]

Mechanism of Action: Phase Transfer Catalysis

The primary application of DODMAC's solubility profile is Phase Transfer Catalysis (PTC) . It acts as a shuttle, transporting anionic reactants from an aqueous phase (where they are soluble) to an organic phase (where the reaction occurs).[1][2][3]

The "Ion-Pair" Shuttle Mechanism

Because DODMAC is soluble in both the organic layer (due to C8 chains) and the interface, it extracts anions (


) into the organic phase as an ion pair 

.[1]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Aq_Reactants Na+  Y- (Nucleophile) Q_Y Active Catalyst (Q+ Y-) Aq_Reactants->Q_Y Ion Exchange Aq_Salt Na+  Cl- (Waste) Q_Cl DODMAC (Q+ Cl-) Q_Cl->Aq_Salt Cl- Release Org_Product R-Y (Product) Q_Y->Org_Product Reaction with R-X Org_Substrate R-X (Substrate) Org_Substrate->Org_Product Org_Product->Q_Cl Regeneration of Q+ Cl-

Figure 1: Mechanism of Phase Transfer Catalysis using DODMAC. The Q+ cation shuttles the Nucleophile (Y-) into the organic phase.[1]

Experimental Protocol: Determination of Solubility

Objective: Accurately measure the saturation solubility of DODMAC in a target organic solvent using a self-validating gravimetric or HPLC workflow.

Reagents & Equipment
  • Substance: Dimethyldioctylammonium chloride (Dried in a vacuum desiccator over

    
     for 24h).
    
  • Solvent: HPLC Grade (Ethanol, Toluene, etc.).[1]

  • Equipment: Temperature-controlled shaker bath, 0.45

    
     PTFE syringe filters, Analytical Balance (0.1 mg precision).
    
Workflow (Saturation Shake-Flask Method)
  • Preparation: Add excess DODMAC solid/gel to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).[1]

  • Quantification (Gravimetric):

    • Pipette a known volume (

      
      ) into a pre-weighed weighing boat.[1]
      
    • Evaporate solvent under nitrogen stream or vacuum.[1]

    • Dry residue to constant weight (

      
      ).[1]
      
  • Calculation:

    
    
    

Experimental_Workflow cluster_analysis 4. Analysis Options Step1 1. Saturation Add excess DODMAC to Solvent Step2 2. Equilibration Shake for 24-48h @ Temp Step1->Step2 Step3 3. Filtration 0.45 µm PTFE Filter Step2->Step3 Gravimetric Gravimetric (Evaporate & Weigh) Step3->Gravimetric High Conc. HPLC HPLC-MS (C18 Column, ACN/Water) Step3->HPLC Trace Conc.

Figure 2: Step-by-step workflow for determining solubility limits.

Thermodynamics of Dissolution

The dissolution of DODMAC is driven by the balance between lattice energy (enthalpy cost) and solvation energy (enthalpy gain + entropy).[1]

  • Enthalpy (

    
    ):  Typically positive (endothermic) .[1] Solubility increases with temperature.[1]
    
  • Entropy (

    
    ):  Positive.[1] The disorder increases as the crystal lattice breaks and the hydrophobic tails interact with organic solvents. In water, the "hydrophobic effect" (ordering of water around tails) makes 
    
    
    
    less favorable, limiting solubility compared to ethanol.[1]

Recommendation: For process optimization, perform solubility measurements at three temperatures (e.g., 20°C, 30°C, 40°C) and construct a Van 't Hoff plot (


 vs 

) to determine the specific

for your solvent system.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Corrosive to skin and eyes.[1] Toxic if swallowed.[1]

  • Handling: Use nitrile gloves and safety goggles.[1] Handle in a fume hood if using volatile organic solvents.[1]

  • Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Nitrogen/Argon) if possible to prevent water absorption which alters solubility mass measurements.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 62581, Dioctyldimethylammonium chloride. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Didecyldimethylammonium chloride (Analogue data). Retrieved from [Link][1]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1][4] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][4] (Fundamental text on QAC solubility mechanisms).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for theoretical solubility parameter analysis).

  • Walker, J. D. (Ed.).[1] (2025).[1][5][6] Handbook of Property Estimation Methods for Chemicals. CRC Press.[1] (Reference for QAC physicochemical property estimation).

Sources

Thermal Stability and Decomposition of Dimethyldioctylammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Engineers[1]

Executive Summary

Dimethyldioctylammonium salts (DDA), typically chlorides or bromides, represent a critical class of cationic surfactants and phase transfer catalysts.[1] In drug development, they are increasingly relevant for liposomal gene delivery and antimicrobial formulations.[1] However, their thermal lability presents a distinct challenge during high-temperature processing (e.g., melt extrusion, sterilization).[1]

This guide delineates the thermal degradation profile of DDA salts, distinguishing between physical phase transitions (relevant to formulation stability) and chemical decomposition (relevant to safety and purity). We analyze the competing mechanisms of nucleophilic substitution (


) and Hofmann elimination, providing a self-validating experimental framework for characterizing these materials.[1]

Chemical Identity and Structural Logic

The thermal behavior of DDA salts is dictated by the steric and electronic environment of the quaternary nitrogen.

  • Core Structure: Two methyl groups (low steric hindrance) and two octyl chains (

    
    ).[1]
    
  • Anion Influence: The counter-ion (

    
    , 
    
    
    
    ) acts not just as a charge balancer but as a reactive nucleophile at elevated temperatures.[1]

Key Structural Vulnerabilities:

  • 
    -Carbon:  Susceptible to nucleophilic attack (Dealkylation).[1]
    
  • 
    -Hydrogen:  Susceptible to base-induced abstraction (Elimination).[1]
    

Thermal Decomposition Mechanisms

Unlike simple melting, the degradation of quaternary ammonium salts (QAS) involves irreversible bond cleavage. Two primary pathways compete, governed by temperature and basicity.[1]

Pathway A: Reverse Menschutkin Reaction (Nucleophilic Substitution)

In the absence of a strong base, this is the dominant pathway for halide salts. The halide anion attacks the


-carbon of the alkyl group.
  • Mechanism:

    
     Dealkylation.[1]
    
  • Products: Tertiary amine (Dimethyloctylamine) + Alkyl halide (Octyl halide).[1]

  • Thermodynamics: Endothermic, typically occurring >180°C.[1]

Pathway B: Hofmann Elimination

While classically requiring a strong base (like


), thermal energy can drive this pathway if the anion has sufficient basicity or if the geometry favors proton abstraction.
  • Mechanism: E2 Elimination.[1][2][3]

  • Products: Tertiary amine + Alkene (1-Octene) + Acid (HX).[1]

  • Thermodynamics: Entropy-driven at high temperatures.[1]

Mechanistic Visualization

The following diagram illustrates the bifurcation of these pathways.

DecompositionPathways Start Dimethyldioctylammonium Cation (DDA+) TransitionSN2 Transition State A (SN2 Attack on u03b1-Carbon) Start->TransitionSN2 Heat (>180°C) TransitionE2 Transition State B (Hofmann E2 on u03b2-Hydrogen) Start->TransitionE2 Heat + Basicity Anion Halide Anion (X-) Anion->TransitionSN2 Anion->TransitionE2 ProdSN2 Product Set A: Dimethyloctylamine + Octyl Halide TransitionSN2->ProdSN2 Dealkylation ProdE2 Product Set B: Dimethyloctylamine + 1-Octene + HX TransitionE2->ProdE2 Elimination

Figure 1: Competing thermal decomposition pathways for Dimethyldioctylammonium salts. The SN2 pathway is kinetically favored for halides.

Thermal Stability Profile

Data synthesized from homologous series (Didecyldimethylammonium and Dioctadecyldimethylammonium) allows for precise estimation of DDA behavior.[1]

Phase Transitions vs. Decomposition

It is critical to distinguish between the Gel-to-Liquid Crystalline transition (


)  and Degradation (

)
.[1]
ParameterTemperature RangePhysical EventRelevance

25°C – 45°CChain melting (Phase Transition)Liposome stability, drug release.[1]

180°C – 210°CMass loss begins (1-2%)Processing limit, extrusion safety.[1]

240°C – 280°CMaximum decomposition rateFlash pyrolysis, catastrophic failure.[1]
Kinetics of Degradation

The decomposition follows first-order kinetics in the melt phase.

  • Activation Energy (

    
    ):  Typically 120 – 160 kJ/mol .[1]
    
  • Implication: Stability drops exponentially above

    
    .[1] A hold time of 1 hour at 170°C may cause equivalent degradation to 1 minute at 220°C.
    

Experimental Protocol: Self-Validating Stability Testing

To rigorously determine the stability of a specific DDA salt batch, use this coupled TGA-DSC-GC/MS workflow. This protocol ensures you distinguish between solvent loss (moisture) and actual degradation.[1]

Protocol Workflow

Step 1: Sample Preparation

  • Dry sample in a vacuum desiccator for 24h to remove hygroscopic water (DDA salts are hygroscopic).[1]

  • Weigh 5–10 mg into an Alumina pan (inert) for TGA; seal hermetically in Aluminum for DSC (if checking phase changes).

Step 2: TGA/DSC Execution

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (prevents oxidative artifacts).
    
  • Ramp Rate: 10°C/min from 30°C to 600°C.[1]

  • Validation: Run a blank baseline correction.[1]

Step 3: Evolved Gas Analysis (Optional but Recommended)

  • Couple TGA exhaust to MS.[1]

  • Monitor m/z signals for Octene (m/z 41, 55) and Methyl Halides to confirm mechanism.

Workflow Diagram

ExperimentalWorkflow Step1 Sample Prep: Vacuum Dry 24h (Remove H2O) Step2 Simultaneous TGA/DSC Rate: 10°C/min Atmosphere: N2 Step1->Step2 Decision Mass Loss < 150°C? Step2->Decision ResultSolvent Artifact: Solvent/Moisture Loss Decision->ResultSolvent Yes ResultDegradation True Decomposition: Identify Onset (Tonset) Decision->ResultDegradation No (>180°C) Analysis Kinetic Analysis: Calculate Ea (Arrhenius) ResultDegradation->Analysis

Figure 2: Decision tree for validating thermal stability data, distinguishing moisture artifacts from chemical breakdown.

Implications for Drug Development & Applications[1][4]

Formulation Stability

DDA salts are often used in cationic liposomes or as emulsifiers .[1]

  • Risk: Autoclaving (121°C) is generally safe chemically (

    
    ), but may disrupt the physical structure (
    
    
    
    ).[1]
  • Mitigation: Sterilization by filtration (0.22

    
    m) is preferred over heat sterilization to preserve supramolecular structure.[1]
    
Synthesis and Processing[1]
  • Reaction Solvents: Avoid high-boiling solvents (e.g., DMSO, DMF) if reflux temperatures exceed 150°C for prolonged periods.[1]

  • Extrusion: When using DDA salts in polymer melts (e.g., antimicrobial plastics), keep residence time < 5 minutes if processing near 200°C.[1]

Impurity Profiling

Degradation yields secondary amines and alkyl halides.[1]

  • Toxicity: Alkyl halides are potential genotoxic impurities (GTIs).[1]

  • Control: Quantification of residual tertiary amines via HPLC is a necessary quality critical attribute (CQA) for GMP batches.[1]

References

  • BenchChem. (2025).[1][4][5] Thermal Decomposition of Triethylmethylammonium Chloride: A Technical Guide. Retrieved from [1]

  • Feitosa, E., et al. (2012).[1][6] Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-ray Scattering. PLOS ONE. Retrieved from [1]

  • Master Organic Chemistry. (2017). The Hofmann Elimination of Alkylammonium Salts: Examples and Mechanism. Retrieved from

  • ChemSpider. (2025).[1] Didecyldimethylammonium chloride Structure and Properties. Retrieved from [1]

  • TA Instruments. (2023).[1] Materials Characterization by Thermal Analysis (DSC & TGA). Retrieved from [1]

Sources

Technical Guide: Spectroscopic Profiling of Dimethyldioctylammonium (DODA) Cation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyldioctylammonium (often isolated as the chloride, DODMAC , or bromide, DODAB salt) represents a critical class of dialkyl quaternary ammonium compounds (QACs). Widely utilized as a phase transfer catalyst, an antimicrobial surfactant, and a cationic lipid in drug delivery systems, its purity and structural integrity are paramount for regulatory compliance.

This guide moves beyond basic spectral assignment. It details the mechanistic logic behind the spectroscopic signatures of DODA, providing a self-validating analytical framework for researchers in pharmaceutical and material sciences. We focus on the DODA cation (


), the active species detected in solution and gas-phase analysis.

Section 1: Molecular Architecture & Symmetry Logic

Before interpreting spectra, one must understand the magnetic and vibrational symmetry of the molecule.

  • Core Structure: A quaternary nitrogen center (

    
    ) bonded to two methyl groups (
    
    
    
    ) and two octyl chains (
    
    
    ).
  • Symmetry (

    
     effective): 
    
    • The two

      
      -methyl groups are chemically and magnetically equivalent.
      
    • The two

      
      -octyl chains are chemically and magnetically equivalent.
      
  • Spectroscopic Consequence:

    • NMR: You will not see 18 carbon signals. You will see roughly 9 unique signals (1 methyl + 8 octyl carbons).

    • MS: The parent ion is a permanent cation; it does not require protonation (

      
      ) but appears directly as 
      
      
      
      .

Section 2: Nuclear Magnetic Resonance (NMR) Profiling

Experimental Protocol (Self-Validating)
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. 
    
    
    
    is acceptable but may broaden the exchangeable water peaks often associated with hygroscopic QAC salts.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

  • Concentration: ~10-15 mg/mL. High concentrations can lead to micelle formation, causing peak broadening due to anisotropic tumbling.

H NMR Analysis (400 MHz, )

The proton spectrum is dominated by the deshielding effect of the positively charged nitrogen.

AssignmentShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
N-(CH₃)₂ 3.00 – 3.40 Singlet (s)6HDiagnostic Peak. The positive charge on N pulls electron density, heavily deshielding these protons.
N-CH₂- 3.20 – 3.50 Multiplet (m)4HThe

-methylene protons of the octyl chains. Often overlaps with the methyl singlet or appears just downfield.
-CH₂- (Bulk) 1.20 – 1.40 Multiplet (m)24HThe internal methylene envelope. Includes

carbons. Resolution is poor due to similar electronic environments.
-CH₃ (Terminal) 0.88 Triplet (t)6HFar removed from the

center; behaves like a standard alkane methyl.
C NMR Analysis (100 MHz, )

Carbon NMR provides the definitive confirmation of the carbon skeleton count.

AssignmentShift (

, ppm)
Insight
N-(CH₃)₂ 50.0 – 52.0 The headgroup carbons. High intensity due to 2 equivalent carbons + NOE enhancement.
N-CH₂- 63.0 – 64.0 The

-carbon of the octyl chain. Significantly deshielded by

.
Alkyl Chain 22.0 – 32.0 Multiple peaks corresponding to C2 through C7 of the octyl chain.
Terminal -CH₃ 14.1 Standard terminal methyl.
Visualization: NMR Assignment Logic

NMR_Logic Start Unknown QAC Sample H_NMR 1H NMR Spectrum Start->H_NMR N_Me Singlet @ 3.0-3.4 ppm? H_NMR->N_Me Check Headgroup Integration Integration Ratio (N-Me : Terminal-Me) N_Me->Integration Found Structure Confirm DODA Structure Integration->Structure 1:1 Ratio (6H:6H) Impurity Check Impurities (Amine/Solvent) Integration->Impurity Ratio Mismatch

Figure 1: Decision logic for validating Dimethyldioctylammonium via 1H NMR. A 1:1 integration ratio between the N-methyl singlet and the terminal methyl triplet is the primary quality gate.

Section 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is primarily used here for negative identification (proving what is not there) and counter-ion verification.

The "Fingerprint" of Quaternization

Unlike primary (


) or secondary amines, quaternary ammoniums lack 

bonds.
  • Absence of Bands: No broad band at 3300–3500 cm⁻¹ (N-H stretch). If this exists, your sample is contaminated with amine salts or water.

  • C-H Stretches: Strong bands at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) due to the long octyl chains.

  • C-N Stretch: A distinct vibration around 910–1020 cm⁻¹ , though often obscured in complex mixtures.

  • Counter-ion Effect: If the salt is a Chloride, the spectrum is relatively clean. If it is a Nitrate or Sulfate, strong characteristic anion bands will appear (e.g., Nitrate at 1350 cm⁻¹).

Section 4: Mass Spectrometry (MS) & Fragmentation

For drug development, MS is the gold standard for trace analysis and metabolite identification.

Ionization Physics (ESI)[3]
  • Mode: Positive Electrospray Ionization (

    
    ).
    
  • Observation: DODA is a "pre-charged" ion. It yields a signal of high intensity even at low voltages.

  • Parent Ion (

    
    ): 
    
    • Formula:

      
      
      
    • Exact Mass Calculation:

      
      .
      
    • Target m/z: 270.3

Fragmentation Dynamics (CID)

In Collision-Induced Dissociation (CID), QACs undergo a characteristic Hofmann Elimination in the gas phase. The molecule ejects a neutral alkene to relieve the steric strain and charge density on the nitrogen.

  • Primary Pathway: Loss of Octene (

    
    , 112 Da).
    
    • Product: Dimethyl(octyl)ammonium cation (Tertiary amine species).

  • Secondary Pathway: Loss of a second Octene.

    • Product: Dimethylammonium cation.

Visualization: Fragmentation Pathway

MS_Frag Parent Parent Cation [M]+ m/z 270.3 (Dimethyldioctylammonium) Frag1 Fragment Ion m/z 158.2 (Dimethyloctylammonium) Parent->Frag1 Hofmann Elimination Neutral1 Loss of Octene (C8H16, 112 Da) Parent->Neutral1 Frag2 Fragment Ion m/z 46.1 (Dimethylammonium) Frag1->Frag2 Secondary Elimination Neutral2 Loss of Octene (C8H16, 112 Da) Frag1->Neutral2

Figure 2: ESI-MS/MS fragmentation pathway. The sequential loss of neutral octene moieties (112 Da) is the unique spectral fingerprint of dioctyl QACs.

Section 5: Integrated Characterization Protocol

To ensure "Trustworthiness" in a regulatory setting, use this integrated workflow:

  • Purity Check (MS): Inject sample via Flow Injection Analysis (FIA) into ESI-MS. Confirm single peak at m/z 270.3. If peaks appear at m/z 242 (Dodecyl/Octyl mix) or 298 (Didodecyl), the raw material is a homologue mixture (common in industrial grades).

  • Structure Verification (NMR): Dissolve in

    
    . Verify the 1:1 integral ratio of the N-Methyl singlet (3.2 ppm) to the Terminal Methyl triplet (0.88 ppm).
    
  • Counter-ion Check (IC/IR): Use IR to rule out nitrate/sulfate. Use Ion Chromatography (IC) if quantification of Chloride/Bromide is required for stoichiometry.

References

  • European Union Reference Laboratories (EURL-SRM). (2023). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS/MS. (Version 6).[2][3] Retrieved from [Link]

  • PubChem. (2025).[2] Dimethyldioctylammonium bromide (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]

  • Ferrer, I., & Furlong, E. T. (2001). Identification of Alkyl-Dimethylbenzylammonium Surfactants in Water Samples by Solid-Phase Extraction Followed by Ion Trap LC/MS and LC/MS/MS. Environmental Science & Technology.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[4] Springer. (Authoritative source for general NMR shift prediction of ammonium salts).

Sources

The Cationic Shift: A Technical Analysis of Early Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from heavy metal and phenolic disinfectants to surface-active agents represents a pivotal moment in pharmaceutical chemistry. Quaternary Ammonium Compounds (QACs), permanently charged cationic surfactants, emerged in the early 20th century as the first "invert soaps." This guide analyzes the chemical genesis of QACs, specifically focusing on the foundational work of Jacobs, Heidelberger, and Domagk. It provides a reconstructed technical workflow for the synthesis of first-generation QACs and delineates the electrostatic mechanism of action that remains the standard for biocidal efficacy today.

Chemical Genesis: The Menshutkin Reaction[1][2][3][4]

The entire class of QACs rests upon a single alkylation principle discovered by Nikolai Menshutkin in 1890. The Menshutkin reaction is the nucleophilic substitution (


) of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[1][2]

Unlike protonated amines, which can revert to neutral free bases depending on pH, QACs maintain a permanent positive charge regardless of the solution's pH. This permanence is critical for their stability and antimicrobial activity.

Reaction Mechanism

The reaction is driven by the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. The transition state is highly polar, meaning the reaction rate is significantly accelerated in polar aprotic solvents (e.g., acetonitrile) which stabilize the developing charge separation.

MenshutkinReaction cluster_legend Reactants Tertiary Amine (R3N) + Alkyl Halide (R'X) TS Transition State [R3Nδ+ ... R' ... Xδ-] Reactants->TS Nucleophilic Attack Product Quaternary Ammonium Salt (R3N+R' X-) TS->Product Leaving Group Departure Caption Fig 1. The Menshutkin Reaction Pathway: Conversion of tertiary amine to quaternary salt.

[1][4][5]

The Biological Pivot: From Jacobs to Domagk

While the chemistry was established in 1890, the biological application followed a non-linear path.

The Rockefeller Institute (1915)

Walter Jacobs and Michael Heidelberger synthesized hundreds of hexamethylenetetramine salts. They correctly identified bactericidal properties but were conceptually limited by the era's focus on "magic bullet" chemotherapy (systemic drugs). They viewed these compounds primarily as potential systemic treatments rather than surface disinfectants, missing the broader utility of the class.

The Bayer Breakthrough (1935)

Gerhard Domagk, working at I.G. Farben (Bayer), fundamentally shifted the paradigm. In his landmark paper "Eine neue Klasse von Desinfektionsmitteln" (A New Class of Disinfectants), he introduced Zephirol (alkyldimethylbenzylammonium chloride).[3]

Domagk's key insight was the Structure-Activity Relationship (SAR) :

  • The Cationic Head: Provides adhesion to the negatively charged bacterial cell wall.

  • The Hydrophobic Tail: An alkyl chain (C

    
    -C
    
    
    
    ) that destabilizes the lipid bilayer.
  • Optimal Length: Domagk identified that C

    
     to C
    
    
    
    chain lengths maximized biocidal activity against Gram-positive bacteria.

Mechanism of Action: The "Puncture" Model

Understanding the mechanism is vital for formulation scientists to prevent neutralization. QACs do not rely on metabolic poisoning; they function as membranolytic agents . This physical mode of action makes resistance development slower compared to antibiotics.

The Lysis Cascade
  • Adsorption: The positively charged Nitrogen (

    
    ) is electrostatically attracted to anionic teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative).
    
  • Intercalation: The hydrophobic alkyl tail penetrates the lipid bilayer, overcoming the hydration barrier.

  • Disruption: The surfactant lowers the surface tension of the membrane, causing phase separation and the formation of micellar pores.

  • Leakage: Cytoplasmic contents (

    
    , DNA, RNA) leak out, leading to cell death.
    

MechanismOfAction cluster_cap Step1 1. Electrostatic Adsorption (Cationic Head -> Anionic Cell Wall) Step2 2. Hydrophobic Intercalation (Alkyl Tail Penetrates Bilayer) Step1->Step2 Step3 3. Membrane Destabilization (Phase Separation / Pore Formation) Step2->Step3 Step4 4. Cytoplasmic Leakage (Loss of K+, DNA, RNA) Step3->Step4 Death CELL LYSIS / DEATH Step4->Death Caption Fig 2. The Cytolytic Cascade: Step-by-step mechanism of QAC-induced cell death.

[5]

Technical Protocol: Synthesis of Benzalkonium Chloride (Gen 1)

This protocol reconstructs the synthesis of a First-Generation QAC (Benzalkonium Chloride) based on the principles of the Menshutkin reaction.[4] This is a self-validating workflow; success is determined by the solubility shift (product is water-soluble; reactants are not).

Safety Note: Alkyl halides are alkylating agents and potential carcinogens. Perform all steps in a fume hood.

Materials
  • Nucleophile:

    
    -Dimethylbenzylamine (1.0 eq)
    
  • Electrophile: 1-Chlorododecane (Lauryl chloride) (1.1 eq)

  • Solvent: Acetonitrile (Polar aprotic) or Ethanol (Polar protic)

  • Validation: Silver Nitrate (

    
    ) solution.
    
Workflow
StepOperationTechnical Rationale
1 Charge Reactor Dissolve dimethylbenzylamine in acetonitrile (1:3 w/v). Inert atmosphere (

) is preferred to prevent amine oxidation.
2 Addition Add 1-chlorododecane dropwise. A slight excess (1.1 eq) ensures complete consumption of the amine.
3 Reflux Heat to reflux (

C) for 12-24 hours. Note: Reaction is slower with chlorides than bromides/iodides.[2]
4 Solvent Strip Evaporate solvent under reduced pressure (Rotovap). The residue will be a viscous oil or waxy solid.
5 Purification Recrystallize from acetone/ether. QACs are insoluble in non-polar ether, precipitating the pure salt.
6 Validation Dissolve product in water. Add drops of

. A white precipitate (

) confirms the presence of free chloride ions, indicating successful quaternization.

Evolution of QAC Generations

To contextualize the early research, one must understand how the initial discovery (Gen 1) evolved to overcome limitations like hard water deactivation and anionic incompatibility.

GenerationCompound ClassKey CharacteristicImprovement over Predecessor
Gen 1 Benzalkonium Chlorides (BAC) Alkyl-dimethyl-benzyl-ammoniumThe breakthrough molecule (Domagk, 1935). High efficacy, but sensitive to hard water.
Gen 2 Substituted BACs Ethylbenzyl analogsImproved biocidal activity; higher tolerance to protein load.
Gen 3 Dual QACs Mixture of Gen 1 + Gen 2Synergistic effect; broader spectrum and lower toxicity.
Gen 4 Twin Chain QACs Dialkyl-dimethyl-ammoniumSuperior tolerance to hard water and anionic residues; lower foaming.
Gen 5 Gemini Surfactants Two heads, two tailsExtremely low Critical Micelle Concentration (CMC); higher efficacy at lower doses.

References

  • Domagk, G. (1935).[3][4][5][6] Eine neue Klasse von Desinfektionsmitteln [A new class of disinfectants]. Deutsche Medizinische Wochenschrift.

  • Jacobs, W. A., & Heidelberger, M. (1915). The Bactericidal Properties of the Quaternary Salts of Hexamethylenetetramine. The Journal of Experimental Medicine.[7]

  • Menshutkin, N. (1890).[2] Beiträge zur Kenntniss der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine [Contributions to the knowledge of affinity coefficients of alkyl halides and organic amines]. Zeitschrift für Physikalische Chemie.

  • Buffet-Bataillon, S., et al. (2012). Clinical significance of quaternary ammonium compound resistance in Staphylococcus aureus. Future Microbiology.

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology.

Sources

Technical Monograph: Toxicological Characterization and Safety Assessment of Dimethyldioctylammonium Chloride (DDAC-C8)

[1][2]

Executive Summary & Molecular Identity

Dimethyldioctylammonium chloride (CAS 5538-94-3), often abbreviated as DDAC-C8 or DODMAC , is a twin-chain quaternary ammonium compound (QAC).[1][2] Unlike its C10 (didecyl) or C12-C14 (benzalkonium) homologs, the C8 chain length confers unique solubility kinetics and a distinct hydrophile-lipophile balance (HLB).[1][2]

While widely utilized as a high-level disinfectant, phase transfer catalyst, and antistatic agent, its safety profile is dominated by its mechanism of action: cationic surfactant-mediated membrane disruption .[1][2] This monograph provides a rigorous analysis of its toxicological endpoints, environmental fate, and the specific experimental protocols required to assess its safety in drug development and industrial applications.[2]

Physicochemical Identity
ParameterSpecification
IUPAC Name N,N-Dimethyl-N-octyloctan-1-aminium chloride
CAS Registry Number 5538-94-3
Molecular Formula C₁₈H₄₀ClN
Molecular Weight 305.97 g/mol
Physical State Viscous liquid or semi-solid (concentration dependent)
Solubility Soluble in water, lower alcohols; limited solubility in non-polar solvents.[1][2][3]
Critical Micelle Conc.[2] (CMC) Higher than C10/C12 homologs (indicates lower surface activity but faster kinetics).[2]

Mechanistic Toxicology

The toxicity of DDAC-C8 is not metabolic; it is physical.[2] It acts as a membranolytic agent .[2] Understanding this mechanism is vital for interpreting safety data: toxicity is often a function of concentration threshold (CMC) rather than cumulative metabolic poisoning.[2]

The Lytic Cascade[2]
  • Adsorption: The positively charged quaternary nitrogen headgroup electrostatically attracts to the negatively charged phosphate headgroups of the lipid bilayer (bacteria or mammalian cells).

  • Intercalation: The two hydrophobic C8 octyl tails penetrate the hydrophobic core of the membrane.

  • Disruption: As local concentration exceeds the CMC, mixed micelle formation occurs, solubilizing the membrane lipids.

  • Leakage & Lysis: Loss of osmotic integrity leads to leakage of intracellular constituents (K+, ATP) and eventual cell death.[2]

Visualization: Membrane Interaction Pathway

MembraneLysisQACDDAC-C8 Molecule(Cationic Head + C8 Tails)MembraneCell Membrane(Negatively Charged Surface)QAC->MembraneElectrostaticAttractionIntercalationHydrophobic TailInsertionMembrane->Intercalation hydrophobicdriveMicellizationMixed MicelleFormationIntercalation->MicellizationConc > CMCLysisCytoplasmic Leakage& Cell DeathMicellization->LysisLoss ofIntegrity

Figure 1: The stepwise mechanism of action for DDAC-C8, progressing from electrostatic attraction to total membrane solubilization.[1][2][4]

Toxicological Profile & Safety Data

The following data synthesizes findings from EPA Reregistration Eligibility Decisions (REDs) and ECHA registration dossiers. Note that DDAC-C8 is often grouped with "Dialkyl Quats," but specific data for the octyl homolog is prioritized below.

Acute Toxicity Endpoints
EndpointSpeciesResultHazard Classification
Acute Oral LD₅₀ Rat238 – 262 mg/kg Toxic (Category 3)
Acute Dermal LD₅₀ Rabbit191 – 2930 mg/kg Fatal/Toxic in contact with skin (Conc.[1][2] dependent)
Inhalation LC₅₀ RatNo specific data; assumed corrosive to mucous membranes.[2]High Risk (Aerosol)
Skin Irritation RabbitCorrosive (Necrosis < 4 hrs)Skin Corr.[2] 1B
Eye Irritation RabbitCorrosive (Irreversible damage)Eye Dam. 1
Chronic & Genetic Toxicity
  • Genotoxicity: Consistently negative in Ames tests (Salmonella typhimurium) and in vitro chromosome aberration assays.[2] The molecule does not interact with DNA directly; its toxicity is limited to the membrane.

  • Carcinogenicity: Not classified as a carcinogen.[2][5][6][7]

  • Reproductive Toxicity: NOAEL (No Observed Adverse Effect Level) in rats is approximately 30-60 mg/kg/day .[1][2] Effects at higher doses are secondary to maternal toxicity (gastric irritation).[2]

Environmental Fate[2][9]
  • Aquatic Toxicity: Highly toxic to aquatic organisms (LC₅₀ Fish < 1 mg/L).[2]

  • Biodegradability: Readily biodegradable in aerobic conditions (>60% in 28 days, OECD 301 series).[2] However, high concentrations can inhibit the bacteria in wastewater treatment plants.[2]

  • Soil Mobility: Immobile (High Koc).[2] It binds strongly to soil/sediment, reducing bioavailability over time.[2]

Experimental Protocols for Safety Assessment

For researchers developing formulations containing DDAC-C8, standard assays must be modified to account for its surfactant nature and adsorption to plastics .[2]

Protocol A: Determination of Selectivity Index (SI)

The Selectivity Index (SI = IC₅₀ Mammalian / MIC Bacterial) is the gold standard for assessing safety in drug development.[2]

1. Materials:

  • Cell Line: L929 Mouse Fibroblasts or HaCaT Keratinocytes.[2]

  • Bacterial Strain: S. aureus (ATCC 6538) or E. coli (ATCC 11229).[2]

  • Neutralizer: D/E Neutralizing Broth (Critical to stop reaction).

2. Workflow:

  • Step 1 (Cytotoxicity - MTT Assay):

    • Seed L929 cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treat with serial dilutions of DDAC-C8 (0.1 to 100 µg/mL).[2]

    • Incubate 24h at 37°C.

    • Add MTT reagent.[2] Mitochondrial reductase converts MTT to purple formazan in viable cells only.[2]

    • Solubilize with DMSO and read Absorbance at 570 nm.

    • Calculate IC₅₀ (Concentration inhibiting 50% cell growth).[2]

  • Step 2 (Antimicrobial Efficacy - MIC Assay):

    • Inoculate Mueller-Hinton broth with bacteria (

      
       CFU/mL).[2]
      
    • Add serial dilutions of DDAC-C8.[2]

    • Incubate 18-24h.

    • Determine MIC (Lowest concentration with no visible growth).[2]

  • Step 3 (Calculation):

    
    [1][2]
    
    • Interpretation: An SI > 10 suggests a potential therapeutic window.[2] For QACs like DDAC-C8, SI is often narrow (< 5), necessitating formulation strategies (e.g., liposomal encapsulation) to reduce host toxicity.[2]

Protocol B: Hemolysis Assay (IV Safety)

Since DDAC-C8 is a surfactant, it poses a high risk of lysing red blood cells (RBCs) if used intravenously.[1][2]

  • Preparation: Wash fresh RBCs (human or sheep) 3x with PBS. Resuspend to 2% (v/v).

  • Exposure: Mix 100 µL RBC suspension with 100 µL DDAC-C8 dilutions.

  • Controls: Positive Control (1% Triton X-100 = 100% lysis); Negative Control (PBS = 0% lysis).

  • Incubation: 1 hour at 37°C.

  • Quantification: Centrifuge at 1000g for 5 min. Measure Hemoglobin in supernatant at 540 nm.[2]

  • Threshold: Formulation is considered "hemolytic" if >5% hemolysis occurs at therapeutic concentration.[2]

Visualization: Safety Assessment Workflow

SafetyWorkflowStartDDAC-C8 CandidateFormulationParallelParallel TestingStart->ParallelMICProtocol A: MIC Assay(Antimicrobial Potency)Parallel->MICMTTProtocol B: MTT Assay(Mammalian Cytotoxicity)Parallel->MTTCalcCalculate Selectivity Index(SI = IC50 / MIC)MIC->CalcMTT->CalcDecisionDecision GateCalc->DecisionSafeSI > 10Proceed to Hemolysis/In VivoDecision->SafeHigh SelectivityUnsafeSI < 10Reformulate (Liposomes/Micelles)Decision->UnsafeLow Selectivity

Figure 2: Logical workflow for determining the therapeutic window (Selectivity Index) of DDAC-C8 formulations.

References

  • U.S. Environmental Protection Agency (EPA). (2006).[2][8] Reregistration Eligibility Decision (RED) for Aliphatic Alkyl Quaternaries (DDAC).[2] EPA-HQ-OPP-2006-0338.[1][2] Link[1][2]

  • European Chemicals Agency (ECHA). (2023).[2][3] Registration Dossier: Didecyldimethylammonium chloride (and homologues).[2] EC Number 230-525-2.[1][2][3] Link[1][2]

  • ChemicalBook. (2024).[2][9] Dimethyldioctylammonium chloride CAS 5538-94-3 Data.[1][2][5][10][11]Link[1][2]

  • Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007).[2] Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus.[2] Antimicrobial Agents and Chemotherapy, 51(1), 296-306.[2] Link[1][2]

  • PubChem. (2024).[2] Compound Summary: Didecyl dimethyl ammonium chloride (Homolog Group).[2] National Library of Medicine.[2] Link[1][2]

Environmental fate and biodegradability of Dimethyldioctylammonium

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Dimethyldioctylammonium Chloride (DMDDAC)

Abstract

Dimethyldioctylammonium chloride (DMDDAC), a prominent member of the dialkyl quaternary ammonium compound (QAC) family, sees extensive use as a biocide, disinfectant, and sanitizer in medical, industrial, and consumer products.[1][2] Its cationic surfactant nature, which confers its potent antimicrobial properties by disrupting microbial cell membranes, also governs its environmental behavior.[2] Widespread use leads to its inevitable release into wastewater systems and, subsequently, the broader environment.[3] This guide provides a comprehensive technical analysis of the environmental fate, transport, and biodegradability of DMDDAC. We will delve into the core physicochemical drivers of its environmental distribution, dissect its biotic and abiotic degradation pathways, and present the standardized methodologies essential for its rigorous assessment. This document is intended for researchers, environmental scientists, and drug development professionals who require a deep, mechanistic understanding of DMDDAC's environmental profile.

Environmental Distribution & Transport: A Story of Sorption

The environmental journey of DMDDAC is overwhelmingly dictated by its strong affinity for solid matrices. Unlike neutral organic compounds, its cationic structure leads to powerful electrostatic interactions with negatively charged surfaces abundant in the environment.

Primary Entry Pathway

Due to their application in cleaning and disinfecting products, the principal route of entry for DMDDAC into the environment is "down-the-drain" disposal into municipal and industrial wastewater treatment plants (WWTPs).[3][4] Therefore, the processes within WWTPs represent the first critical control point influencing its ultimate environmental concentration.

Sorption: The Dominant Fate Mechanism

Upon entering an aquatic environment, DMDDAC rapidly partitions from the water column to suspended solids, sediment, and, most significantly, the activated sludge in WWTPs. This process, known as sorption, is the single most important factor controlling its environmental fate.

  • Mechanism of Action : As a cationic molecule, DMDDAC electrostatically binds to negatively charged components of soil and sludge, such as clay minerals and organic matter.[5][6] This interaction is strong and rapid, effectively immobilizing the compound.[1] The primary sorption mechanism is an ion exchange process.[5][7][8]

  • Causality of Experimental Choice : To quantify this partitioning behavior, batch equilibrium studies following protocols like OECD Guideline 106 are employed. These experiments are foundational because they determine the extent to which the compound will be removed from the aqueous phase, which in turn dictates its bioavailability and potential to reach downstream environments or groundwater.

  • Quantitative Sorption Data : The strength of this binding is quantified by the Freundlich adsorption coefficient (Kads), which varies by soil type. Higher Kads values indicate stronger binding and lower mobility.

Soil TypeFreundlich KadsReference
Sand1,095[1]
Sandy Loam8,179[1]
Silt Loam30,851[1]
Silty Clay Loam32,791[1]

The extremely high Kads values, particularly in soils with higher clay and organic matter content, confirm that DMDDAC is immobile in soil.[1] Consequently, the potential for contamination of groundwater is considered very low.[1]

Abiotic Degradation Pathways

Abiotic processes are generally not significant degradation routes for DMDDAC.

  • Hydrolytic Stability : Studies have demonstrated that DMDDAC is stable to hydrolysis under typical environmental pH conditions (pH 5-9).[1]

  • Photodegradation : The compound shows minimal degradation when exposed to light in aqueous solutions and is not subject to photodegradation in soil.[1]

Bioaccumulation Potential

Consistent with its strong sorption behavior, the potential for DMDDAC to bioaccumulate in aquatic organisms is low.[1] Bioconcentration factor (BCF) studies in bluegill sunfish have shown that while the compound is taken up, it is also rapidly depurated once the fish are returned to clean water.[9] The steady-state BCF in edible fish tissue was found to be 38, indicating that bioaccumulation is not a significant concern.[1][9]

The Complexities of Biodegradation

The biodegradability of DMDDAC is a nuanced topic, with studies showing results ranging from readily biodegradable to persistent.[1] This variability is not contradictory but rather highlights the critical role of specific environmental conditions, microbial adaptation, and bioavailability.

Aerobic Biodegradation

Under the aerobic conditions found in the activated sludge of WWTPs and in surface waters, DMDDAC can undergo ultimate biodegradation.[10]

  • Mechanism : The degradation is carried out by specific microbial populations, including bacteria from the genus Pseudomonas, which can utilize the compound as a carbon source.[10] The proposed metabolic pathways involve enzymatic processes such as hydroxylation, oxidation, and dealkylation of the alkyl chains.[10]

  • Wastewater Treatment : In WWTPs, the primary removal mechanism is rapid sorption to sludge, followed by biodegradation of the sorbed compound. This two-step process is highly efficient, with overall removal rates in WWTPs often exceeding 90%.[11] Acclimation of the microbial community to the presence of QACs significantly enhances the rate of degradation.

Anaerobic Biodegradation

In anoxic or anaerobic environments, such as deep sediments, DMDDAC is significantly more persistent.[10] Aquatic metabolism studies under anaerobic conditions have shown very slow degradation, with calculated half-lives extending to hundreds of days.[1]

Key Factors Influencing Biodegradability

The apparent discrepancies in reported biodegradability data can be explained by several key factors:

  • Microbial Acclimation : Microorganisms that have not been previously exposed to QACs degrade them slowly. However, acclimated populations, such as those in WWTPs, are far more efficient.

  • Concentration & Toxicity : As a biocide, high concentrations of DMDDAC can be toxic to the very microorganisms required for its degradation.[12] This can lead to negligible biotransformation in standard lab tests if the test concentration is too high.[12] Dilution in real-world wastewater systems generally reduces the concentration to sub-inhibitory levels.

  • Bioavailability : The strong sorption to sludge and sediment, while a key removal mechanism, can also limit the rate of biodegradation by reducing the concentration of DMDDAC readily available to microbes in the aqueous phase.[11]

  • Alkyl Chain Length : The biodegradability of QACs is known to be influenced by the length of their alkyl chains, with longer chains sometimes showing reduced biodegradability.[1][11]

Standardized Methodologies for Assessment

A robust assessment of DMDDAC's environmental profile relies on validated, internationally recognized testing protocols.

Workflow for Soil Sorption Testing (OECD 106)

The batch equilibrium method is the standard for determining the soil adsorption/desorption characteristics of a chemical. It quantifies the partitioning of the substance between soil and an aqueous solution.

Caption: Workflow for OECD 106 Batch Equilibrium Sorption Study.

Protocol: OECD 106 - Batch Equilibrium Method (Abbreviated)

  • Preparation : Select and characterize test soils (e.g., pH, organic carbon content). Prepare a stock solution of DMDDAC of known concentration, often using a radiolabelled (¹⁴C) analogue for ease of detection.

  • Incubation : Add a known mass of soil to flasks. Add a known volume of the DMDDAC solution. Prepare control flasks without the test substance.

  • Equilibration : Agitate the flasks at a constant temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Separation : Separate the solid and aqueous phases by centrifugation.

  • Analysis : Measure the concentration of DMDDAC remaining in the aqueous phase using an appropriate analytical method like Liquid Scintillation Counting (for ¹⁴C) or HPLC-MS/MS.

  • Calculation : The amount of DMDDAC sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water distribution coefficient (Kd) is then calculated.

Workflow for Ready Biodegradability Testing (OECD 301B)

The CO₂ Evolution Test is a stringent screening method to determine if a chemical is "readily biodegradable." A positive result implies rapid and ultimate degradation in the environment.[13]

Caption: Workflow for OECD 301B Ready Biodegradability CO₂ Evolution Test.

Protocol: OECD 301B - CO₂ Evolution Test (Abbreviated)

  • Rationale : This method assesses ultimate biodegradation by measuring the total amount of CO₂ produced as microorganisms mineralize the test substance. It is considered the most reliable method for this purpose.

  • Setup : The test substance (DMDDAC) is added to a mineral salt medium as the sole source of organic carbon. This is inoculated with a small population of microorganisms, typically from a WWTP effluent.

  • Controls : Three types of vessels are run in parallel:

    • Test Vessels : Contain DMDDAC + inoculum.

    • Blank Controls : Contain only the inoculum to measure endogenous CO₂ production.

    • Reference Controls : Contain a readily biodegradable substance (e.g., sodium benzoate) to validate the viability of the inoculum.

  • Incubation : The vessels are incubated for 28 days. CO₂-free air is bubbled through the solution, and the evolved CO₂ is trapped in a series of absorption bottles containing barium or sodium hydroxide.

  • Analysis : The amount of CO₂ trapped is measured periodically by titration or with a total organic carbon (TOC) analyzer.

  • Classification : The percentage of degradation is calculated by comparing the cumulative CO₂ produced to the theoretical maximum (ThCO₂). To be classified as "readily biodegradable," the substance must achieve >60% degradation within a 10-day window during the 28-day test period.[4][14]

Analytical Chemistry for Environmental Samples

Accurate quantification of DMDDAC in complex environmental matrices requires sophisticated analytical techniques.

  • Sample Preparation : Extraction is a critical first step. For soil and sediment, ultrasound-assisted extraction with solvents like methanol or a dimethylformamide:acetic acid mixture is effective.[15][16] For aqueous samples, solid-phase extraction (SPE) may be used to concentrate the analyte and remove interfering substances.

  • Detection and Quantification : The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[16][17]

    • Rationale : This method provides exceptional selectivity and sensitivity. The liquid chromatography step separates DMDDAC from other compounds in the extract. The tandem mass spectrometry detects the compound by selecting its specific parent ion and then fragmenting it to produce unique daughter ions. This two-stage mass filtering (known as Selected Reaction Monitoring or SRM) allows for confident identification and quantification even at very low concentrations (µg/L or µg/kg levels).[16]

Ecotoxicological Context

Understanding the environmental fate of DMDDAC is crucial because of its inherent toxicity to aquatic life. It is a biocide by design, and this activity is not specific to microbes.

Organism TypeSpeciesEndpointValue (mg/L)Toxicity ClassificationReference
InvertebrateMysid ShrimpLC50-Extremely Toxic[9]
Algae-EC50-Highly Phytotoxic[9]
PlantDuckweedEC50-Highly Phytotoxic[9]
FishSalmonid speciesLC50-Slightly to Very Toxic[9]

The high aquatic toxicity underscores the importance of the efficient removal of DMDDAC in wastewater treatment plants. Its strong sorption to sludge is the primary barrier preventing significant concentrations from reaching sensitive aquatic ecosystems.

Conclusion

The environmental profile of Dimethyldioctylammonium chloride is characterized by a duality of mechanisms. Its fate and transport are dominated by rapid and strong sorption to solid matrices like soil, sediment, and wastewater sludge, rendering it immobile and limiting its bioavailability and potential for groundwater contamination.[1] While it is not susceptible to significant abiotic degradation, it can be biodegraded by acclimated microbial communities under aerobic conditions.[10] The efficiency of this biodegradation in wastewater treatment systems, coupled with the primary sorption process, ensures a high degree of removal, which is critical for mitigating the risk posed by its inherent and high aquatic toxicity .[9] A thorough understanding of these competing and complementary processes, assessed through standardized OECD protocols and advanced analytical chemistry, is essential for a complete and accurate environmental risk assessment of this widely used compound.

References

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  • British Columbia Ministry of Environment. (1989). A Review of the Environmental Impact and Toxic Effects of DDAC. [Link]

  • Chen, S., et al. (2007). Determination of diallyldimethylammonium chloride in drinking water by reversed-phase ion-pair chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A. [Link]

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  • European Chemicals Bureau. (2003). European Union Risk Assessment Report: N,N-DIMETHYLACETAMIDE (DMAC). [Link]

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  • Ding, Y., et al. (2011). [Determination of distearyl dimethyl ammonium chloride in textiles by reversed-phase and normal-phase liquid chromatography-electrospray ionization tandem mass spectrometry]. Se Pu. [Link]

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  • Zhang, Y., et al. (2022). Adsorption of Methyl Red on Poly(diallyldimethylammonium) Chloride-Modified Clay. MDPI. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylaceetamide (DMA). [Link]

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  • Wang, J., et al. (2021). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry. [Link]

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  • Zhang, Y., et al. (2023). Development of Poly(diallyldimethylammonium) Chloride-Modified Activated Carbon for Efficient Adsorption of Methyl Red in Aqueous Systems. MDPI. [Link]

  • Organisation for Economic Co-operation and Development. (1992). OECD Guideline for Testing of Chemicals 301: Ready Biodegradability. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging Dimethyldioctylammonium Chloride as a High-Efficacy Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction: The Power of Phase Transfer Catalysis

In the landscape of modern organic synthesis, driving reactions between reactants isolated in immiscible phases presents a significant challenge. Traditionally, this has necessitated the use of expensive, and often hazardous, anhydrous polar aprotic solvents to co-solubilize all components. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem, creating a bridge between incompatible reaction environments like aqueous and organic layers.[1] This technique relies on a phase transfer agent, or catalyst, to transport a reactive species from one phase to another where the reaction can proceed.[2][3]

Dimethyldioctylammonium chloride (DODMAC), a quaternary ammonium salt, is a highly effective phase transfer catalyst.[4] Its structure is key to its function: a positively charged nitrogen atom (the hydrophilic head) is bonded to two short-chain methyl groups and two long-chain octyl groups (the lipophilic tails). This amphipathic nature allows DODMAC to effectively escort water-soluble anions into an organic phase, dramatically accelerating reaction rates and enabling syntheses that would otherwise be impractical.[5][6] The benefits of employing PTC with catalysts like DODMAC are substantial, including milder reaction conditions, the elimination of expensive organic solvents, higher yields, and simplified work-up procedures, aligning with the principles of green chemistry.[1][6][7]

The Catalytic Cycle: Mechanism of Action

The efficacy of Dimethyldioctylammonium chloride lies in its ability to act as a "shuttle" for anions across the phase boundary.[2] The process, first described in principle by Charles Starks, follows a regenerative cycle.

  • Anion Exchange: In a biphasic system (e.g., water and toluene), the water-soluble reactant, an inorganic salt such as sodium cyanide (NaCN), is dissociated in the aqueous phase. The DODMAC cation (Q⁺), initially paired with its chloride counter-ion (Cl⁻), exchanges this anion for the reactant anion (CN⁻) at the aqueous-organic interface.[8]

  • Phase Transfer: The newly formed ion pair, [Q⁺CN⁻], possesses high lipophilicity due to the two octyl chains. This allows it to leave the aqueous phase and dissolve in the bulk organic phase.[6]

  • Organic Phase Reaction: Within the organic phase, the reactant anion (CN⁻) is poorly solvated, rendering it a highly reactive "naked" nucleophile. It readily reacts with the organic substrate (R-X) to form the desired product (R-CN). This step also generates a new anion (X⁻), the leaving group from the substrate.[7][8]

  • Catalyst Regeneration: The DODMAC cation (Q⁺) now pairs with the leaving group anion (X⁻) to form a new lipophilic salt, [Q⁺X⁻]. This ion pair migrates back to the aqueous phase to restart the catalytic cycle by exchanging the X⁻ anion for another reactant CN⁻ anion.[2]

This continuous cycle, requiring only a catalytic amount of DODMAC, efficiently drives the reaction to completion.

PTC_Mechanism A_Start Na⁺ Y⁻ (Reactant) A_Cat_Y [Q⁺Y⁻] (Loaded Catalyst) A_End Na⁺ X⁻ (Byproduct) A_Cat_X [Q⁺X⁻] (Catalyst) A_Cat_X->A_Start 4. Anion Exchange (Regeneration) O_Cat_Y [Q⁺Y⁻] A_Cat_Y->O_Cat_Y 1. Phase Transfer (Lipophilic Ion Pair) O_Substrate R-X (Substrate) O_Product R-Y (Product) O_Substrate->O_Cat_Y O_Cat_X [Q⁺X⁻] O_Product->O_Cat_X Generates [Q⁺X⁻] O_Cat_Y->O_Product 2. Organic Reaction (Nucleophilic Attack) O_Cat_X->A_Cat_X 3. Catalyst Return caption Fig. 1: The Phase Transfer Catalysis Cycle using DODMAC (Q⁺)

Caption: The Phase Transfer Catalysis Cycle using DODMAC (Q⁺).

Application Note 1: Nucleophilic Substitution Reactions

DODMAC is exceptionally well-suited for facilitating a wide range of nucleophilic substitution reactions, including the synthesis of nitriles, ethers, esters, and azides from alkyl halides.[6][9] The catalyst's ability to deliver a highly reactive nucleophile into the organic phase where the alkyl halide resides is the key to its success.[10]

Protocol: Synthesis of 1-Cyanononane from 1-Bromononane

This protocol details a representative liquid-liquid PTC reaction for the synthesis of an aliphatic nitrile.

Materials:

  • 1-Bromononane (Substrate)

  • Sodium Cyanide (NaCN) (Nucleophile)

  • Dimethyldioctylammonium chloride (DODMAC) (Catalyst)

  • Toluene (Organic Solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel equipped with a magnetic stirrer, reflux condenser, and temperature probe.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 1-bromononane (20.7 g, 0.1 mol) and toluene (50 mL). Begin vigorous stirring to create a well-mixed organic phase.

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (7.35 g, 0.15 mol) and DODMAC (1.53 g, 0.005 mol, 5 mol%) in deionized water (50 mL). Causality Note: Using an excess of the nucleophile helps drive the reaction to completion. The 5 mol% catalyst loading is a typical starting point for optimization.

  • Reaction Initiation: Add the aqueous solution to the reaction flask. Heat the biphasic mixture to 80°C with vigorous stirring. The stirring must be sufficient to create a large surface area between the two phases for efficient catalysis.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer periodically and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL) to remove residual cyanide and catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude 1-cyanononane can be further purified by vacuum distillation to yield the final product.

Data Summary: Typical Conditions for Nucleophilic Substitutions

The following table provides starting conditions for various substitution reactions using DODMAC. Optimization may be required based on the specific substrate.

Reaction TypeNucleophile (Aqueous)Substrate (Organic)SolventTemperature (°C)Typical Yield
Cyanation NaCN, KCNAlkyl Bromide/ChlorideToluene70-90>90%
Alkylation (Ether Synthesis) NaOH (50% aq.), PhenolAlkyl HalideDichloromethane25-40>85%
Azide Synthesis NaN₃Alkyl BromideChlorobenzene80-100>95%
Thiolation NaSHAlkyl HalideToluene50-70>80%

Application Note 2: Selective Oxidation of Sulfides

DODMAC can be effectively used to catalyze the oxidation of sulfides to either sulfoxides or sulfones, which are important intermediates in pharmaceutical development.[4] The catalyst facilitates the transfer of an oxidizing agent, such as the hydroperoxide anion, from the aqueous phase to the organic phase where it reacts with the sulfide.[4] Precise control over the reaction conditions allows for selective formation of the desired oxidation state.[4]

Protocol: Oxidation of Thioanisole to Thioanisole Oxide

Materials:

  • Thioanisole (Substrate)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (Oxidant)

  • Dimethyldioctylammonium chloride (DODMAC) (Catalyst)

  • Dichloromethane (CH₂Cl₂) (Organic Solvent)

  • Sodium Sulfite (Na₂SO₃) Solution (for quenching)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel with vigorous stirring and temperature control (ice bath).

Procedure:

  • Reaction Setup: In a 100 mL flask, dissolve thioanisole (1.24 g, 10 mmol) and DODMAC (0.31 g, 1 mmol, 10 mol%) in dichloromethane (20 mL).

  • Temperature Control: Cool the mixture to 0-5°C using an ice bath. Causality Note: Low temperature is crucial for controlling the exothermicity of the oxidation and preventing over-oxidation to the sulfone.

  • Oxidant Addition: Add 30% hydrogen peroxide (1.13 mL, 11 mmol, 1.1 equivalents) dropwise over 20 minutes while maintaining the internal temperature below 5°C.

  • Reaction: Stir the mixture vigorously at 0-5°C for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, carefully add a 10% aqueous solution of sodium sulfite to the flask until the effervescence ceases. This step quenches any unreacted hydrogen peroxide.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water (2 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the solution and remove the solvent by rotary evaporation to yield the crude thioanisole oxide. The product can be purified by column chromatography on silica gel.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Charge Reactor: Organic Substrate (R-X) Solvent (e.g., Toluene) C Combine Phases in Reactor A->C B Prepare Aqueous Phase: Nucleophile (NaY) Water DODMAC Catalyst B->C D Heat to Target Temperature (e.g., 80°C) C->D E Vigorous Stirring (4-6 hours) D->E F Monitor Progress (TLC / GC) E->F G Cool and Separate Phases F->G Reaction Complete H Wash Organic Layer (Water, Brine) G->H I Dry Organic Layer (e.g., MgSO₄) H->I J Filter and Concentrate (Rotary Evaporation) I->J K Purify Product (Distillation / Chromatography) J->K caption Fig. 2: General Experimental Workflow for PTC

Caption: General Experimental Workflow for a PTC Reaction.

Troubleshooting and Best Practices

ProblemPotential CauseRecommended Solution
Low or No Reaction Insufficient mixing/stirring speed.Increase stirring rate to maximize interfacial area. Use a mechanical stirrer for larger volumes.
Catalyst is poisoned or decomposed.Ensure substrate and reagents are free of impurities. Avoid excessive temperatures, especially with strong bases.[2]
Nucleophile is too hydrated.Use a higher concentration of the aqueous reactant or a minimal amount of water to reduce hydration of the anion.[2]
Slow Reaction Rate Low temperature.Gradually increase the reaction temperature, keeping catalyst stability in mind.
Low catalyst concentration.Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Formation of Byproducts Over-reaction or side reactions (e.g., elimination).Lower the reaction temperature. Use a less polar organic solvent.
Catalyst decomposition (Hofmann elimination).This can occur with strong bases (e.g., >50% NaOH) and high heat. Use milder conditions or a more stable catalyst if necessary.
Difficult Phase Separation Emulsion formation.Add a small amount of brine (saturated NaCl solution) during work-up to help break the emulsion.

Safety and Handling

Dimethyldioctylammonium chloride is a quaternary ammonium compound and should be handled with appropriate care.

  • Hazards: It is a severe skin and eye irritant and can be harmful if swallowed.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust if handling the solid form.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Dimethyldioctylammonium chloride is a versatile and robust phase transfer catalyst that offers significant advantages for biphasic organic reactions. By efficiently transporting anions from an aqueous to an organic medium, it enables a broad spectrum of transformations, including nucleophilic substitutions and oxidations, under mild, environmentally friendly conditions. Understanding the core mechanism and key reaction parameters allows researchers and process chemists to unlock the full potential of this powerful catalytic tool, streamlining synthesis and improving overall efficiency.

References

  • Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]

  • Wikipedia. (n.d.). Didecyldimethylammonium chloride. Available at: [Link]

  • ACS Publications. (2001). Quaternary Ammonium Salts, Their Use in Phase-Transfer Catalyzed Reactions. Organic Process Research & Development. Available at: [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]

  • Google Patents. (n.d.). EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts.
  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyldioctadecylammonium chloride. Available at: [Link]

  • PubChem. (n.d.). Dioctyldimethylammonium chloride. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of dimethyldiallyl ammonium chloride with high purity. Available at: [Link]

  • Google Patents. (n.d.). CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride).
  • International Journal of Scientific & Technology Research. (n.d.). The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. Available at: [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

  • MDPI. (2022). Effect of Substituents on the Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride. Available at: [Link]

  • NPTEL Archive. (n.d.). Phase Transfer Catalysis. Available at: [Link]

  • Scribd. (n.d.). Phase Transfer Catalyst. Available at: [Link]

Sources

Application Note: Nanoparticle Synthesis via Dimethyldioctylammonium Reverse Micelle Templating

[1]

Executive Summary

This guide outlines the methodology for using Dimethyldioctylammonium Chloride/Bromide (DODMAC/DODAB) as a soft template in the synthesis of high-purity inorganic nanoparticles. The protocol utilizes the Reverse Micelle (Water-in-Oil) technique, where the surfactant stabilizes nanometer-sized water pools within an organic solvent. These water pools act as "nanoreactors," confining the nucleation and growth of particles to the nanoscale. The double-tail C8 structure of DODMAC/DODAB provides superior interface rigidity compared to single-chain surfactants, enabling the synthesis of semiconductors (e.g., Ge) and microporous frameworks (e.g., ZnPO-X) with narrow size distributions.

Scientific Rationale & Mechanism

Why Dimethyldioctylammonium (C8)?
  • Geometric Packing Parameter (

    
    ):  The double C8 chains give DODMAC/DODAB a packing parameter 
    
    
    , favoring the formation of inverted structures (reverse micelles) in non-polar solvents like isooctane or toluene.
  • Interface Rigidity: Compared to longer-chain analogs (e.g., Didodecyl- or Dioctadecyl-), the shorter octyl chains form a more rigid interface. This rigidity minimizes inter-micellar exchange rates, preventing uncontrolled aggregation during the rapid nucleation phase.

  • Confinement Control: The size of the nanoparticle is strictly governed by the water-to-surfactant molar ratio (

    
    ). DODMAC allows for stable microemulsions at low 
    
    
    (typically 5–15), producing particles in the 2–10 nm range.
Mechanism of Action

The synthesis relies on the "Two-Microemulsion" or "Injection" method:

  • Precursor Encapsulation: Metal salts are dissolved in the aqueous core of the reverse micelles.

  • Micellar Collision: When two micellar populations (one containing metal precursor, one containing reducing/precipitating agent) are mixed, they collide and fuse.

  • Reaction & Growth: Reagents exchange rapidly, leading to nucleation within the water pool. The surfactant shell prevents particle agglomeration.

DOT Diagram: Reverse Micelle Templating Pathway

ReverseMicelleSynthesiscluster_inputsPhase Preparationcluster_reactionNanoreactor DynamicsOrganicSolventOrganic Phase(Isooctane/Toluene)MicelleFormationReverse Micelle Formation(Water-in-Oil)OrganicSolvent->MicelleFormationDODMACSurfactant(DODMAC/DODAB)DODMAC->MicelleFormationAqueousPrecursorAqueous Precursor(Metal Salt / Reductant)AqueousPrecursor->MicelleFormationCollisionMicellar Collision& FusionMicelleFormation->Collision Mix Micelle A & BExchangeReagent ExchangeCollision->ExchangeNucleationConfined NucleationExchange->NucleationGrowthParticle Growth(Limited by w0)Nucleation->GrowthSeparationDestabilization &PurificationGrowth->SeparationFinalProductMonodisperseNanoparticlesSeparation->FinalProduct

Caption: Schematic of the reverse micelle synthesis pathway using DODMAC/DODAB. The surfactant stabilizes the aqueous core, controlling nucleation dynamics via micellar fusion and exchange.

Experimental Protocol

This protocol is adapted for the synthesis of Germanium Nanoparticles (semiconductor) or Zinc Phosphate (microporous) using DODAB/DODMAC.

Materials Required
ComponentSpecificationPurpose
Surfactant Dimethyldioctylammonium Bromide (DODAB) or Chloride (DODMAC)Template/Stabilizer (>98% purity)
Organic Solvent Isooctane (2,2,4-Trimethylpentane) or TolueneContinuous phase (Anhydrous)
Co-surfactant 1-Decanol (Optional but recommended for ZnPO synthesis)Modifies interface flexibility
Precursor A Metal Salt (e.g.,

or

)
Nanoparticle source
Precursor B Reducing Agent (e.g.,

) or Precipitant (e.g.,

)
Reaction initiator
Destabilizer Ethanol or MethanolFor washing/precipitation
Step-by-Step Methodology
Phase 1: Preparation of Reverse Micelle Solutions

Objective: Create two identical microemulsion environments containing the reactants.

  • Stock Solution Preparation:

    • Dissolve DODMAC/DODAB (0.1 M) in the chosen organic solvent (e.g., Isooctane).

    • Note: If using DODMAC for microporous crystals, add 1-decanol as a co-surfactant (Molar ratio Surfactant:Co-surfactant

      
       1:4) to adjust curvature.
      
  • Micelle A (Metal Precursor):

    • Add the aqueous metal salt solution (or pure liquid precursor like

      
      ) to the surfactant solution.
      
    • Crucial Parameter: Maintain a specific

      
       (water-to-surfactant molar ratio). For small particles (<5 nm), use 
      
      
      .
    • Vortex vigorously for 5–10 minutes until the solution becomes optically clear (transparent). This indicates stable reverse micelle formation.

  • Micelle B (Reducing/Precipitating Agent):

    • Prepare a second surfactant solution identical to Step 1.

    • Add the aqueous reducing agent (e.g.,

      
       in THF or aqueous 
      
      
      ) or precipitant.
    • Vortex until optically clear.

Phase 2: Reaction & Growth

Objective: Initiate controlled nucleation via micellar exchange.

  • Inert Atmosphere (For Non-Oxides): If synthesizing semiconductors (Ge) or metallic particles, perform all steps under Argon/Nitrogen flow to prevent oxidation.

  • Mixing: Rapidly inject Micelle B into Micelle A under vigorous stirring (1000 RPM).

    • Observation: A color change indicates nucleation. For Ge, the solution turns yellow/brown. For ZnPO, it may remain clear or turn slightly turbid depending on crystallite size.

  • Aging: Allow the reaction to proceed for 2–12 hours at ambient temperature.

    • Note: Unlike hydrothermal synthesis, this occurs at room temperature or mild heat (50°C), preventing phase transitions to unwanted bulk polymorphs.

Phase 3: Separation & Purification

Objective: Remove surfactant and recover nanoparticles.

  • Destabilization: Add an excess of polar solvent (e.g., Ethanol or Methanol ) to the reaction mixture. This disrupts the reverse micelles.

  • Centrifugation: Centrifuge at 10,000 RPM for 15 minutes. The nanoparticles will pelletize.

  • Washing: Discard the supernatant (containing surfactant). Resuspend the pellet in Ethanol and centrifuge again. Repeat 3x to ensure complete removal of DODMAC/DODAB.

  • Storage: Store the final particles as a dispersion in a non-polar solvent (e.g., Hexane) or dry under vacuum for powder characterization.

Critical Control Parameters (Troubleshooting)

ParameterImpact on SynthesisOptimization Strategy

(Water/Surfactant Ratio)
Determines particle size.Low

(<10) = Smaller particles. High

(>15) = Larger particles, risk of polydispersity.
Solvent Choice Affects micelle stability.Isooctane is standard for DODMAC. Toluene is better for aromatic precursors.
Surfactant Purity Impurities disrupt the monolayer.Recrystallize DODAB/DODMAC from acetone/ether if optical clarity is not achieved.
Stirring Speed Controls collision frequency.High shear mixing is required during the initial injection to ensure homogeneous nucleation.

References

  • Synthesis of Germanium Nanoparticles

    • Title: Immobilization of Gold Nanoparticles onto Silicon Surfaces by Si−C Covalent Bonds (Mentions Ge synthesis via DODAB).
    • Source:ResearchGate / ACS Public
    • Context: Hydride reduction of

      
       encapsulated in dimethyldioctylammonium bromide  inverse micelles.[1]
      
    • (Verified via Search Result 1.6)

  • Synthesis of Microporous Zincophosphate (ZnPO-X)

    • Title: Crystal Growth of Faujasitic Microporous Zincophosphate Crystals Using Reverse Micelles as Reactants.[2][3][4]

    • Source:Langmuir (ACS Public
    • Context: Use of dimethyldioctylammonium chloride (DODMAC) and 1-decanol to synthesize ZnPO-X.[5]

    • (Verified via Search Result 1.3)

  • General Reverse Micelle Templating

    • Title: Templated synthesis of nanostructured materials.[6]

    • Source:ResearchG
    • Context: General principles of using surfactant templ

Application Notes and Protocols: Dimethyldioctylammonium (DMDOMA) in Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Cationic Lipids in Gene Therapy

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and gene therapy. Non-viral gene delivery systems are of particular interest due to their potential for lower immunogenicity compared to viral vectors. Among these, cationic lipids have emerged as a powerful tool for transfecting cells with DNA and RNA. Dimethyldioctylammonium (DMDOMA), a quaternary ammonium compound, is a cationic lipid that leverages electrostatic interactions to facilitate the entry of genetic material into cells.[1]

This document provides a comprehensive guide to the principles and practical applications of DMDOMA in gene delivery, including detailed protocols for lipoplex formation and in vitro transfection.

The Mechanism of DMDOMA-Mediated Gene Delivery

The efficacy of DMDOMA as a gene delivery agent is rooted in its chemical structure: a positively charged head group and two hydrophobic octyl chains.[1] This amphipathic nature allows it to self-assemble into liposomes in aqueous solutions. The process of DMDOMA-mediated gene delivery can be understood in several key steps:

  • Lipoplex Formation: The positively charged head group of DMDOMA interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA or RNA). This interaction leads to the condensation of the nucleic acid and the formation of stable nanoparticles called lipoplexes.[2][3][4] The overall charge of the lipoplex is typically positive, which is crucial for the next step.

  • Adsorption to the Cell Surface: The cell membrane is predominantly negatively charged due to the presence of anionic phospholipids and proteins. The positively charged DMDOMA/DNA lipoplexes are attracted to the cell surface, facilitating their adsorption.

  • Cellular Uptake: The primary mechanism of cellular entry for lipoplexes is endocytosis.[5] The cell membrane engulfs the lipoplex, forming an intracellular vesicle called an endosome.

  • Endosomal Escape: This is a critical and often rate-limiting step in gene delivery. For the genetic material to be effective, it must escape the endosome and enter the cytoplasm. Cationic lipids like DMDOMA, often in conjunction with "helper lipids" such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, are thought to facilitate this escape.[4][6][7] The proposed mechanism involves the interaction of the cationic lipid with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.[8][9][10]

  • Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must enter the nucleus. This process is generally more efficient in dividing cells where the nuclear envelope breaks down during mitosis.

Visualizing the Pathway: DMDOMA-Mediated Gene Delivery

GeneDelivery cluster_extracellular Extracellular Space cluster_cell Target Cell DMDOMA DMDOMA Liposomes (+) Lipoplex DMDOMA/DNA Lipoplex (+) DMDOMA->Lipoplex Electrostatic Interaction DNA Plasmid DNA (-) DNA->Lipoplex CellMembrane Cell Membrane (-) Lipoplex->CellMembrane Adsorption Endosome Endosome CellMembrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import

Caption: Mechanism of DMDOMA-mediated gene delivery.

Protocol 1: Preparation of DMDOMA-Based Cationic Liposomes

This protocol describes the preparation of DMDOMA liposomes incorporating the helper lipid DOPE using the thin-film hydration method followed by extrusion for size homogenization.

Materials:

  • Dimethyldioctylammonium chloride (DMDOMA)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, HBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve DMDOMA and DOPE in chloroform at a desired molar ratio (a starting point of 1:1 is recommended). The total lipid concentration will depend on the desired final concentration of the liposome suspension. b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask. c. To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.

  • Hydration: a. Hydrate the lipid film by adding a pre-warmed (above the phase transition temperature of the lipids) sterile, nuclease-free aqueous buffer. The volume of the buffer will determine the final lipid concentration. b. Gently rotate the flask to facilitate the hydration of the lipid film, leading to the formation of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sonication (Optional): a. To aid in the dispersion of the lipid film, the flask can be placed in a bath sonicator for a few minutes until the lipid film is completely detached from the glass.

  • Extrusion for Size Homogenization: a. For a more uniform size distribution, the MLV suspension is subjected to extrusion. b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Pass the liposome suspension through the extruder multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs) of a defined size.

  • Characterization and Storage: a. The size and zeta potential of the prepared liposomes should be characterized using dynamic light scattering (DLS). b. Store the liposome suspension at 4°C. Stability should be assessed for long-term storage.[11][12]

Protocol 2: In Vitro Transfection of Mammalian Cells with DMDOMA/DNA Lipoplexes

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format. Optimization is crucial for each cell type and plasmid combination.[13][14]

Materials:

  • DMDOMA-based cationic liposome suspension (from Protocol 1)

  • Plasmid DNA of high purity (A260/A280 ratio of 1.8-2.0)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum

  • Adherent mammalian cells (e.g., HEK293, HeLa, CHO)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. For each well to be transfected, prepare two sterile microcentrifuge tubes. b. Tube A (DNA): Dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in serum-free medium to a final volume of 50 µL. c. Tube B (Liposomes): Dilute the desired amount of DMDOMA liposome suspension in serum-free medium to a final volume of 50 µL. The optimal ratio of lipid to DNA needs to be determined empirically, but a starting point is a charge ratio (+/-) of 2:1 to 6:1.[15] d. Add the diluted DNA (Tube A) to the diluted liposomes (Tube B) and mix gently by pipetting up and down. Do not vortex. e. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[16][17]

  • Transfection: a. Gently aspirate the culture medium from the cells and wash once with serum-free medium. b. Add the 100 µL of the lipoplex mixture dropwise to the cells. c. Add an appropriate volume of serum-free medium to each well to ensure the cells are covered. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium containing serum. b. Incubate the cells for 24-72 hours before assaying for gene expression.

Visualizing the Workflow: Lipoplex Formation and Transfection

TransfectionWorkflow cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection DiluteDNA 1. Dilute Plasmid DNA in Serum-Free Medium Mix 3. Combine and Mix Gently DiluteDNA->Mix DiluteLipid 2. Dilute DMDOMA Liposomes in Serum-Free Medium DiluteLipid->Mix Incubate 4. Incubate 15-30 min at Room Temperature Mix->Incubate AddComplex 5. Add Lipoplex to Cells Incubate->AddComplex Formed Lipoplexes IncubateCells 6. Incubate 4-6 hours AddComplex->IncubateCells ChangeMedium 7. Replace with Complete Medium IncubateCells->ChangeMedium Assay 8. Assay for Gene Expression (24-72 hours) ChangeMedium->Assay

Caption: Experimental workflow for DMDOMA-based transfection.

Optimization and Performance Data

The efficiency of transfection and the associated cytotoxicity are critical parameters that need to be optimized for each cell line and application.

Table 1: Key Parameters for Optimization and Expected Outcomes

ParameterRange for OptimizationRationaleExpected Outcome
DMDOMA:DOPE Molar Ratio 1:0 to 1:2The helper lipid DOPE can enhance endosomal escape by promoting the formation of non-bilayer lipid structures.[4][7]Increased transfection efficiency.
Lipid:DNA Charge Ratio (+/-) 1:1 to 10:1This ratio affects the lipoplex size, surface charge, and stability. A net positive charge is required for binding to the cell surface.[3][15][18]Optimal ratio will yield high transfection efficiency with minimal cytotoxicity.
Lipoplex Incubation Time 15 - 45 minutesAllows for the stable formation of lipoplexes.[16][19]Consistent lipoplex characteristics and transfection results.
Cell Confluency 50 - 90%Actively dividing cells often show higher transfection efficiency.[14]Higher gene expression levels.
Presence of Serum Transfection in serum-free vs. serum-containing mediumSerum proteins can interfere with lipoplex formation and interaction with cells.Higher efficiency is often observed in serum-free conditions during the initial incubation.

Expected Performance:

While specific data for DMDOMA is limited, related cationic lipids like DODAC and DDAB have shown transfection efficiencies that can be comparable to commercially available reagents, with the advantage of potentially lower cytotoxicity and cost.[20] Transfection efficiencies can range from moderate to high depending on the cell type and optimization, while cell viability is generally expected to be above 80% under optimal conditions.[21]

Troubleshooting

  • Low Transfection Efficiency:

    • Optimize the lipid:DNA ratio.

    • Check the quality and purity of the plasmid DNA.

    • Ensure cells are healthy and at the optimal confluency.

    • Vary the amount of DNA used for transfection.

    • Test different DMDOMA:helper lipid ratios.

  • High Cytotoxicity:

    • Decrease the concentration of the lipoplexes.

    • Reduce the incubation time of the lipoplexes with the cells.

    • Ensure the cells are not overly confluent.

    • Perform a toxicity assay (e.g., MTT assay) to determine the optimal lipid concentration.[22]

Conclusion

Dimethyldioctylammonium represents a viable and cost-effective cationic lipid for non-viral gene delivery. By understanding the underlying mechanisms and systematically optimizing the formulation and transfection parameters, researchers can achieve efficient delivery of nucleic acids into a variety of cell types. The protocols and guidelines presented here provide a solid foundation for the successful application of DMDOMA in gene delivery systems for research and therapeutic development.

References

  • Al-Dasoqi, D. (2017). Development of a DNA-Liposome Complex for Gene Delivery Applications. e-Publications@Marquette. Retrieved from [Link]

  • Kim, H. J., Kim, A., Miyata, K., & Lee, Y. (2021). Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression. Pharmaceutics, 13(11), 1934. [Link]

  • (n.d.). Liposome-Mediated Transfection. Retrieved from [Link]

  • Di Tizio, F., Campani, V., Zuccari, G., Iannitelli, A., & Di Marzio, L. (2025). A Pre-Formulation Study for Delivering Nucleic Acids as a Possible Gene Therapy Approach for Spinocerebellar Ataxia Disorders. International Journal of Molecular Sciences, 26(17), 9037. [Link]

  • Heslop, J. A., et al. (2020). Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture. Molecular Therapy - Methods & Clinical Development, 17, 862–875. [Link]

  • Al-Shehri, A., et al. (2022). Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery. Pharmaceutics, 14(5), 1007. [Link]

  • Zhang, Y., et al. (1999). Stable and monodisperse lipoplex formulations for gene delivery. Gene Therapy, 6(2), 1438–1447. [Link]

  • Gkeka, P., & Sarkis, M. (2020). DOPC versus DOPE as a helper lipid for gene-therapies: molecular dynamics simulations with DLin-MC3-DMA. Soft Matter, 16(2), 486–498. [Link]

  • ResearchGate. (n.d.). Characterization of the lipoplexes: mean particle sizes (A) and zeta-potentials (B) of the lipoplexes. Retrieved from [Link]

  • Varkouhi, A. K., et al. (2011). Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors. Journal of Controlled Release, 153(2), 108–121. [Link]

  • ResearchGate. (n.d.). DNA-Poly(diallyldimethylammonium chloride) Complexation and Transfection Efficiency. Retrieved from [Link]

  • Dass, C. R., Walker, T. L., & Burton, M. A. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Drug Delivery, 9(1), 11–18. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dimethyldioctylammonium chloride. Retrieved from [Link]

  • Sharei, A., et al. (2013). Liposomes for Use in Gene Delivery. Accounts of Chemical Research, 46(2), 269–278. [Link]

  • Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews, 99(Pt A), 129–137. [Link]

  • ResearchGate. (2020, May 12). How much plasmid DNA should I use in my transfection? Retrieved from [Link]

  • Wang, J., et al. (2018). Overcoming Endosomal Entrapment in Drug Delivery. Journal of Controlled Release, 269, 491–502. [Link]

  • ResearchGate. (n.d.). Stable and monodisperse lipoplex formulations for gene delivery. Retrieved from [Link]

  • Liu, J., et al. (2014). Enhancing endosomal escape for nanoparticle mediated siRNA delivery. RSC Advances, 4(63), 33267–33274. [Link]

  • ResearchGate. (n.d.). The 'helper' lipids DOPE and cholesterol promote the formation of the hexagonal H II phase structure in lipid mixtures containing cationic and anionic lipids. Retrieved from [Link]

  • ResearchGate. (n.d.). Liposomes for Use in Gene Delivery. Retrieved from [Link]

  • van de Wetering, P., et al. (1997). Relation between transfection efficiency and cytotoxicity of poly(2-(dimethylamino)ethyl methacrylate)/plasmid complexes. Journal of Controlled Release, 49(1), 59–69. [Link]

  • Eastman, S. J., et al. (1997). Biophysical characterization of cationic lipid:DNA complexes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1325(1), 41–62. [Link]

  • UBC Theses and Dissertations. (2017). Cationic Lipid and Peptide Synthesis for Co-delivery and Gene Therapy. Retrieved from [Link]

  • Martínez-Alonso, E., et al. (2024). Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more. Applied Microbiology and Biotechnology, 108(1), 253. [Link]

  • Schaffert, D., & Wagner, E. (2008). Breaking up the correlation between efficacy and toxicity for nonviral gene delivery. Proceedings of the National Academy of Sciences, 105(42), 15995–16000. [Link]

  • The Hebrew University of Jerusalem. (2001). Phase behavior, DNA ordering, and size instability of cationic lipoplexes: Relevance to optimal transfection activity. Retrieved from [Link]

  • Stellarix. (2026, January 23). Endosomal Escape: Unlocking Critical Hurdles of Intracellular Delivery. Retrieved from [Link]

  • Biocompare. (2018, September 19). Transfection Optimization—How to Get It Right. Retrieved from [Link]

  • Walsh Medical Media. (2017). Study and quantification of the endosomal escape mechanism for the delivery of nanoparticles as therapeutic agents. Retrieved from [Link]

  • Promega Connections. (2016, July 15). Improving the Success of Your Transfection. Retrieved from [Link]

  • Li, Y., et al. (2013). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. Molecules, 18(12), 14747–14761. [Link]

Sources

Application Note: Surface Modification with Dimethyldioctylammonium (C8)

[1]

Part 1: Chemical Identity & Mechanism of Action

The Molecule

Dimethyldioctylammonium is a "Double-Chain" Quaternary Ammonium Compound (QAC).[1][2] Unlike single-chain QACs (like CTAB), its twin C8 hydrophobic tails provide a distinct geometric packing parameter (

12
  • Structure: Positively charged Nitrogen center + Two Methyl groups + Two Octyl (C8) chains.[1][2]

  • Packing Parameter (

    
    ):  The double chain induces a truncated cone or cylindrical geometry, favoring the formation of flexible bilayers  or worm-like micelles  rather than simple spherical micelles.[1][2]
    
  • Surface Interaction:

    • Electrostatic Anchoring: The cationic head (

      
      ) binds to negatively charged surfaces (Silica, Clays, Cell Membranes, Gold).[1]
      
    • Hydrophobic Shielding: The twin C8 tails create a dense, hydrophobic brush layer that repels water and prevents bio-adhesion.[1]

Mechanism Diagram (Graphviz)[1]

SurfaceModificationSubstrateSubstrate Surface(Silica/Clay/Gold)Charge: (-)InteractionElectrostatic Attraction(Coulombic Force)Substrate->InteractionDODMACDimethyldioctylammonium(C8-QAC)Charge: (+)DODMAC->InteractionResultSurface ModificationInteraction->ResultEffect1Antimicrobial Barrier(Membrane Disruption)Result->Effect1Effect2Phase Transfer(Solubilization in Organics)Result->Effect2Effect3Hydrophobicity(Water Repellency)Result->Effect3

Figure 1: Mechanistic pathway of surface modification using Dimethyldioctylammonium.

Part 2: Experimental Protocols

Protocol A: Antimicrobial Surface Coating (Physisorption)

Application: Creating antibacterial coatings on medical plastics (PVC, ABS) or glass.[1] Rationale: The C8 chains are short enough to remain mobile (increasing membrane penetration kinetics) but long enough to anchor hydrophobically.[1]

Materials:

  • Dimethyldioctylammonium Bromide (D8DAB) or Chloride (DODMAC).[2]

  • Solvent: Ethanol (95%) or Isopropanol.[1][2]

  • Substrate: Glass slides or Polymer coupons (plasma-treated if neutral).[1][2]

Workflow:

  • Surface Activation:

    • Glass:[1] Clean with Piranha solution (3:1

      
      ) for 15 min.[1][2] Rinse with DI water.[1][2]
      
    • Polymer:[1] Plasma treat (

      
      , 30s) to generate anionic 
      
      
      or
      
      
      sites.[1][2]
  • Solution Preparation:

    • Dissolve D8DAB in Ethanol to a concentration of 10 mM .

    • Note: Critical Micelle Concentration (CMC) of D8DAB is ~15-20 mM.[1][2] Working below CMC ensures monomer adsorption; above CMC favors bilayer adsorption.[1][2]

  • Coating Process (Dip-Coating):

    • Immerse substrate in solution for 12-24 hours at Room Temperature (25°C).

    • Dynamics: The cationic head adsorbs to the negative surface sites.[1][2]

  • Rinsing & Curing:

    • Rinse gently with fresh Ethanol to remove unbound layers.[1][2]

    • Dry under

      
       stream.
      
    • Anneal at 60°C for 1 hour to stabilize the hydrophobic tail packing.

Validation:

  • Contact Angle: Water contact angle should increase from <20° (Clean Glass) to >80° (Modified).[1][2]

  • Zeta Potential: Surface charge should shift from Negative (e.g., -40 mV) to Positive (+20 to +40 mV).[1][2]

Protocol B: Organoclay Preparation (Cation Exchange)

Application: Modifying Montmorillonite (MMT) clay for use in polymer nanocomposites (e.g., reinforcing Polypropylene or Polyethylene).[1] Rationale: D8DAB replaces inorganic cations (


1

Materials:

  • Na-Montmorillonite (Na-MMT) Clay.[1][2]

  • Dimethyldioctylammonium Chloride (DODMAC).[1][2]

  • 
     solution (0.1 M) for chloride testing.[1][2]
    

Step-by-Step Protocol:

  • Dispersion:

    • Disperse 10g Na-MMT in 1L Deionized Water (1 wt%) at 80°C.

    • Stir vigorously for 2 hours to fully swell the clay.

  • Exchange Reaction:

    • Calculate Cation Exchange Capacity (CEC) of clay (typically 90-100 meq/100g).[1][2]

    • Add DODMAC in 1.1x stoichiometric excess relative to CEC.[1][2]

    • Example: For 10g clay (10 meq), add 11 meq of DODMAC.[1]

    • Add slowly to the clay suspension while stirring at 80°C.

  • Precipitation:

    • Reaction time: 4-6 hours.[1][2] The clay will flocculate (clump) as it becomes hydrophobic.[1]

  • Washing:

    • Filter the precipitate.[1][2]

    • Wash with hot DI water repeatedly until the filtrate tests negative for Chloride (no white precipitate with

      
      ).[1]
      
  • Drying:

    • Dry in a vacuum oven at 60°C for 24 hours.

    • Mill to a fine powder (<45 µm).[1][2]

Data Output:

Parameter Unmodified Na-MMT D8DAB-Modified MMT
d-spacing (XRD) 1.17 nm 1.45 - 1.80 nm
Water Contact Angle 15° (Hydrophilic) 95° (Hydrophobic)

| Thermal Stability | High (>500°C) | Degradation onset ~200°C |[1][2]

Protocol C: Nanoparticle Phase Transfer (Synthesis Aid)

Application: Transferring Gold (Au) or Silver (Ag) nanoparticles from aqueous synthesis to organic solvents (Toluene/Chloroform).[1] Rationale: The C8 double-chains provide sufficient steric bulk to prevent aggregation in non-polar solvents, acting as a "Phase Transfer Catalyst."[1][2]

Protocol:

  • Synthesis: Prepare Au nanoparticles in water (Citrate reduction method).

  • Phase Transfer Mixture:

    • Aqueous Phase: 10 mL Au nanoparticle solution.

    • Organic Phase: 10 mL Toluene containing 20 mM Dimethyldioctylammonium Bromide .

  • Extraction:

    • Mix the two phases vigorously (vortex) for 5 minutes.

    • Observation: The red color (Au) will migrate from the bottom water layer to the top Toluene layer.[1]

  • Separation:

    • Discard the clear aqueous layer.[1][2]

    • The Toluene layer now contains D8DAB-stabilized Au nanoparticles ready for hydrophobic functionalization.[1][2]

Part 3: Comparative Analysis & Troubleshooting

Chain Length Selection Guide

Researchers often confuse C8, C10, and C18 variants.[1] Use this table to select the correct molecule.

Common NameChain LengthAcronymPrimary Application
Dimethyldioctyl- C8 + C8 DODMAC Phase Transfer, Organoclays, Ion Pairing
Didecyldimethyl-C10 + C10DDACWood Preservative, Industrial Disinfectant
Dimethyldioctadecyl-C18 + C18DODABLiposomes, Gene Delivery, Stable Vesicles
Troubleshooting Table
IssueProbable CauseCorrective Action
Cloudy Coating (Protocol A) Concentration > CMCReduce D8DAB concentration to <10 mM to prevent bilayer stacking.
Low Contact Angle Incomplete coverageIncrease adsorption time or verify surface activation (Plasma/

).[1][2]
Clay not dispersing in Polymer Insufficient ExchangeEnsure 1.1x CEC excess was used; Verify washing removed all salts.[1][2]
Phase Transfer Fails Ionic Strength too lowAdd a small amount of Ethanol to the interface to lower surface tension.[1]

Part 4: References

  • Chemical Identity & Properties:

    • National Center for Biotechnology Information.[2] (2025).[2][3] PubChem Compound Summary for CID 62581, Dimethyldioctylammonium chloride.[1][2] Retrieved from .[1][2]

  • Antimicrobial Applications:

    • Ataman Chemicals.[1][2] (2024).[2] Didecyldimethylammonium Chloride (DDAC) and related Dialkyl QACs: Applications in Disinfection. Retrieved from .[1][2] (Note: Discusses the C10 analog, relevant for mechanism comparison).

  • Organoclay Preparation:

    • Google Patents.[1][2] (2003).[1][2][4] Process for the preparation of organoclays (US6521678B1).[1] Retrieved from . (Describes the cation exchange protocol using dialkyl ammoniums).

  • Nanoparticle Synthesis & Phase Transfer:

    • ResearchGate.[1][2] (2015).[1][2] Synthesis of Less Toxic Gold Nanorods using Dialkyl Ammonium Bromides.[1][2] Retrieved from .

  • General QAC Surface Modification:

    • MDPI. (2015).[1][2] Polymeric Antimicrobial Coatings Based on Quaternary Ammonium Compounds.[1][2][4] Polymers.[1][2][5] Retrieved from .[1][2]

Application Notes and Protocols for the Formulation of Antimicrobial Coatings with Dimethyldioctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Antimicrobial Surfaces

The proliferation of pathogenic microorganisms on surfaces presents a significant challenge in healthcare, public spaces, and industrial settings. This has driven the development of antimicrobial coatings designed to reduce microbial viability and inhibit biofilm formation. Among the various antimicrobial agents, quaternary ammonium compounds (QACs) have emerged as highly effective biocides.[1][2][3] This document provides a comprehensive guide to the formulation, application, and evaluation of antimicrobial coatings based on Dimethyldioctylammonium chloride (DDAC), a potent, broad-spectrum QAC.[4]

Dimethyldioctylammonium chloride is a cationic surfactant belonging to the QAC family.[5] Its molecular structure, featuring a positively charged nitrogen atom and two long alkyl chains, is key to its antimicrobial efficacy.[3][6] DDAC is effective against a wide range of bacteria (both Gram-positive and Gram-negative), fungi, and enveloped viruses.[7] These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical protocols for developing and validating DDAC-based antimicrobial coatings.

Mechanism of Antimicrobial Action: A Surface-Level Engagement

The primary antimicrobial mechanism of DDAC involves the disruption of microbial cell membranes.[8] This process is initiated by the electrostatic interaction between the positively charged quaternary ammonium head of the DDAC molecule and the negatively charged components of the microbial cell wall and membrane, such as phospholipids and teichoic acids.[3]

This initial adhesion is followed by the penetration of the hydrophobic alkyl chains into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability.[8] The compromised membrane can no longer maintain its essential functions, resulting in the leakage of vital intracellular components like potassium ions, nucleotides, and proteins, ultimately leading to cell death.[8]

DDAC_Mechanism cluster_membrane Microbial Cell Membrane (Negatively Charged) cluster_ddac DDAC Molecule cluster_disruption Membrane Disruption Membrane Outer Leaflet Inner Leaflet DisruptedMembrane Disrupted Membrane (Pore Formation) Membrane->DisruptedMembrane 2. Insertion of Hydrophobic Tails DDAC Positively Charged Head (N+) Hydrophobic Tails DDAC:head->Membrane:head 1. Electrostatic Attraction Leakage Leakage of Intracellular Components DisruptedMembrane->Leakage 3. Cell Lysis

Caption: Mechanism of DDAC antimicrobial action.

Principles of DDAC-Based Antimicrobial Coating Formulation

The formulation of a stable and effective DDAC-based antimicrobial coating requires careful consideration of several key components. The goal is to create a formulation that can be easily applied to a surface, forms a durable film, and effectively presents the DDAC molecules to combat microbial contamination.

Key Formulation Components
ComponentFunctionExamplesKey Considerations
Antimicrobial Agent Provides biocidal activity.Dimethyldioctylammonium chloride (DDAC)Concentration, purity, and solubility.
Polymer Binder Forms the coating matrix, provides adhesion and durability.Acrylics, Polyurethanes, Epoxies, SiliconesCompatibility with DDAC, substrate adhesion, desired mechanical properties (e.g., flexibility, hardness).
Solvent/Carrier Dissolves or disperses the components for application.Water, Alcohols (e.g., isopropanol), Ketones (e.g., acetone), Glycol ethersEvaporation rate, solubility of components, safety and environmental profile.
Additives Modify coating properties.Crosslinkers: Enhance durability and chemical resistance. Wetting agents: Improve surface coverage. Adhesion promoters: Enhance bonding to the substrate.Compatibility with all components, potential impact on antimicrobial efficacy.
Formulation Strategies: Leaching vs. Non-Leaching Systems

Antimicrobial coatings can be broadly categorized into two types based on their mechanism of action:

  • Leaching (Release-Based) Coatings: These coatings gradually release the antimicrobial agent (DDAC) into the surrounding environment. This provides a high concentration of the biocide at the surface but has a finite duration of efficacy as the reservoir of the agent is depleted.

  • Non-Leaching (Contact-Killing) Coatings: In this approach, the DDAC molecules are immobilized within the coating matrix, often through covalent bonding.[2][9] The antimicrobial action occurs when microorganisms come into direct contact with the surface.[1][9] These coatings offer long-term stability and durability.[2]

The choice between a leaching and non-leaching system depends on the specific application, desired longevity of antimicrobial activity, and regulatory considerations. For applications requiring long-term, durable antimicrobial protection, a non-leaching approach is generally preferred.

Protocol: Formulation of a Non-Leaching DDAC-Acrylic Coating

This protocol details the formulation of a model non-leaching antimicrobial coating using an acrylic polymer binder.

Materials and Equipment
  • Dimethyldioctylammonium chloride (DDAC) solution (e.g., 50% in water/alcohol)

  • Acrylic polymer emulsion (e.g., 40-50% solids in water)

  • Deionized water

  • Isopropanol

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

  • pH meter

  • Substrate for coating (e.g., glass slides, stainless steel coupons)

  • Coating applicator (e.g., draw-down bar, spray gun)

  • Curing oven

Formulation Procedure

Formulation_Workflow start Start step1 1. Prepare Solvent Blend (Deionized Water & Isopropanol) start->step1 step2 2. Add Acrylic Binder (Under constant stirring) step1->step2 step3 3. Slowly Add DDAC Solution (Monitor for precipitation) step2->step3 step4 4. Homogenize the Mixture (Stir for 30 minutes) step3->step4 step5 5. Apply Coating to Substrate (e.g., Draw-down bar) step4->step5 step6 6. Cure the Coating (Air dry then oven cure) step5->step6 end End step6->end

Caption: Workflow for DDAC-acrylic coating formulation.

  • Preparation of the Polymer Solution:

    • In a clean beaker, add the required amount of deionized water and isopropanol. The ratio will depend on the desired viscosity and drying time. A common starting point is a 1:1 ratio.

    • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

    • Slowly add the acrylic polymer emulsion to the solvent blend. Allow it to mix until a homogenous solution is formed.

  • Incorporation of DDAC:

    • While stirring, slowly add the DDAC solution dropwise to the polymer solution. The slow addition is crucial to prevent shocking the emulsion and causing precipitation.

    • The final concentration of DDAC in the dried coating is a critical parameter. A typical starting range is 1-5% by weight of the total solids.

    • After the complete addition of DDAC, continue stirring for at least 30 minutes to ensure thorough mixing and a stable formulation.

  • Application of the Coating:

    • Ensure the substrate is clean and dry. For metallic surfaces, degreasing with a suitable solvent is recommended.

    • Apply the formulated coating to the substrate using the chosen method (e.g., draw-down bar for a uniform film thickness, dip coating, or spraying).

    • The target dry film thickness will vary depending on the application but is typically in the range of 10-50 µm.

  • Curing:

    • Allow the coated substrate to air dry for a specified period (e.g., 30 minutes) to allow for solvent evaporation.

    • Transfer the coated substrate to a curing oven. The curing temperature and time will depend on the specific acrylic binder used. A typical curing schedule is 60-80°C for 1-2 hours.

Evaluation of Antimicrobial Efficacy

The performance of the formulated antimicrobial coating must be quantitatively assessed. Standardized test methods are employed to ensure reproducibility and comparability of results.

Preliminary Efficacy Screening: Minimum Inhibitory Concentration (MIC)

While MIC is typically used for solutions, a modified approach can provide an initial indication of the antimicrobial potential of the DDAC formulation.[10][11][12]

Protocol: Broth Microdilution MIC Assay [10][13]

  • Prepare a series of two-fold dilutions of the DDAC-containing coating formulation in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microorganism in broth without DDAC) and negative (broth only) controls.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • The MIC is the lowest concentration of the formulation that completely inhibits visible growth of the microorganism.

Surface Antimicrobial Activity Testing

The most relevant evaluation for an antimicrobial coating is its ability to reduce the microbial load on its surface. The ISO 22196 (JIS Z 2801) method is a widely accepted standard for this purpose.[14][15][16][17][18][19]

Protocol: ISO 22196 / JIS Z 2801 – Measurement of Antibacterial Activity on Plastics and Other Non-porous Surfaces [15][16][20][21]

ISO22196_Workflow start Start step1 1. Prepare Test Surfaces (Coated and Uncoated Control) start->step1 step2 2. Inoculate Surfaces (Standardized Microbial Suspension) step1->step2 step3 3. Cover with Sterile Film (Ensure contact) step2->step3 step4 4. Incubate (24 hours, 35°C, >90% RH) step3->step4 step5 5. Recover Microorganisms (Neutralizing Broth) step4->step5 step6 6. Enumerate Viable Bacteria (Serial Dilution and Plating) step5->step6 step7 7. Calculate Antimicrobial Activity step6->step7 end End step7->end

Caption: ISO 22196 / JIS Z 2801 testing workflow.

  • Preparation of Test Specimens:

    • Use sterile 50 mm x 50 mm squares of the coated substrate.

    • An identical uncoated substrate serves as the control.

    • At least three replicates of both the test and control specimens should be used.

  • Inoculation:

    • Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 6538P, E. coli ATCC 8739) in a nutrient-poor medium.

    • Pipette a defined volume (e.g., 0.4 mL) of the inoculum onto the center of each test and control specimen.

  • Incubation:

    • Cover the inoculum with a sterile, inert film (e.g., 40 mm x 40 mm) and press down gently to spread the inoculum.

    • Incubate the specimens at 35°C and >90% relative humidity for 24 hours.

  • Recovery and Enumeration:

    • After incubation, place each specimen in a sterile container with a specific volume of a validated neutralizing broth.

    • Vortex or sonicate to recover the bacteria from the surface.

    • Perform serial dilutions of the recovery solution and plate onto a suitable agar medium.

    • Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculation of Antimicrobial Activity (R):

    • The antimicrobial activity is calculated using the formula:

      • R = (Ut - U0) - (At - U0) = Ut - At

      • Where:

        • R: Antimicrobial activity

        • U0: The average of the common logarithm of the number of viable bacteria recovered from the untreated specimens immediately after inoculation.

        • Ut: The average of the common logarithm of the number of viable bacteria recovered from the untreated specimens after 24 hours.

        • At: The average of the common logarithm of the number of viable bacteria recovered from the treated specimens after 24 hours.

    • A value of R ≥ 2.0 is generally considered to indicate effective antimicrobial activity.

Durability and Leaching Assessment

For non-leaching coatings, it is important to assess their durability and the potential for DDAC to leach out over time. The EPA has established test methods for evaluating the efficacy of antimicrobial surface coatings after chemical and mechanical abrasion.[22][23]

Protocol: Abrasion and Leaching Test

  • Subject the coated surfaces to a defined number of abrasion cycles using a standardized abrader. The abrasion can be performed under dry or wet conditions.

  • After abrasion, perform the ISO 22196 / JIS Z 2801 test to determine the residual antimicrobial activity.

  • To assess leaching, immerse the coated substrate in a known volume of a suitable solvent (e.g., water or buffer) for a specified period.

  • Analyze the solvent for the presence of DDAC using an appropriate analytical technique (e.g., HPLC).

Safety Considerations

Dimethyldioctylammonium chloride is a potent biocide and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24] It can be toxic if swallowed and may cause skin and eye irritation.[25] Always consult the Safety Data Sheet (SDS) for DDAC before use.[25]

Conclusion

The formulation of antimicrobial coatings with Dimethyldioctylammonium chloride offers a promising approach to reducing microbial contamination on a variety of surfaces. By understanding the principles of formulation and employing standardized testing protocols, researchers can develop and validate effective and durable antimicrobial coatings for a wide range of applications. The protocols provided in these application notes serve as a foundation for the development and evaluation of these advanced materials.

References

  • Ataman Kimya. (n.d.). DIDECYLDIMETHYLAMMONIUM CHLORIDE.
  • ChemicalBook. (2024, February 19). Didecyl Dimethyl Ammonium Chloride: Antimicrobial Efficacy, Applications in Cleaning Products, and Safety Concerns.
  • Chemical Information. (2023, July 7). Didecyl dimethyl ammonium chloride: pharmacokinetics, toxicology and applications.
  • EPA. (2022, September 26). Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings MB-4-00.
  • Wikipedia. (n.d.). Didecyldimethylammonium chloride.
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Mastering the Separation of Acidic Analytes: Dimethyldioctylammonium Chloride as a High-Performance Ion-Pairing Reagent in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The retention and resolution of acidic, anionic, and highly polar molecules present a significant challenge in conventional reversed-phase high-performance liquid chromatography (RP-HPLC). These analytes often exhibit poor interaction with non-polar stationary phases, leading to early elution and inadequate separation. Ion-Pair Chromatography (IPC) offers a powerful solution by introducing a reagent to the mobile phase that enhances analyte retention. This guide provides a detailed exploration of Dimethyldioctylammonium chloride (DMDAC), a potent cationic ion-pairing reagent, for the analysis of acidic compounds. We will delve into the underlying separation mechanism, offer a strategic framework for method development, present a detailed experimental protocol, and provide practical troubleshooting advice.

Part 1: The Core Principle — Unraveling the Mechanism of Action

In reversed-phase ion-pair chromatography, an ionic reagent is added to the mobile phase to form a neutral, hydrophobic complex with an oppositely charged analyte, thereby increasing its affinity for the non-polar stationary phase[1][2]. DMDAC, as a quaternary ammonium salt, is a cationic reagent specifically chosen for the analysis of acidic or anionic analytes.

The prevailing mechanism is the dynamic ion-exchange model . In this model, the ion-pairing reagent does not solely pair with the analyte in the mobile phase. Instead, the hydrophobic dioctyl chains of the DMDAC molecule adsorb onto the surface of the reversed-phase packing material (e.g., C18 or C8). This process forms a dynamic sheath with a net positive charge on the stationary phase surface[3][4]. Anionic analytes in the mobile phase are then retained through electrostatic attraction to this positively charged surface, effectively turning the reversed-phase column into a dynamic ion-exchanger[4][5]. The retention strength is then modulated by factors that influence this electrostatic interaction and the overall hydrophobicity of the analyte-reagent pair.

IPC_Mechanism cluster_1 Stationary Phase (C18 Surface) Analyte Anionic Analyte (A⁻) StationaryPhase C18 Hydrophobic Surface Adsorbed DMDAC (IP⁺) Adsorbed DMDAC (IP⁺) Adsorbed DMDAC (IP⁺) Analyte->StationaryPhase:f1 Electrostatic Attraction DMDAC_MP DMDAC Cation (IP⁺) DMDAC_MP->StationaryPhase:f0 Hydrophobic Adsorption

Figure 1: Dynamic ion-exchange mechanism of DMDAC on a C18 stationary phase.

Part 2: A Strategic Approach to Method Development

Successful separation using DMDAC hinges on the careful optimization of several key experimental parameters. A systematic approach is crucial for developing a robust and reproducible method.

Key Parameters and Their Influence:

  • DMDAC Concentration: The concentration of the ion-pairing reagent directly influences analyte retention. Increasing the concentration leads to greater surface coverage on the stationary phase, enhancing the column's ion-exchange capacity and thus increasing retention time[6]. However, excessively high concentrations can lead to overly strong retention and long run times[6]. A typical starting concentration is 5 mM, which can be adjusted to achieve the desired retention[7].

  • Mobile Phase pH: The pH of the mobile phase is arguably the most critical parameter. To ensure consistent interaction, the acidic analyte must be fully and consistently ionized (deprotonated). A common guideline is to set the mobile phase pH at least two units above the pKa of the acidic analyte[7]. This ensures the analyte exists predominantly in its anionic form, available for interaction with the cationic DMDAC.

  • Organic Modifier: Organic solvents like acetonitrile and methanol are used to control the elution strength[3]. They compete with the ion-pairing reagent for the stationary phase surface and decrease the overall polarity of the mobile phase. Increasing the percentage of the organic modifier will decrease the retention time of the analyte-reagent pair[3]. Acetonitrile is generally a stronger eluent than methanol in reversed-phase chromatography[7].

  • Buffer System: A buffer (e.g., phosphate or acetate) is essential to maintain a stable pH throughout the analysis, ensuring reproducible retention times[7]. The buffer choice should be compatible with the desired pH range and the detection method (e.g., avoid high UV-absorbing buffers if using a UV detector).

Table 1: Summary of Method Development Parameters

ParameterTypical Starting ConditionEffect of IncreaseRationale & Causality
DMDAC Concentration 5 - 10 mMIncreases retention timeHigher concentration increases the dynamic ion-exchange capacity of the stationary phase[6].
Mobile Phase pH ≥ pKa + 2 of analyteCan affect analyte ionizationEnsures the acidic analyte is in its anionic form for consistent pairing and retention[7].
Organic Modifier % 20-40% AcetonitrileDecreases retention timeReduces mobile phase polarity and competes for stationary phase sites, weakening analyte retention[3].
Buffer Concentration 10 - 25 mMMinimal effect on retentionMaintains a stable pH to ensure consistent analyte ionization and reproducible results[7].
Column Temperature 30 - 40 °CUsually decreases retentionAffects the adsorption equilibrium of the ion-pairing reagent and can improve peak symmetry[5].

Part 3: Detailed Application Protocols

This section provides a step-by-step protocol for the separation of two hypothetical acidic compounds, Analyte A (pKa 4.5) and Analyte B (pKa 5.0), using DMDAC.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_post Phase 3: Post-Analysis A 1. Prepare 100 mM DMDAC Stock Solution B 2. Prepare Mobile Phase A (Aqueous Buffer + DMDAC) A->B F 6. Equilibrate Column (Crucial Step: >30 column volumes) B->F C 3. Prepare Mobile Phase B (Organic Modifier) C->F D 4. Prepare Sample Solution in Mobile Phase G 7. Inject Sample & Run Method D->G E 5. Flush HPLC System E->F F->G H 8. Data Acquisition & Analysis G->H I 9. Column Wash (Remove DMDAC) H->I J 10. System Shutdown / Storage I->J

Figure 2: General experimental workflow for ion-pair chromatography.

Reagent and Mobile Phase Preparation

Objective: To prepare stable and accurate mobile phases for reproducible chromatography.

  • Prepare DMDAC Stock Solution (100 mM):

    • Accurately weigh the required amount of Dimethyldioctylammonium chloride.

    • Dissolve in HPLC-grade water in a Class A volumetric flask to final volume.

    • Rationale: A concentrated stock allows for easier and more accurate preparation of the final mobile phase.

  • Prepare Mobile Phase A (Aqueous): 20 mM Phosphate Buffer with 5 mM DMDAC, pH 7.5

    • Add ~900 mL of HPLC-grade water to a 1 L container.

    • Add the required amount of monobasic potassium phosphate to achieve a 20 mM concentration.

    • Pipette 50.0 mL of the 100 mM DMDAC stock solution into the container.

    • Adjust the pH to 7.5 using a dilute solution of potassium hydroxide. The pH should be >2 units above the pKa of both analytes (4.5 and 5.0)[7].

    • Bring the final volume to 1 L with HPLC-grade water.

    • Filter the solution through a 0.22 µm membrane filter.

    • Rationale: The buffer maintains pH, while filtration removes particulates that could damage the HPLC system.

  • Prepare Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile.

    • Filter through a 0.22 µm membrane filter.

HPLC System and Column Equilibration

Objective: To ensure the stationary phase is fully saturated with the ion-pairing reagent for stable retention.

  • System Flush: If the system was previously used with other additives, flush all lines with a 50:50 mixture of methanol:water for at least 30 minutes.

  • Column Installation: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Equilibration:

    • Begin by pumping 100% Mobile Phase B (Acetonitrile) through the column for 10 minutes.

    • Switch to 100% Mobile Phase A (Aqueous with DMDAC) and wash for at least 20 column volumes.

    • Set the initial isocratic mobile phase composition (e.g., 70% A: 30% B) and equilibrate the column for at least 30-50 column volumes, or until a stable baseline is achieved.

    • Rationale: Ion-pair chromatography requires extensive equilibration because the adsorption of the reagent onto the stationary phase is a slow process. Inadequate equilibration is a primary source of poor reproducibility[5].

Sample Preparation and Analysis

Objective: To introduce the sample and perform the chromatographic separation.

  • Sample Preparation: Dissolve the sample containing Analytes A and B in the initial mobile phase (70% A: 30% B) to a final concentration of ~10 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm

    • Run Time: 15 minutes

    • Elution: Isocratic at 70% Mobile Phase A, 30% Mobile Phase B.

Post-Analysis Column Care

Objective: To remove the ion-pairing reagent, preserving column life and preventing contamination for future use.

  • Wash the column with a gradient of water and organic solvent (without buffer or ion-pair reagent) to remove the DMDAC. A typical wash sequence is:

    • 50:50 Acetonitrile:Water for 30 minutes.

    • 100% Acetonitrile for 15 minutes.

  • Storage: Store the column in 100% Acetonitrile or as recommended by the manufacturer.

    • Rationale: DMDAC is a tenacious reagent. If not thoroughly removed, it can alter the selectivity of the column for future non-IPC applications. It is often recommended to dedicate a column specifically for ion-pair methods[5].

Part 4: Troubleshooting Field-Proven Insights

IssueCommon Cause(s)Recommended Solution(s)
Drifting Retention Times Insufficient column equilibration; Temperature fluctuations.Equilibrate the column for a longer period (monitor with repeated injections until retention is stable). Use a column oven for temperature control[5].
Peak Tailing Secondary interactions with residual silanols on the silica packing; pH is too close to analyte pKa.Ensure DMDAC concentration is sufficient to shield silanols. Increase mobile phase pH further away from the analyte pKa[5].
Split or Broad Peaks Sample solvent is stronger than the mobile phase; Column degradation.Dissolve the sample in the initial mobile phase or a weaker solvent. Check column performance with a standard.
Baseline Noise/Drift Reagent impurity; Incomplete mobile phase mixing or degassing; Detector lamp aging.Use high-purity HPLC-grade reagents and solvents. Ensure proper mobile phase degassing. Check detector performance and lamp hours[5].
System Contamination Residual DMDAC from previous runs affecting new, different methods.Dedicate a specific HPLC system and column for ion-pair work. If not possible, implement a rigorous, multi-solvent flushing protocol after each use.

Conclusion

Dimethyldioctylammonium chloride is a highly effective ion-pairing reagent for enhancing the retention and resolution of acidic and anionic compounds in reversed-phase HPLC. Its mechanism, based on dynamic surface modification of the stationary phase, provides chromatographers with powerful parameters—reagent concentration, pH, and organic modifier content—to control separation selectivity. By understanding the underlying principles and adopting a systematic approach to method development and execution, researchers can overcome the challenges of analyzing polar analytes and develop robust, reproducible, and high-performance analytical methods.

References

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Preparation and Application of Dimethyldioctylammonium-Based Disinfectants for Laboratory Use

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and application of dimethyldioctylammonium chloride (DDAC) based disinfectants for laboratory use. Emphasizing safety, scientific integrity, and validated protocols, this guide explains the causality behind experimental choices, ensuring efficacy and reproducibility in maintaining a sterile laboratory environment.

Preamble: The Imperative of Aseptic Control in Research

In the landscape of scientific research and drug development, the integrity of experimental data is paramount. A cornerstone of this integrity is the meticulous control of the laboratory environment to prevent microbial contamination. Quaternary ammonium compounds (QACs) are a class of disinfectants widely employed for this purpose, and among them, Dimethyldioctylammonium chloride (DDAC) offers potent, broad-spectrum antimicrobial activity.[1]

This guide moves beyond a simple recitation of steps, delving into the scientific principles that underpin the effective use of DDAC. By understanding the 'why' behind each protocol—from its mechanism of action to the critical importance of contact time—the researcher is empowered to implement a disinfection strategy that is both robust and reliable.

Chapter 1: Foundational Knowledge - Dimethyldioctylammonium Chloride (DDAC)

DDAC is a third-generation twin-chain or dialkyl QAC.[1] Its structure, featuring a positively charged nitrogen atom bonded to two methyl groups and two octyl chains, is key to its function as a cationic surfactant and a potent biocide.[2][3]

Physicochemical Properties

The physical and chemical characteristics of DDAC are critical to its handling, storage, and application.

PropertyValueSource
CAS Number 5538-94-3[1][4]
Molecular Formula C₁₈H₄₀ClN[1][4]
Molecular Weight 305.97 g/mol [1][4]
Appearance Colorless or slightly yellow liquid/solid[4]
Solubility Soluble in water, alcohol, and ether[4]
Density ~0.889 g/mL at 25 °C[4]
pH (10% Solution) 5.0 - 9.0[1]
Mechanism of Antimicrobial Action

The biocidal activity of DDAC is a multi-step process targeting the fundamental structures of microbial cells.[5] As a cationic surfactant, the positively charged head of the DDAC molecule is attracted to the negatively charged components of the microbial cell wall and membrane. This initial electrostatic interaction is followed by the penetration of the dual alkyl chains into the hydrophobic lipid bilayer, causing a disruption of membrane integrity.[5][6] This leads to the leakage of essential intracellular components, such as potassium ions and nucleotides, ultimately resulting in cell death.[6]

cluster_Cell Bacterial Cell cluster_Disinfectant DDAC Disinfectant cluster_Result Mechanism Outcome membrane Lipid Bilayer (Cell Membrane)Negatively Charged Surface cytoplasm Cytoplasm (Ions, Proteins, Nucleic Acids) disrupted_membrane Disrupted MembranePore Formation membrane->disrupted_membrane 2. Alkyl Chain Penetration ddac DDAC MoleculeCationic Head (+) & Hydrophobic Tails ddac->membrane 1. Electrostatic Attraction leakage Leakage of Intracellular Components disrupted_membrane->leakage leads to death Cell Death leakage->death results in start Start: Contaminated Surface clean Step 1: CLEAN Remove organic soil (detergent & water) start->clean rinse Step 2: RINSE (If required) Remove detergent clean->rinse disinfect Step 3: DISINFECT Apply DDAC solution rinse->disinfect contact Step 4: CONTACT TIME Surface must remain wet (e.g., 10 minutes) disinfect->contact end End: Disinfected Surface contact->end

Caption: The mandatory workflow for effective surface disinfection.

Protocol 4.1: Routine Disinfection of Laboratory Surfaces
  • Clean: Wipe the surface (benchtop, fume hood sash, etc.) with a cloth or paper towel wetted with a laboratory-grade detergent solution to remove any visible soil.

  • Apply Disinfectant: Thoroughly wet the cleaned surface with the prepared RTU DDAC solution using a spray bottle or a soaked wipe.

  • Wait: Allow the disinfectant to remain on the surface for the full required contact time (e.g., 10 minutes). [7][8]The surface must remain visibly wet for this entire period. Reapply if necessary.

  • Wipe (Optional): After the contact time has elapsed, wipe the surface dry with a clean paper towel, especially for surfaces that will contact sensitive materials.

Protocol 4.2: Decontamination of a Bacterial Culture Spill
  • Alert: Immediately alert others in the area.

  • Secure: Cordon off the spill area. Do not walk through it.

  • Cover: Gently cover the spill with absorbent material, such as paper towels, to contain it.

  • Saturate: Carefully pour a higher concentration (e.g., 1.0%) DDAC solution around the edges of the spill and then into the center. This prevents aerosolization.

  • Wait: Allow a longer contact time (e.g., 15-20 minutes) to ensure complete inactivation.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any broken glass (using forceps) and place it into a biohazard bag.

  • Final Disinfection: Re-apply the disinfectant to the spill area and allow for the standard contact time before wiping clean.

References

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  • Dioctyl dimethyl Ammonium Chloride(D0821). (n.d.). Shandong Kairui Chemistry Co., Ltd. Retrieved February 5, 2026, from [Link]

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Application Notes & Protocols: The Role of Dimethyldioctylammonium Chloride (DMDAC) in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Agent for Water Purification

Dimethyldioctylammonium chloride (DMDAC), a member of the quaternary ammonium compound (QAC) family, is a cationic surfactant with a diverse range of applications in industrial and environmental sectors.[1][2] Its molecular structure, featuring a positively charged nitrogen atom bonded to two methyl groups and two octyl (C8) chains, confers potent biocidal properties and significant surface activity.[2][3] These characteristics make DMDAC and its close structural analogs, such as Didecyldimethylammonium chloride (DDAC), highly effective agents in modern wastewater treatment processes.[4][5]

This document provides a comprehensive technical guide for researchers, scientists, and professionals on the application of DMDAC in wastewater treatment. We will explore its core mechanisms of action, detail its primary applications, provide validated experimental protocols for its evaluation and use, and discuss its environmental fate.

Core Mechanisms of Action

The efficacy of DMDAC in wastewater treatment stems from two primary, interconnected mechanisms: its potent antimicrobial activity and its function as a cationic coagulant/flocculant.

Antimicrobial and Biocidal Activity

As a cationic surfactant, the positively charged head of the DMDAC molecule is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[6] This interaction initiates a cascade of events leading to cell death:

  • Binding and Adsorption: DMDAC adsorbs onto the bacterial cell surface.

  • Membrane Disruption: The hydrophobic octyl chains penetrate the lipid bilayer of the cell membrane, disrupting its structural integrity and fluidity.[6][7][8]

  • Leakage of Cellular Contents: This disruption leads to the leakage of essential intracellular components, such as potassium ions and nucleotides, ultimately causing cell lysis and death.[6][9]

This broad-spectrum biocidal action is effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and algae, making it a versatile disinfectant in various water systems.[4][10][11]

cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_dmdac DMDAC Molecule cluster_lysis Cell Lysis Lipid1 Lipid Lipid2 Lipid Leakage Leakage of Intracellular Components Lipid2->Leakage 3. Membrane Disruption Protein1 Protein DMDAC Cationic Head (N+) Hydrophobic Tails (C8) DMDAC:head->Lipid1 1. Electrostatic Attraction DMDAC:tail->Lipid2 2. Penetration of Lipid Bilayer CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of DMDAC antimicrobial action.

Coagulation and Flocculation

Many impurities in wastewater, including suspended solids, colloids, bacteria, and organic matter, carry a net negative surface charge. This charge causes them to repel each other, remaining in a stable suspension. The cationic nature of DMDAC allows it to function as an effective coagulant:

  • Charge Neutralization: The positively charged DMDAC molecules adsorb onto the surface of negatively charged particles, neutralizing their charge.[4][12]

  • Particle Destabilization: With the repulsive forces eliminated, the destabilized particles can agglomerate through van der Waals forces.

  • Bridging Flocculation: While monomeric DMDAC primarily acts via charge neutralization, polymeric versions (PolyDADMAC) can also form bridges between particles, creating larger, more robust flocs that settle more easily.[12][13]

This dual functionality allows DMDAC to simultaneously disinfect and clarify wastewater, reducing both microbial loads and turbidity.[13]

Applications in Wastewater Treatment

DMDAC's unique properties lend it to several critical applications within municipal and industrial wastewater treatment.

Application AreaFunctionKey BenefitsTypical Dosage Range (as active)
Disinfection Primary or secondary disinfectantBroad-spectrum antimicrobial activity; effective against biofilms.[9]2 - 10 mg/L
Microbial Control Control of algae, bacteria, and fungi in cooling towers, and recirculating water systems.[5][9]Prevents biofouling, corrosion, and improves heat transfer efficiency.[9]5 - 50 mg/L (periodic shock dose)
Coagulation/Flocculation Primary coagulant or coagulant aidReduces turbidity, color, and suspended solids; can decrease the required dosage of inorganic coagulants.[12][13]1 - 20 mg/L
Sludge Dewatering Sludge conditioning agentNeutralizes charge on sludge particles, improving water release during mechanical dewatering.0.5 - 5 kg/ton of dry solids
Odor & Slime Control Biocidal agentKills odor-causing bacteria and inhibits slime formation in pipes and tanks.[9]10 - 30 mg/L

Note: Optimal dosage is highly dependent on specific wastewater characteristics (pH, turbidity, microbial load, organic content) and should be determined experimentally via jar testing or other bench-scale evaluations.

Experimental Protocols

To ensure optimal and responsible use, the efficacy and required dosage of DMDAC must be validated for each specific application.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of DMDAC required to inhibit the growth of a specific wastewater-isolated bacterium, following standardized broth microdilution methods.

Materials:

  • DMDAC stock solution (e.g., 1000 mg/L, sterile filtered)

  • Sterile 96-well microtiter plates

  • Nutrient broth (e.g., Tryptic Soy Broth) suitable for bacterial growth

  • Wastewater bacterial isolate, grown overnight to log phase

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of sterile nutrient broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the DMDAC stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This creates a range of concentrations.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 1x10^6 CFU/mL. Add 10 µL of this inoculum to each well (except for a sterility control well).

  • Controls:

    • Positive Control: Wells with broth and inoculum, but no DMDAC.

    • Negative Control (Sterility): Wells with broth only.

  • Incubation: Cover the plate and incubate at a suitable temperature (e.g., 28-35°C) for 18-24 hours.[14]

  • Result Interpretation: The MIC is the lowest concentration of DMDAC in which no visible bacterial growth (turbidity) is observed compared to the positive control. This can be confirmed by reading absorbance at 600 nm.

Protocol 2: Jar Test for Coagulation-Flocculation Optimization

This protocol is essential for determining the optimal DMDAC dosage for turbidity and color removal from a specific wastewater source.

Materials:

  • Jar testing apparatus with multiple paddles and beakers (typically 6)

  • Raw wastewater sample

  • DMDAC stock solution (e.g., 1000 mg/L)

  • Turbidimeter, pH meter

  • Pipettes

Procedure:

  • Sample Dispensing: Fill each beaker with a known volume of the raw wastewater sample (e.g., 500 mL).

  • Initial Measurements: Measure and record the initial pH and turbidity of the raw wastewater.

  • Coagulant Dosing: While stirring at a high speed (e.g., 100-120 rpm), add increasing doses of the DMDAC stock solution to each beaker to achieve a desired concentration range (e.g., 0, 2, 5, 10, 15, 20 mg/L).

  • Rapid Mix: Continue stirring at high speed for 1-2 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed (e.g., 20-40 rpm) and continue mixing for 15-20 minutes to promote floc formation.

  • Settling: Stop stirring and allow the flocs to settle for 30 minutes.

  • Final Measurements: Carefully collect a supernatant sample from the top of each beaker and measure the final turbidity and pH.

  • Dose Determination: The optimal dose is the one that achieves the desired level of turbidity removal most efficiently, often identified as the "knee" of the curve when plotting residual turbidity against DMDAC dose.

Start Start: Collect Raw Wastewater Sample Step1 1. Fill 6 Beakers with 500 mL Wastewater Each Start->Step1 Step2 2. Measure Initial Turbidity & pH Step1->Step2 Step3 3. Add Varying Doses of DMDAC to Each Beaker Step2->Step3 Step4 4. Rapid Mix (120 rpm, 1 min) Step3->Step4 Step5 5. Slow Mix (30 rpm, 20 min) Step4->Step5 Step6 6. Settle (30 min) Step5->Step6 Step7 7. Measure Final Turbidity & pH of Supernatant Step6->Step7 End End: Determine Optimal Dose Step7->End

Caption: Experimental workflow for Jar Test protocol.

Protocol 3: Analysis of Residual DMDAC in Treated Water

Monitoring residual DMDAC is crucial to prevent overdosing and minimize environmental impact. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for sensitive and specific quantification.

Principle: This method uses solid-phase extraction (SPE) to concentrate the analyte from the water matrix, followed by chromatographic separation and mass spectrometric detection.[15]

Materials & Instrumentation:

  • HPLC-MS/MS system with an electrospray ionization (ESI) source[15]

  • C18 analytical column[15]

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric)[15]

  • DMDAC analytical standard

  • Methanol, Acetonitrile (HPLC grade), Formic Acid, Ammonium Formate

  • Treated water samples

Procedure Outline:

  • Sample Preparation: Collect 100-500 mL of the treated water sample. Acidify if necessary.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge. DMDAC will be retained.

    • Wash the cartridge to remove interferences.

    • Elute the DMDAC from the cartridge using a small volume of methanol.

  • HPLC-MS/MS Analysis:

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) is typically used for separation on a C18 column.[15]

    • Injection: Inject the concentrated eluate into the HPLC system.

    • Detection: Operate the mass spectrometer in positive ESI mode. Monitor for the specific mass-to-charge ratio (m/z) of the DMDAC parent ion and its characteristic fragment ions for unequivocal identification and quantification.[15]

  • Quantification: Prepare a calibration curve using the DMDAC analytical standard. Quantify the concentration in the sample by comparing its peak area to the calibration curve. The limit of quantification can reach low ng/L levels.[16][17]

Environmental Fate and Safety Considerations

While effective, the use of DMDAC requires careful management due to its potential environmental impact.

  • Toxicity: DMDAC can be toxic to aquatic organisms if discharged at high concentrations.[11][18][19] Therefore, it is critical to determine the optimal dosage and ensure that residual concentrations in the final effluent are minimized.

  • Biodegradability: QACs like DMDAC are primarily removed in conventional wastewater treatment plants through a combination of adsorption to sludge and biodegradation.[20][21] Many QACs are considered readily biodegradable under aerobic conditions, with removal efficiencies in activated sludge systems often exceeding 98%.[21]

  • Handling: DMDAC is toxic if swallowed and can cause severe skin burns and eye damage in its concentrated form.[18] Always handle with appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, and follow the manufacturer's safety data sheet (SDS) guidelines.[9][18]

References

  • Dimethyldioctadecylammonium chloride - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • García-Gómez, E., et al. (2021). Identification of Alkyl Dimethylbenzylammonium Surfactants in Water Samples by Solid-Phase Extraction Followed by Ion Trap LC/MS and LC/MS/MS. ResearchGate. Retrieved February 8, 2024, from [Link]

  • Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Health Perspectives, 129(9). Retrieved February 8, 2024, from [Link]

  • Gumbi, B., et al. (2018). Occurrence, Fate and Preliminary Environmental Risk Assessment of Residual Poly-Diallyldimethyl Ammonium Chloride, and Some of its By-Products in a Water Treatment Plant in KwaZulu-Natal, South Africa. JSM Chemistry. Retrieved February 8, 2024, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Mono- and di-alkyl quaternary ammonium surfactants: Environment tier II assessment. Australian Department of Health. Retrieved February 8, 2024, from [Link]

  • California Water Environment Association. (2021). Treatment Plant Q&A: Can QACs Disable Wastewater Treatment? Retrieved February 8, 2024, from [Link]

  • Analytice. (n.d.). Didecylmethylammonium chloride - WATER analysis. Retrieved February 8, 2024, from [Link]

  • McNamara, P. J., et al. (2022). Quaternary Ammonium Compounds (QACs) in Wastewater Influent and Effluent Throughout the COVID-19 Pandemic. e-Publications@Marquette. Retrieved February 8, 2024, from [Link]

  • SINOBIO. (n.d.). Water Treatment Chemical Diallyl Dimethyl Ammonium Chloride Dadmac CAS 7398-69-8. Retrieved February 8, 2024, from [Link]

  • OKCHEM. (n.d.). Applications of Dimethyl Didecyl Ammonium Chloride in Water Treatment and Disinfection. Retrieved February 8, 2024, from [Link]

  • DeLeo, P. C., et al. (2020). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. Ecotoxicology and Environmental Safety, 206, 111116. Retrieved February 8, 2024, from [Link]

  • Didecyldimethylammonium chloride - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Ferrer, I., & Furlong, E. T. (2002). Identification of alkyl dimethylbenzylammonium surfactants in water samples by solid-phase extraction followed by ion trap LC/MS and LC/MS/MS. Environmental Science & Technology, 36(11), 2589-2594. Retrieved February 8, 2024, from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Dimethyldioctylammonium chloride. Retrieved February 8, 2024, from [Link]

  • Dadekian, Z. (1974). U.S. Patent No. 3,836,669. Washington, DC: U.S. Patent and Trademark Office.
  • Li, Y., et al. (2006). Determination of diallyldimethylammonium chloride in drinking water by reversed-phase ion-pair chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A, 1115(1-2), 221-224. Retrieved February 8, 2024, from [Link]

  • Aster Bio. (n.d.). The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity. Retrieved February 8, 2024, from [Link]

  • Government of British Columbia. (1993). A Review of the Environmental Impact and Toxic Effects of DDAC. Retrieved February 8, 2024, from [Link]

  • Boleda, M. R., et al. (2011). Hydrophilic interaction liquid chromatography/tandem mass spectrometry for the analysis of diallyldimethylammonium chloride in water. ResearchGate. Retrieved February 8, 2024, from [Link]

  • De Algera, C., et al. (2014). Assessment of didecyldimethylammonium chloride as a ballast water treatment method. Marine Pollution Bulletin, 87(1-2), 141-149. Retrieved February 8, 2024, from [Link]

  • AERU. (n.d.). Didecyldimethylammonium chloride (Ref: P0151). Retrieved February 8, 2024, from [Link]

  • Maslakova, A. A., et al. (2022). Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment. International Journal of Molecular Sciences, 23(18), 10543. Retrieved February 8, 2024, from [Link]

  • Park, S. B., et al. (2012). KR Patent No. 100942314B1. Google Patents.
  • Othman, N. H., et al. (2021). Optimization of a High-Performance Poly(diallyl dimethylammonium chloride)-alumina-perfluorooctanoate Intercalated Ultrafiltration Membrane for Treating Emulsified Oily Wastewater via Response Surface Methodology Approach. Membranes, 11(10), 748. Retrieved February 8, 2024, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Benefits of Dialkyl Dimethyl Ammonium Chloride as a Cationic Surfactant. Retrieved February 8, 2024, from [Link]

Sources

Application Note: Utilizing Dimethyldioctylammonium Chloride in Wood Preservative Formulations

[1]

Executive Summary

This application note details the formulation, application, and validation protocols for Dimethyldioctylammonium chloride (DDOAC) (CAS: 5538-94-3) as a primary or co-biocide in wood preservation. While Didecyldimethylammonium chloride (DDAC) is the industry standard, DDOAC offers a distinct rheological advantage: controlled foam profile . In high-throughput Vacuum-Pressure Impregnation (VPI) systems, excessive foaming of standard quats can lead to pump cavitation and solution recovery issues. This guide provides a technical roadmap for substituting or blending DDOAC to maintain biocidal efficacy while optimizing process engineering.

Chemical Basis & Mechanism of Action

Molecular Attributes

Dimethyldioctylammonium chloride consists of a quaternary nitrogen center, two methyl groups, and two linear octyl (C8) chains.

  • Hydrophile-Lipophile Balance (HLB): The C8 chains provide a lower hydrophobicity compared to C10 (Didecyl) variants. This shift alters the critical micelle concentration (CMC) and reduces the stability of foam lamellae, resulting in "fast-breaking" foam.

  • Solubility: Highly soluble in aqueous systems; stable across a wide pH range (2–12).

Mechanism of Fixation & Biocidal Activity

The efficacy of DDOAC relies on two simultaneous mechanisms:

  • Cellular Lysis: The cationic headgroup adsorbs to the negatively charged cell walls of fungi (e.g., Gloeophyllum trabeum) and bacteria. The lipophilic C8 tails penetrate the membrane, causing leakage of intracellular constituents and cell death.

  • Lignocellulosic Fixation: DDOAC fixes to wood fibers via cation exchange. The quaternary ammonium cation (

    
    ) replaces protons or metal ions on the carboxylic acid groups of hemicellulose and lignin. This prevents leaching when exposed to moisture.
    

FixationMechanismQuatDDOAC Cation(N+)WoodWood Substrate(COOH sites)Quat->WoodIon ExchangeMembraneFungal Membrane(Phospholipids)Quat->MembraneAdsorptionComplexFixed Wood-Quat Complex(COO- ... N+)Wood->ComplexFixationLysisCell Lysis(Death)Membrane->LysisDisruption

Figure 1: Dual mechanism of DDOAC: Fixation to wood substrate prevents leaching, while free/mobile quat disrupts fungal membranes.

Formulation Protocols

Raw Material Specifications

Ensure the raw material meets the following criteria to prevent process incompatibility:

ParameterSpecificationReason
Active Matter 50% or 80% w/wStandard industrial concentrations.
Free Amine < 2.0%Excess free amine increases pH drift and odor.
pH (10% aq) 6.0 – 9.0Neutral-to-alkaline range prevents corrosion of mild steel tanks.
Appearance Clear, pale yellowTurbidity indicates impurities or phase separation.
Protocol: Preparation of Working Solution (Type ACQ Analog)

This protocol describes formulating a generic Alkaline Copper Quaternary (ACQ) analog using DDOAC as the co-biocide.

Target Concentration: 1.0% Active Ingredients (0.67% Copper as CuO, 0.33% DDOAC). Batch Size: 1,000 Liters.

Reagents:

  • Copper Ethanolamine Complex (10% Cu basis).

  • DDOAC (50% Active basis).

  • Water (Process grade).

Step-by-Step Procedure:

  • Charge Water: Fill the mixing tank with 900 L of water.

  • Agitation: Engage low-shear agitation (avoid vortexing to minimize air entrainment).

  • Copper Addition: Slowly add 67 kg of Copper Ethanolamine Complex. Mix for 10 minutes until the solution is a uniform dark blue.

  • DDOAC Addition: Add 6.6 kg of DDOAC (50% active).

    • Critical Note: Add DDOAC after the copper is fully dispersed. Adding cationic quat to concentrated anionic regions can cause localized precipitation.

  • Volume Adjustment: Top up with water to the 1,000 L mark.

  • QC Check: Measure pH (Target: 9.0–10.0) and Specific Gravity.[1]

Application Protocol: Vacuum-Pressure Impregnation (VPI)

The "Full-Cell" (Bethell) process is recommended for maximum uptake and retention.

Process Workflow

The low-foam characteristic of DDOAC allows for faster vacuum release and pressure ramping compared to C10 quats.

VPI_ProcessLoad1. Load Wood(Tram)Vacuum2. Initial Vacuum(-85 kPa, 30 min)Load->VacuumFill3. Flood Cylinder(Vacuum maintained)Vacuum->FillPressure4. Pressure Cycle(1200 kPa, 60-120 min)Fill->PressureDrain5. Drain SolutionPressure->DrainFinalVac6. Final Vacuum(Recovery of kickback)Drain->FinalVacUnload7. Unload & FixationFinalVac->Unload

Figure 2: Modified Bethell Process. DDOAC minimizes foam build-up during the 'Drain' and 'Final Vacuum' phases.

Self-Validating Quality Control

To ensure the process was successful, perform the following Penetration & Retention Check :

  • Core Sampling: Extract 5mm cores from 10 random boards per charge.

  • Indicator Spray: Spray cores with Bromophenol Blue (0.1% in ethanol).

    • Result: The Quat (DDOAC) will turn the indicator Blue/Purple . Untreated heartwood remains yellow/natural.

  • Validation: Measure the depth of the blue zone. It must meet the specific Use Category requirements (e.g., UC3B requires full sapwood penetration).

Efficacy & Leaching Validation

Leaching Test (AWPA E11 Standard)

Before efficacy testing, the formulation must undergo leaching to simulate weathering.

  • Method: Impregnate wood blocks (19mm cubes). Submerge in deionized water for 14 days, changing water every 6-24 hours.

  • Analysis: Analyze leachate via HPLC or Two-Phase Titration (Epton Method) to quantify DDOAC loss.

  • Acceptance Criteria: <10% loss of active ingredient after fixation period (48 hours post-treatment).

Biological Efficacy (Soil Block Test - AWPA E10)

This is the "Gold Standard" for toxicity.

OrganismTypeRelevance
Gloeophyllum trabeumBrown RotStandard test fungus for softwoods.
Trametes versicolorWhite RotStandard test fungus for hardwoods.
Poria placentaBrown RotCopper-tolerant fungus (Critical for Co-biocide validation).

Protocol:

  • Treatment: Treat blocks to varying retentions (e.g., 1.0, 2.0, 4.0 kg/m ³).

  • Weathering: Perform leaching (Section 5.1).

  • Exposure: Place blocks on feeder strips in soil jars inoculated with fungi.

  • Incubation: Incubate for 12 weeks at 25°C / 70% RH.

  • Measurement: Calculate % Weight Loss.

    • Threshold: Effective retention is defined as the level where weight loss is <2%.

Safety & Environmental Handling

  • Corrosivity: DDOAC concentrate is corrosive to skin and eyes (Category 1B).[2] Always wear butyl rubber gloves and face shields.

  • Aquatic Toxicity: Highly toxic to aquatic life.[2][3] Do not discharge effluent directly into waterways.

  • Neutralization: In case of spill, neutralize with anionic surfactant (e.g., sodium lauryl sulfate) or clay absorbents to deactivate the cation.

References

  • ChemicalBook. (2023). Dimethyldioctylammonium chloride - CAS 5538-94-3 Properties and Uses.[1][4]

  • U.S. EPA. (2006).[5] Reregistration Eligibility Decision for Aliphatic Alkyl Quaternaries (DDAC).

  • Preston, A. F. (1983). Dialkyldimethylammonium Halides as Wood Preservatives.[5][6] Journal of the American Oil Chemists' Society.

  • American Wood Protection Association (AWPA). (2023). Standard E10-16: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures.

  • Archer, K. et al. (2020). Wood Preservation: Science and Technology. Forest Products Society.

Application Notes and Protocols: Dimethyldioctylammonium Chloride (DODAC) as a Surfactant in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of PCR Enhancement

The polymerase chain reaction (PCR) is a cornerstone of modern molecular biology, yet its efficiency and reliability can be compromised by a variety of factors, including the presence of inhibitors in the sample, complex secondary structures in the DNA template, and non-specific primer annealing. To address these challenges, a range of PCR additives and enhancers have been developed.[1] These additives can improve PCR performance by stabilizing the DNA polymerase, reducing the melting temperature of GC-rich sequences, and neutralizing inhibitory substances.[2]

This document provides a detailed technical guide on the application of dimethyldioctylammonium chloride (DODAC), a long-chain quaternary ammonium compound (QAC), as a potential surfactant and enhancer in PCR. While structurally related short-chain QACs like tetramethylammonium chloride (TMAC) are known to enhance PCR specificity and yield, the unique properties conferred by the dual octyl chains of DODAC present both opportunities and challenges that require careful consideration and empirical optimization.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel methods for optimizing their PCR assays.

The Scientific Rationale: Unpacking the Mechanism of Action

Quaternary ammonium compounds are cationic surfactants that possess a positively charged nitrogen atom covalently bonded to four alkyl groups.[5] Their amphipathic nature, with a hydrophilic charged head group and hydrophobic alkyl tails, allows them to interact with a variety of molecules in the PCR milieu.

Hypothesized Mechanisms of DODAC in PCR Enhancement:
  • Neutralization of PCR Inhibitors: Many common PCR inhibitors, such as polyphenols, humic acids, and certain proteins, are negatively charged. The cationic headgroup of DODAC can electrostatically interact with and sequester these inhibitors, preventing them from interfering with the negatively charged DNA template or the DNA polymerase.[6] Additives like bovine serum albumin (BSA) are also known to bind and inactivate some inhibitors.[7][]

  • Interaction with the DNA Template: The positively charged DODAC can interact with the negatively charged phosphate backbone of the DNA. This interaction can have several effects:

    • Stabilization of Single-Stranded DNA: By coating the DNA, DODAC may prevent the formation of secondary structures, such as hairpins, in GC-rich templates, which can impede polymerase progression.[2]

    • Alteration of Melting Temperature (Tm): While short-chain QACs like TMAC are known to increase the Tm of DNA, the longer, more hydrophobic octyl chains of DODAC may have a more complex effect, potentially lowering the Tm by disrupting base stacking interactions.[4] This effect is analogous to other PCR enhancers like betaine and DMSO.[9][10]

  • Interaction with DNA Polymerase: DODAC may directly interact with the DNA polymerase, potentially influencing its activity and stability. While some surfactants can denature proteins at high concentrations, low concentrations of non-ionic detergents have been shown to stimulate Taq polymerase activity.[11] The effect of a cationic surfactant like DODAC needs to be empirically determined, as high concentrations could be inhibitory.

  • Reducing Surface Adsorption: The surfactant properties of DODAC can prevent the adsorption of the polymerase and template DNA to the walls of the reaction vessel, thereby increasing their effective concentration in the reaction mixture.[]

The dual long alkyl chains of DODAC are expected to enhance its hydrophobic interactions compared to shorter-chain QACs.[12] This increased hydrophobicity could lead to a more pronounced effect on disrupting secondary structures and interacting with hydrophobic inhibitors. However, it also increases the risk of inhibitory effects on the polymerase at lower concentrations.

Data Presentation: A Comparative Overview of PCR Additives

The following table summarizes the known effects and typical working concentrations of common PCR additives, providing a comparative context for the optimization of DODAC.

AdditiveTypical Final ConcentrationPrimary Mechanism(s) of ActionPotential Drawbacks
Tetramethylammonium Chloride (TMAC) 5 µM - 60 mM[3]Increases primer annealing specificity by raising the DNA melting temperature (Tm).[4][13]Can inhibit PCR at high concentrations; optimal concentration is target-dependent.
Betaine 1 M - 2.2 M[9]Reduces secondary structure in GC-rich DNA by lowering the Tm.[9]Can inhibit PCR at very high concentrations.
Dimethyl Sulfoxide (DMSO) 2% - 10% (v/v)Reduces secondary structure in GC-rich DNA.Can inhibit Taq polymerase activity at higher concentrations.[2]
Bovine Serum Albumin (BSA) 0.1 - 0.8 mg/mL[]Binds to and neutralizes PCR inhibitors.[7][]May not be effective against all types of inhibitors.
Dimethyldioctylammonium Chloride (DODAC) To be determined empiricallyHypothesized to neutralize inhibitors, reduce secondary structures, and prevent surface adsorption.Potential for polymerase inhibition at lower concentrations due to high hydrophobicity.

Experimental Protocols: A Step-by-Step Guide to DODAC Implementation

Due to the lack of established protocols for DODAC in PCR, a systematic optimization is crucial. The following protocols provide a framework for determining the optimal concentration of DODAC for your specific PCR application.

Protocol 1: Preparation of DODAC Stock Solution
  • Obtain high-purity DODAC: Start with a reagent-grade source of dimethyldioctylammonium chloride.

  • Prepare a 10 mM stock solution: Accurately weigh the required amount of DODAC and dissolve it in nuclease-free water. Ensure complete dissolution.

  • Sterilize the stock solution: Filter-sterilize the 10 mM DODAC stock solution through a 0.22 µm filter to prevent contamination of your PCR reactions.

  • Store appropriately: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Determining the Optimal DODAC Concentration

This protocol utilizes a gradient approach to efficiently screen a range of DODAC concentrations.

  • Set up a series of PCR reactions: Prepare a master mix for your PCR assay containing all components except DODAC.

  • Aliquot the master mix: Distribute the master mix into a series of PCR tubes or a 96-well plate.

  • Create a DODAC concentration gradient: Add varying amounts of the 10 mM DODAC stock solution to the reaction tubes to achieve a range of final concentrations. A suggested starting range is from 1 µM to 100 µM. It is critical to also include a no-DODAC control.

TubeFinal DODAC Concentration (µM)
10 (Control)
21
35
410
525
650
775
8100
  • Add template DNA and polymerase: Add your template DNA and DNA polymerase to each reaction tube.

  • Perform PCR: Run your standard PCR protocol.

  • Analyze the results: Visualize the PCR products by agarose gel electrophoresis. Compare the yield and specificity of the amplification products across the different DODAC concentrations. The optimal concentration will be the one that provides the highest yield of the specific product with minimal non-specific amplification.

Workflow for Optimizing DODAC Concentration

PCR_Optimization_Workflow Workflow for DODAC Concentration Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM DODAC Stock Solution prep_mastermix Prepare PCR Master Mix (minus DODAC) prep_stock->prep_mastermix create_gradient Create DODAC Concentration Gradient (e.g., 0-100 µM) prep_mastermix->create_gradient add_template Add Template DNA and Polymerase create_gradient->add_template run_pcr Perform PCR Amplification add_template->run_pcr gel_electrophoresis Analyze Products by Agarose Gel Electrophoresis run_pcr->gel_electrophoresis determine_optimal Determine Optimal DODAC Concentration gel_electrophoresis->determine_optimal further_optimization further_optimization determine_optimal->further_optimization Refine Concentration Range if Necessary

Caption: A stepwise workflow for the empirical optimization of DODAC concentration in a PCR assay.

Protocol 3: Troubleshooting PCR with DODAC

Even with an optimized concentration, issues may arise. This section provides guidance on troubleshooting common problems.

ProblemPossible CauseRecommended Solution
No amplification or low yield DODAC concentration is too high, inhibiting the polymerase.Decrease the DODAC concentration. Perform a finer titration around a lower concentration range.
DODAC is interacting negatively with other reaction components.Ensure all components are properly mixed. Consider a different PCR buffer formulation.
Non-specific amplification DODAC concentration is suboptimal, or annealing temperature is too low.Titrate the DODAC concentration again. Increase the annealing temperature in 1-2°C increments.
Smearing of PCR product High concentration of DODAC may be causing DNA precipitation or aggregation.Lower the DODAC concentration significantly.

Mechanism Visualization: The Role of DODAC in PCR

DODAC_Mechanism Hypothesized Mechanisms of DODAC in PCR cluster_interactions Molecular Interactions cluster_effects Resulting Effects DODAC Dimethyldioctylammonium Chloride (DODAC) Inhibitors PCR Inhibitors (e.g., polyphenols, humic acids) DODAC->Inhibitors Electrostatic Interaction DNA_Template DNA Template (with secondary structures) DODAC->DNA_Template Hydrophobic & Electrostatic Interactions Polymerase DNA Polymerase DODAC->Polymerase Potential Interaction Reaction_Vessel Reaction Vessel Surface DODAC->Reaction_Vessel Surfactant Action Neutralization Inhibitor Neutralization Inhibitors->Neutralization Structure_Reduction Reduction of Secondary Structures DNA_Template->Structure_Reduction Polymerase_Modulation Polymerase Activity Modulation Polymerase->Polymerase_Modulation Adsorption_Prevention Prevention of Surface Adsorption Reaction_Vessel->Adsorption_Prevention Outcome Improved PCR Specificity and Yield Neutralization->Outcome Structure_Reduction->Outcome Polymerase_Modulation->Outcome Adsorption_Prevention->Outcome

Caption: A diagram illustrating the potential mechanisms by which DODAC enhances PCR performance.

Conclusion and Future Perspectives

Dimethyldioctylammonium chloride presents an intriguing, yet largely unexplored, candidate as a PCR enhancer. Its unique structure, featuring a cationic headgroup and long hydrophobic tails, suggests multiple mechanisms by which it could improve PCR specificity and yield, particularly in challenging applications involving inhibitory substances or GC-rich templates. The key to successfully implementing DODAC lies in meticulous empirical optimization to identify a concentration that is enhancing without being inhibitory. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers to explore the potential of this novel PCR additive. Further studies are warranted to fully elucidate its mechanism of action and to establish its efficacy across a broader range of PCR applications.

References

  • Chevet, E., Lemaitre, G., & Katinka, M. (1995). Low concentrations of tetramethylammonium chloride increase yield and specificity of PCR. Nucleic Acids Research, 23(17), 3343–3344. [Link]

  • Kovarova, M., & Draber, P. (2000). New specificity and yield enhancer of polymerase chain reactions. Nucleic Acids Research, 28(13), E70. [Link]

  • Li, F., Weir, M. D., Fouad, A. F., & Xu, H. H. (2013). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Journal of Dental Research, 92(10), 932–938. [Link]

  • HiMedia Laboratories. (n.d.). PCR Enhancers. Retrieved February 8, 2024, from [Link]

  • MDPI. (2023). Chemical Trends in Sample Preparation for Nucleic Acid Amplification Testing (NAAT): A Review. MDPI. [Link]

  • Zhang, C., Cui, F., Zeng, G., Jiang, M., Yang, Z., Yu, Z., Zhu, M., & Shen, L. (2015). Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment. Science of The Total Environment, 518–519, 352–362. [Link]

  • Schrader, C., Schielke, A., Ellerbroek, L., & Johne, R. (2012). PCR inhibitors – occurrence, properties and removal. Journal of Applied Microbiology, 113(5), 1014–1026. [Link]

  • Aamir, M., et al. (2023). Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification. PLOS ONE, 18(8), e0289932. [Link]

  • Wang, L., Li, L., & Wang, Y. (2007). [Purification of PCR products with cetyltrimethylammonium bromide]. Sheng Wu Gong Cheng Xue Bao, 23(4), 758–761. [Link]

  • D'souza, L., & Kumar, A. (2015). Nucleic acid amplification: Alternative methods of polymerase chain reaction. Journal of Laboratory Physicians, 7(1), 5–13. [Link]

  • Huggett, J. F., & O'Grady, J. (2020). PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions. Biomolecular Detection and Quantification, 19, 100195. [Link]

  • Ruan, W., et al. (2018). Microbial responses to transient shock loads of quaternary ammonium compounds with different length of alkyl chain in a membrane bioreactor. AMB Express, 8(1), 121. [Link]

  • Yang, L., Li, K., & Li, S. (2014). Sweet enhancers of polymerase chain reaction. Journal of Biomolecular Screening, 19(6), 947–953. [Link]

  • Wang, L., Li, L., & Wang, Y. (2007). [Purification of PCR products with cetyltrimethylammonium bromide]. Sheng Wu Gong Cheng Xue Bao, 23(4), 758–761. [Link]

  • Herold, K. E., & Rasooly, A. (Eds.). (2009). Lab-on-a-Chip Technology: Biomolecular and Medical Applications. Caister Academic Press. [Link]

  • Pernak, J., et al. (2007). Long alkyl chain quaternary ammonium-based ionic liquids and potential applications. Green Chemistry, 9(8), 835-840. [Link]

  • Wikipedia. (2024, January 26). Quaternary ammonium cation. Retrieved February 8, 2024, from [Link]

  • Ralser, M., Querfurth, R., Warnatz, H. J., Lehrach, H., Yaspo, M. L., & Krobitsch, S. (2006). An efficient and economic enhancer mix for PCR. Biochemical and Biophysical Research Communications, 347(3), 747–751. [Link]

  • Chakrabarti, R., & Schutt, C. E. (2001). The enhancement of PCR amplification by low molecular weight amides. Nucleic Acids Research, 29(11), 2377–2381. [Link]

  • BioEcho Life Sciences. (n.d.). Inhibit inhibition: PCR inhibition and how to prevent it. Retrieved February 8, 2024, from [Link]

  • American Society for Microbiology. (2011, November 1). Polymerase Chain Reaction Protocol. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (n.d.). Results of the inhibition of RT or PCR induced by surfactants. Retrieved February 8, 2024, from [Link]

  • Li, Y., et al. (2024). Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. Molecules, 29(3), 594. [Link]

  • Bitesize Bio. (2019, April 12). Better Than Betaine: PCR Additives That Actually Work. Retrieved February 8, 2024, from [Link]

  • New England Biolabs. (2014, May 20). How Can I Improve Amplification of GC rich Regions? [Video]. YouTube. [Link]

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Troubleshooting & Optimization

How to improve the efficiency of phase transfer catalysis with Dimethyldioctylammonium

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PTC-OPT-882 Assigned Scientist: Senior Application Specialist, Catalysis Division

Executive Summary: The DDOA Advantage

Dimethyldioctylammonium (DDOA) chloride/bromide is a distinct class of "accessible" quaternary ammonium salts. Unlike symmetrical bulk catalysts (e.g., Tetrabutylammonium bromide - TBAB), DDOA possesses a unique amphiphilic architecture : two lipophilic octyl chains (


) that anchor it in the organic phase, and two small methyl groups that leave the cationic center sterically accessible for anion exchange.

This guide addresses the specific kinetic bottlenecks associated with DDOA, primarily focusing on interfacial surface area generation and anion hydration shells .

The Mechanic's Corner: Mechanism & Kinetics

To improve efficiency, you must first diagnose the rate-limiting step.[1] PTC reactions generally fall into two regimes:

  • Transfer-Controlled: The rate is limited by the physical transport of the anion across the interface.

  • Intrinsic-Reaction Controlled: The rate is limited by the chemical reaction in the bulk organic phase.[1]

Visualizing the Shuttle Mechanism

The following diagram illustrates the "Extraction Mechanism" (Starks' Mechanism) specific to DDOA. Note the critical "Interfacial Boundary" where DDOA acts as a surfactant.

DDOA_Mechanism Fig 1. The Starks Extraction Mechanism. Efficiency depends on the 'Exchange' rate at the interface. cluster_aqueous Aqueous Phase cluster_interface Interfacial Boundary (Rate Limiting Zone) cluster_organic Organic Phase Aq_Reactant Nucleophile (Nu-) Exchange Ion Exchange [DDOA+ X-] ⇌ [DDOA+ Nu-] Aq_Reactant->Exchange Diffusion Aq_Waste Leaving Group (X-) Exchange->Aq_Waste Rejection Active_Cat Active Catalyst [DDOA+ Nu-] Exchange->Active_Cat Extraction Org_Substrate Substrate (R-X) Org_Product Product (R-Nu) Org_Substrate->Org_Product Reacts with Spent_Cat Spent Catalyst [DDOA+ X-] Org_Product->Spent_Cat Releases Cat Active_Cat->Org_Product Reaction (k_org) Spent_Cat->Exchange Recycle

Optimization Protocols

Protocol A: The Stirring Ramp Test (Diagnosing Mass Transfer)

Objective: Determine if your reaction is diffusion-limited. DDOA is a surfactant; it lowers surface tension, but mechanical agitation is still the primary driver of interfacial area.

  • Baseline: Run the reaction at your standard agitation (e.g., 300 RPM). Measure conversion at

    
     min.
    
  • Ramp: Repeat the experiment at 600, 900, and 1200 RPM.

  • Analysis: Plot Conversion vs. RPM.

    • Linear Increase: You are Mass Transfer Limited . Increase agitation or use a high-shear mixer.

    • Plateau: You are Kinetic Limited . Increasing stirring further is a waste of energy. Focus on temperature or catalyst concentration.[2]

Protocol B: Anion Selectivity & Poisoning Check

DDOA efficiency drops drastically if the "leaving group" anion binds more tightly to the catalyst than the "nucleophile" anion. This is called Catalyst Poisoning .

The Hofmeister Bias (Selectivity Order):




Rule of Thumb: If your reaction produces Iodide (


) as a byproduct, DDOA will eventually bind to 

and stop shuttling the reactant (e.g.,

or

).
  • Solution: Wash the organic phase periodically or use a vast excess of the aqueous nucleophile to displace the poisoning anion.

Troubleshooting Guide (FAQ)

Q1: My reaction turns into a thick, inseparable emulsion. What happened?

Diagnosis: DDOA is a potent surfactant (cationic detergent). High stirring speeds required for PTC can create stable emulsions, especially in Toluene/Water or DCM/Water systems. Corrective Action:

  • Increase Ionic Strength: Add neutral salts (e.g.,

    
     or 
    
    
    
    ) to the aqueous phase. This "salts out" the organic components and sharpens the phase boundary.
  • Filter: Pass the emulsion through a pad of Celite.

  • Solvent Switch: Switch to Chlorobenzene or o-Dichlorobenzene, which often separate faster than Toluene.

Q2: The reaction starts fast but stops at 50% conversion.

Diagnosis: Likely Catalyst Poisoning or Decomposition .

  • Poisoning: As the leaving group accumulates (e.g., Bromide), it competes with the reactant.

  • Decomposition: Under highly basic conditions (

    
    , high T), quaternary ammonium salts undergo Hofmann Elimination , destroying the catalyst.
    Corrective Action: 
    
  • Check the pH and Temperature.[3][4] If

    
     and Base is strong, switch to a more robust catalyst like a Phosphonium salt or reduce T.
    
Q3: How do I choose the right solvent for DDOA?

Solvent choice dictates the "hydration state" of the anion. Anions in non-polar solvents are "naked" and highly reactive.

Solvent ClassExamplesDDOA PerformanceMechanism Note
Non-Polar Toluene, HexaneHigh Reactivity Anions are stripped of water; "Naked Anion" effect increases

.
Polar Aprotic DCM, ChloroformGood Extraction Solvates the catalyst well, but may carry more water, slightly reducing anion reactivity.
Polar Protic Ethanol, MethanolPoor Solvates anions heavily (H-bonding), killing nucleophilicity. Avoid in organic phase.

Decision Logic: Troubleshooting Flowchart

Troubleshooting_Flow Fig 2. Systematic Troubleshooting Logic for DDOA Systems. Start Problem: Low Yield/Rate Check_Stir Step 1: Double Stirring Speed Start->Check_Stir Result_Stir Did Rate Increase? Check_Stir->Result_Stir Mass_Limit Diagnosis: Mass Transfer Limited Action: Use baffles, high-shear mixing Result_Stir->Mass_Limit Yes Check_Poison Step 2: Check Leaving Group Result_Stir->Check_Poison No Result_Poison Is Leaving Group Iodide or Perchlorate? Check_Poison->Result_Poison Poison_Fix Diagnosis: Catalyst Poisoning Action: Change Leaving Group or Increase Catalyst Load Result_Poison->Poison_Fix Yes Check_Decomp Step 3: Check Stability Result_Poison->Check_Decomp No Result_Decomp High T (>60C) & Strong Base? Check_Decomp->Result_Decomp Decomp_Fix Diagnosis: Hofmann Elimination Action: Lower T or switch to Phosphonium Result_Decomp->Decomp_Fix Yes Intrinsic_Fix Diagnosis: Intrinsic Kinetics Action: Increase Temperature or Conc. Result_Decomp->Intrinsic_Fix No

References

  • Starks, C. M. (1971).[1][5][6] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199. Link

  • Halpern, M. E. (1997).[5] "Phase-Transfer Catalysis: Mechanism and Synthesis." ACS Symposium Series, Vol. 659. American Chemical Society.[5] Link

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Dehmlow, E. V. (1974). "Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry." Angewandte Chemie International Edition, 13(3), 170-179. Link

  • Sass, D. C., et al. (2022). "A Minireview of Phase-Transfer Catalysis and Recent Trends." Biomedical Research. Link

Sources

Technical Support Center: Optimizing Dimethyldioctylammonium (DDOA) Concentration for Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Dimethyldioctylammonium Chloride (DDOAC), a potent cationic surfactant and antimicrobial agent. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights necessary to overcome common experimental hurdles and ensure the accuracy and reproducibility of your results. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices and grounding protocols in established scientific principles.

Section 1: Troubleshooting Guide

This section addresses specific problems that researchers may face during antimicrobial susceptibility testing with DDOA.

Q1: Why am I observing precipitation when I add my DDOA stock solution to the culture medium?

A1: This is a common issue arising from the cationic nature of DDOA. The positively charged DDOA molecules can interact with negatively charged (anionic) components in your culture medium, leading to the formation of insoluble complexes.

  • Causality: Standard microbiological media, like Mueller-Hinton Broth (MHB), contain various components. Anionic species such as phosphates, sulfates, and complex proteins can readily bind to the cationic head of the DDOA molecule.[1][2] This interaction neutralizes the charge and significantly reduces the solubility of the compound, causing it to precipitate out of the solution. This not only invalidates the concentration gradient in your assay but can also lead to erroneous Minimum Inhibitory Concentration (MIC) results.

  • Troubleshooting Steps:

    • Solvent Check: Ensure your DDOA stock solution is fully dissolved before adding it to the medium. DDOA is often more soluble in alcohols like ethanol or isopropanol than in water.[3] A well-dissolved stock minimizes precipitation upon dilution. If you still see solids in your stock, gentle warming to 37°C or sonication may help.[4]

    • Medium Compatibility Test: Before running a full experiment, perform a simple compatibility test. Prepare the highest concentration of DDOA you plan to use in your chosen broth and incubate it under the same conditions as your experiment (e.g., 35°C for 16-20 hours). Check for any cloudiness or precipitate.

    • Consider a Different Medium: If precipitation is persistent, consider using a medium with a lower concentration of potentially interfering anionic components. However, be aware that altering the medium can affect microbial growth rates and must be consistently used and validated.

    • pH Adjustment: Check the pH of your final medium after adding DDOA. While DDOA is stable over a wide pH range, significant shifts could affect both its solubility and the physiology of the test organism.

Q2: My Minimum Inhibitory Concentration (MIC) results for DDOA are inconsistent between experiments. What are the likely causes?

A2: Inconsistent MIC values are a significant concern as they undermine the reliability of your data. The issue often stems from subtle variations in experimental parameters that are critical for cationic antimicrobials.

  • Causality & Key Factors:

    • Inoculum Size: The final concentration of bacteria in each well is crucial. A higher-than-intended inoculum can overwhelm the DDOA, leading to apparent resistance (higher MIC). Conversely, a low inoculum might suggest false susceptibility. The Clinical and Laboratory Standards Institute (CLSI) recommends a final inoculum concentration of approximately 5 x 10^5 CFU/mL for broth microdilution assays.[5][6]

    • Homogeneity of Solution: As a surfactant, DDOA can be prone to forming micelles or may not disperse evenly, especially after dilution. If the compound is not well-homogenized in the medium, different wells (replicates) will receive effectively different concentrations.[7]

    • Incubation Time and Temperature: Strict adherence to standardized incubation parameters (e.g., 16-20 hours at 35°C for many bacteria) is vital.[8][9] Shorter times may not allow for visible growth in the control wells, while longer incubation might allow resistant subpopulations to emerge.

    • Plasticware Adsorption: Cationic compounds like DDOA can adsorb to the surface of negatively charged plastics, such as standard polystyrene 96-well plates. This reduces the effective concentration of DDOA in the medium available to act on the bacteria.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Always prepare your bacterial suspension to a 0.5 McFarland standard and then perform the recommended dilution into the final broth to achieve the target CFU/mL.[10] It is advisable to perform a plate count from your positive control well at the start of the experiment to verify the initial inoculum concentration.

    • Ensure Thorough Mixing: When preparing serial dilutions in the microtiter plate, ensure you mix each well thoroughly by pipetting up and down several times before transferring to the next well.

    • Use Low-Binding Plates: Consider using low-protein-binding or other specially treated microtiter plates to minimize the adsorption of DDOA to the plastic surface.

    • Strictly Control Incubation: Use a calibrated incubator and a consistent incubation time for all experiments as specified by standards like CLSI M07.[11][12]

Q3: I'm observing bacterial growth in all wells, even at the highest DDOA concentrations. What should I check?

A3: This result suggests a fundamental failure in the experimental setup, either due to an issue with the compound, the organism, or the methodology.

  • Troubleshooting Flowchart: A systematic approach is the best way to diagnose the root cause.

    Caption: Troubleshooting flowchart for unexpected bacterial growth.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for DDOA?

A1: DDOA is a quaternary ammonium compound (QAC) and acts as a cationic surfactant. Its primary mechanism is the disruption of microbial cell membranes.[13][14] The positively charged quaternary nitrogen head of the DDOA molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as phospholipids and proteins.[15] The long, hydrophobic alkyl chains then penetrate and disrupt the lipid bilayer of the cell membrane.[14] This leads to increased membrane permeability, leakage of essential intracellular contents (like ions, metabolites, and proteins), and ultimately, cell death.[15][16]

Q2: How should I prepare and store a stable stock solution of DDOA?

A2: Proper preparation and storage are critical for maintaining the potency of your DDOA.

  • Solvent: DDOA is often supplied as a solid or a concentrated liquid. It is slightly soluble in water but shows better solubility in organic solvents like ethanol or methanol.[3] For a high-concentration stock solution (e.g., 10 mg/mL), dissolving in sterile ethanol or a small amount of DMSO is recommended before further dilution in aqueous media.[4]

  • Preparation: Always use sterile, high-purity solvents. If the compound is a waxy solid, it may be difficult to weigh accurately; in this case, dissolving the entire contents of the vial to a known concentration is advisable.[4]

  • Storage: Store the stock solution in a tightly sealed container (glass is preferable to plastic to avoid adsorption) at refrigerated temperatures (2-8°C) and protected from light. Check the manufacturer's datasheet for specific storage recommendations. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is good practice.

Q3: What is the general spectrum of activity for DDOA?

A3: DDOA and similar QACs exhibit broad-spectrum antimicrobial activity. They are generally effective against:

  • Gram-positive bacteria

  • Gram-negative bacteria

  • Fungi

  • Enveloped viruses

The efficacy can vary between microbial species.[17] For instance, some Gram-negative bacteria may show higher resistance due to their outer membrane acting as an additional barrier.

Section 3: Standardized Protocols

Adherence to a standardized protocol is the most effective way to ensure reproducible results. The following is a detailed methodology for determining the MIC of DDOA using the broth microdilution method, based on CLSI guidelines.[11][12][18]

Protocol 1: Broth Microdilution Assay for MIC Determination of DDOA

  • Preparation of DDOA Stock: Prepare a 1.28 mg/mL (or other suitable concentration) stock solution of DDOA in an appropriate solvent (e.g., ethanol). This will be your starting concentration for serial dilutions.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to get a working inoculum of ~1 x 10^6 CFU/mL.

  • Plate Preparation (96-Well Plate):

    • Add 100 µL of CAMHB to wells 2 through 12 in a sterile 96-well microtiter plate.

    • Add 200 µL of your DDOA stock solution to well 1.

    • Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. Transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (growth control), containing only CAMHB (no DDOA).

    • Well 12 will serve as the negative control (sterility control), containing only CAMHB.

  • Inoculation:

    • Add 100 µL of the working inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and dilutes the inoculum to the target density of ~5 x 10^5 CFU/mL.[5]

    • Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading the MIC:

    • After incubation, check well 12 for sterility (should be clear) and well 11 for adequate growth (should be turbid).

    • The MIC is the lowest concentration of DDOA (the first clear well) that completely inhibits visible growth of the organism.[8]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

  • Post-MIC Plating: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Subculture: Mix the contents of each selected well. Using a calibrated loop or pipette, take a 10-100 µL aliquot from each well and plate it onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19] A common practical benchmark is the lowest concentration that yields no more than a few colonies, demonstrating a bactericidal effect.[8]

Section 4: Reference Data

Table 1: Common Factors Known to Interfere with DDOA Bioactivity

Factor Type of Interference Mechanism and Rationale
Anionic Surfactants Chemical Inactivation Forms an inactive complex with the cationic DDOA, neutralizing its charge and reducing bioavailability.[1][2]
High Protein Load Chemical Inactivation Organic materials like proteins can bind to and neutralize QACs, reducing the effective concentration.[20]
Hard Water (Ca²⁺, Mg²⁺) Reduced Efficacy Divalent cations can interact with the bacterial cell surface and reduce the efficiency of DDOA binding.
Acidic pH Reduced Efficacy At low pH, an excess of H⁺ ions can compete with the cationic DDOA for binding sites on the bacterial surface.
Porous/Fibrous Materials Physical Adsorption DDOA can be adsorbed onto materials like cotton or cellulose, reducing its availability in solution.

| Humic Acids | Chemical Inactivation | Complex organic acids found in some environments can strongly bind to and inactivate QACs.[21] |

Section 5: Visual Workflows & Diagrams

Caption: Standard MIC and MBC experimental workflow.

References

  • Ataman Kimya. (n.d.). DIDECYLDIMETHYLAMMONIUM CHLORIDE.
  • Carrau, T., et al. (2021). Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations. Frontiers in Microbiology.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Testing Laboratory. (n.d.). CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing.
  • Wikipedia. (n.d.). Didecyldimethylammonium chloride.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Achieves Antimicrobial Efficacy. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from protocols.
  • Google Patents. (n.d.). CN101914026A - Process for preparing didecyl dimethyl ammonium chloride.
  • Simões, M., et al. (2013). The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds. International Journal of Molecular Sciences.
  • ResearchGate. (2018). What does it mean when the MIC results are inconsistent amongst the replicates?
  • BenchChem. (n.d.). Determining the Minimum Inhibitory Concentration (MIC) of Benzododecinium: Application Notes and Protocols.
  • Tadenuma, H., et al. (2001). Mechanism of the Action of Didecyldimethylammonium Chloride (DDAC) Against Escherichia Coil and Morphological Changes of the Cells. Biocontrol Science.
  • International Labour Organization & World Health Organization. (n.d.). ICSC 1296 - DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE.
  • ResearchGate. (2013). The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds.
  • De Vleeschouwer, M., et al. (2020). Effect of subinhibitory exposure to quaternary ammonium compounds on the ciprofloxacin susceptibility of Escherichia coli strains in animal husbandry. Frontiers in Microbiology.
  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Yuli, I., et al. (2023). Compatibility Investigation of Cationic Surfactants with Anionic Species. Cosmetics.
  • Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology.
  • ChemBK. (n.d.). Dimethyldioctylammonium chloride.
  • regulations.gov. (n.d.). M07-A8. Retrieved from regulations.
  • ResearchGate. (2023). Compatibility Investigation of Cationic Surfactants with Anionic Species.
  • MDPI. (n.d.). Determination of 10 Antibiotics and 53 Plant Growth Regulators in Citrus Fruits by QuEChERS Combined with Liquid Chromatography–Quadrupole/Orbitrap Mass Spectrometry.
  • AccuGENX. (n.d.). MIC/MBC Testing | International and Accredited Lab.
  • Selleckchem.com. (n.d.). Frequently Asked Questions. Retrieved from Selleckchem.
  • ResearchGate. (n.d.). The minimal inhibitory concentration (MIC) for quaternary ammonium containing monomers and polymer.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Tezel, U., & Pavlostathis, S. G. (2015). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. Water Research.
  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute.
  • Google Patents. (n.d.). US4151202A - Preparation of diallyl dimethyl ammonium chloride and polydiallyl dimethyl ammonium chloride.

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Technical Support Center: Solubility Optimization for Dimethyldioctylammonium (DDA) Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Case Subject: Troubleshooting solubility failures of Dimethyldioctylammonium (DDA) in reaction mixtures.[1]

Introduction: The Amphiphilic Paradox

Welcome to the Technical Support Center. If you are experiencing solubility issues with Dimethyldioctylammonium (DDA) chloride (CAS: 5538-94-3) or bromide, you are likely facing the "Amphiphilic Paradox." [1][2]

DDA is a double-tailed quaternary ammonium compound (QAC).[1][2] Unlike single-chain surfactants (like CTAB) that form simple micelles, DDA’s two octyl (


) chains create a bulky hydrophobic domain that resists simple packing.[1][2]
  • In Water: The hydrophobic tails drive self-assembly into vesicles or lamellar phases, often appearing as "cloudiness" or gels rather than clear solutions.[1][2]

  • In Non-Polar Solvents: The localized charge on the nitrogen and the hydrophilic counterion (

    
     or 
    
    
    
    ) prevent dissolution in apolar media (hexane, toluene) without specific solvation assistance.[1][2]

This guide provides field-proven protocols to force DDA into solution, whether your phase is aqueous or organic.[1][2]

Part 1: Diagnostic Triage (Q&A)

Q1: "I added DDA Chloride to my non-polar reaction solvent (Hexane/Toluene), and it just sits at the bottom as an oil/solid. Why?"

Diagnosis: Dielectric Mismatch & Ion Pairing. Your solvent is too non-polar to overcome the lattice energy of the salt or solvate the tight ion pair.[1]

  • The Mechanism: In low dielectric solvents (

    
    , e.g., hexane), the electrostatic attraction between the ammonium cation (
    
    
    
    ) and the chloride anion (
    
    
    ) is enormous.[1] The solvent cannot separate them.[1] Furthermore, the
    
    
    anion is "hard" and hydrophilic; it refuses to enter a lipophilic environment without a hydration shell.[1][2]
  • The Fix: You must either "soften" the anion or increase the solvent polarity slightly.[1] (See Protocol A: Anion Metathesis or Protocol B: Co-Solvent Bridging).

Q2: "My aqueous solution turned into a viscous gel or cloudy suspension. Is it impure?"

Diagnosis: Liquid Crystal Formation / Krafft Point Issue. DDA is not "insoluble" in the traditional sense; it is forming lyotropic liquid crystals .

  • The Mechanism: At higher concentrations, double-chain surfactants pack into planar sheets (lamellar phases) rather than spheres.[1][2] These sheets stack up, trapping water and creating high viscosity (gels).[1] Additionally, if you are below the Krafft Temperature (approx. 25-30°C for some DDA salts), the surfactant remains crystalline.[1]

  • The Fix:

    • Heat: Warm the solution to 40-50°C to break the crystal lattice.

    • Shear: High-shear mixing can temporarily disrupt lamellar sheets into vesicles.[1]

    • Salt Check: If your water contains other salts (sulfates, phosphates), you may be "salting out" the DDA.[1] Use deionized water.[1]

Q3: "I'm using DDA as a Phase Transfer Catalyst (PTC), but the reaction rate is near zero. The catalyst is in the flask!"

Diagnosis: Interfacial Starvation. The catalyst is likely partitioning 99% into one phase (aqueous) and 0% into the organic phase where the reaction needs to happen, or vice versa.

  • The Mechanism: For PTC to work, the

    
     cation must shuttle the nucleophile (
    
    
    
    ) into the organic phase.[1] If DDA-Cl is too hydrophilic (due to the Cl), it never enters the organic layer.[1]
  • The Fix: Switch to a "softer" counterion like Bromide or Hydrogen Sulfate, or use a co-solvent.

Part 2: Troubleshooting Workflows (Visualized)

The following decision tree will guide you to the correct protocol based on your solvent system.

Solubility_Decision_Tree Start Start: Select Solvent System NonPolar Non-Polar Solvent (Hexane, Toluene, Ether) Start->NonPolar PolarOrganic Polar Organic (Ethanol, DMF, DMSO) Start->PolarOrganic Aqueous Aqueous / Water Start->Aqueous Issue_NP Issue: Precipitate / Oiling Out NonPolar->Issue_NP Issue_PO Issue: Usually Soluble PolarOrganic->Issue_PO Issue_AQ Issue: Cloudy / Gel / Viscous Aqueous->Issue_AQ Check_Anion Check Counterion Issue_NP->Check_Anion Action_Heat Protocol C: Thermal Activation (T > 45°C) Issue_AQ->Action_Heat Crystalline Solid? Action_Dilute Dilute below CMC or Remove Salts Issue_AQ->Action_Dilute Viscous Gel? Action_Metathesis Protocol A: Anion Metathesis (Switch Cl to TFSI/PF6) Check_Anion->Action_Metathesis Strictly Apolar (Hexane) Action_Cosolvent Protocol B: Co-Solvent Bridging (Add 5% n-Butanol) Check_Anion->Action_Cosolvent Moderately Apolar (Toluene/DCM)

Figure 1: Diagnostic Decision Tree for DDA Solubility. Follow the path corresponding to your solvent system to identify the correct remediation protocol.[1]

Part 3: Corrective Protocols

Protocol A: Anion Metathesis (The "Lipophilic Switch")

Use Case: When DDA-Cl/Br is insoluble in strictly non-polar solvents (Hexane, Cyclohexane) or fluorinated solvents.[1][2] Theory: Replacing the small, hard halide anion (


) with a bulky, charge-diffuse anion (like 

,

, or

) drastically reduces the lattice energy and increases compatibility with non-polar media.[1][2]

Steps:

  • Dissolve: Dissolve 10 mmol of DDA-Cl in a minimum amount of water (approx. 10 mL). Warm if necessary.

  • Exchange: Add 11 mmol (1.1 eq) of the salt containing the desired anion (e.g.,

    
     or 
    
    
    
    ) dissolved in water.
  • Phase Separation: The new DDA-X salt will likely become hydrophobic and separate as an oil or precipitate from the water.[1]

  • Extraction: Extract the new salt into Dichloromethane (DCM).

  • Wash: Wash the DCM layer 3x with deionized water to remove residual Chloride salts.[1]

  • Dry: Dry over

    
    , filter, and evaporate solvent.
    
  • Result: The resulting waxy solid will now be soluble in non-polar solvents.[1]

Protocol B: Co-Solvent Bridging

Use Case: When you cannot change the anion, but need DDA-Cl to dissolve in Toluene or DCM.[1][2] Theory: A "bridging solvent" (usually a medium-chain alcohol) solvates the ionic headgroup while interdigitating with the non-polar bulk solvent.[1]

Steps:

  • Calculate: Determine the total volume of your non-polar solvent.[1]

  • Spike: Add 3-5% (v/v) of n-Butanol or Isopropanol to the mixture.

  • Sonicate: Sonicate for 5 minutes at 40°C.

  • Observe: The solution should clear. The alcohol hydroxyl group hydrogen-bonds with the Chloride anion, shielding it from the non-polar environment.[1]

Protocol C: Thermal Activation (Krafft Point)

Use Case: Aqueous solutions appearing cloudy or containing floating crystals.[1] Theory: Below the Krafft temperature, the solubility of the surfactant is limited by its crystal lattice energy. Above this temperature, solubility increases sharply as micelles form.[1]

Steps:

  • Measure: Check the temperature of your mixture. If it is < 25°C, this is likely the issue.

  • Heat: Slowly heat the mixture to 50°C while stirring.

  • Clarification: The solution should become clear.

  • Cooling Check: If it precipitates upon cooling, your working concentration is too high.[1] Dilute by 50% and re-test.

Part 4: Data & Reference Specifications

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility of DDA-ClRecommended Fix
Polar Protic WaterLow / GelsHeat (>45°C) or Dilute
Polar Protic Ethanol / MethanolHigh None (Ideal solvent)
Chlorinated Chloroform / DCMHigh None
Aromatic Toluene / BenzeneModerateAdd 5% Isopropanol
Aliphatic Hexane / HeptaneInsoluble Anion Exchange (Protocol A)
Polar Aprotic DMF / DMSOHigh None
Mechanism of Phase Transfer Failure

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Nu Nu- (Nucleophile) Q_aq Q+ (DDA) Barrier Solvation Barrier Q_aq->Barrier Blocked if Anion too Hard QNu Q+Nu- (Active Catalyst) Barrier->QNu Successful Transfer (Requires Lipophilic Anion) RX R-X (Substrate) QNu->RX Reaction

Figure 2: The Phase Transfer Barrier. For DDA to function, it must cross the interface. If the anion (


) is too hydrated, the catalyst (

) remains trapped in the aqueous phase (Green), preventing reaction in the organic phase (Blue).[1]

References

  • Solubility of Things. Distearyldimethylammonium chloride - Solubility Properties.[1][3][4] Retrieved from

  • ChemicalBook. Dimethyldioctylammonium chloride (CAS 5538-94-3) Properties and Solubility. Retrieved from [1]

  • Fengchen Group. Dimethyldioctylammonium Chloride Technical Data Sheet.[1] Retrieved from [1]

  • PubChem. Didecyldimethylammonium chloride (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • MedChemExpress. Dimethyldioctadecylammonium bromide - Product Information and Handling. Retrieved from [1]

Sources

How to remove residual Dimethyldioctylammonium catalyst from a reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing residual Dimethyldioctylammonium (DDOA) catalyst from reaction mixtures. As a phase-transfer catalyst (PTC), DDOA salts are instrumental in facilitating reactions between immiscible phases, but their removal is critical for product purity.[1][2] This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind each method.

Understanding the Challenge: The Nature of Dimethyldioctylammonium Catalyst

Dimethyldioctylammonium chloride (DDOAC) is a quaternary ammonium salt. Its structure, featuring a positively charged nitrogen atom bonded to two methyl groups and two octyl groups, gives it surfactant properties.[3] This amphiphilic nature—possessing both a hydrophilic cationic head and hydrophobic alkyl chains—is key to its catalytic activity and also dictates the strategies for its removal. While soluble in many organic solvents, its solubility in water is limited, a factor that can be exploited during purification.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the removal of residual DDOA catalyst.

Q1: My initial aqueous washes are not removing the DDOA catalyst effectively. What's going wrong?

A1: This is a common issue and can be attributed to several factors:

  • Insufficient Polarity of the Aqueous Phase: Standard water washes may not be sufficient to partition the catalyst out of the organic phase, especially if your product and solvent are highly nonpolar. The two long octyl chains on the DDOA cation increase its lipophilicity.

  • Micelle Formation: At concentrations above the critical micelle concentration, DDOA can form reverse micelles in the organic phase, trapping the catalyst and making it less available for extraction.[1]

  • Ion Pairing: The DDOA cation is always paired with an anion. If this anion is also lipophilic, the resulting ion pair will have a strong preference for the organic phase.

Troubleshooting Steps:

  • Increase the Ionic Strength of the Aqueous Phase: Instead of using deionized water, perform the extraction with a saturated solution of sodium chloride (brine) or a 10% lithium chloride solution.[5] This increases the polarity of the aqueous phase and can help to "salt out" the catalyst from the organic layer.

  • Acidify the Aqueous Wash: A wash with dilute hydrochloric acid (e.g., 0.1 M HCl) can sometimes improve partitioning by ensuring the catalyst is in its salt form and disrupting any acid-base interactions.

  • Increase the Volume and Number of Washes: It may seem simple, but increasing the volume of the aqueous phase and performing multiple extractions (e.g., 3-5 washes) is often effective.

Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I break it?

A2: Emulsion formation is common when dealing with surfactants like DDOA.

Causality: The amphiphilic nature of the catalyst stabilizes the interface between the organic and aqueous layers, preventing them from separating cleanly.

Troubleshooting Steps:

  • Add Brine: As mentioned above, adding a saturated NaCl solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can force the separation of the layers.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can sometimes help to break up the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent (e.g., diethyl ether if you are using dichloromethane) can sometimes alter the interfacial tension and promote separation.

Q3: After aqueous washes, I still see traces of the catalyst in my final product by NMR/LC-MS. What's the next step?

A3: If aqueous extraction alone is insufficient, solid-phase adsorption methods are the next logical step. The cationic nature of the DDOA catalyst makes it a prime candidate for removal by various adsorbents.

Recommended Adsorbents:

  • Silica Gel: The slightly acidic nature of silica gel can facilitate the adsorption of the cationic DDOA.

  • Activated Carbon: This is a highly effective, non-polar adsorbent that can remove a wide range of organic impurities, including quaternary ammonium salts.[6]

  • Cation-Exchange Resins: These are specifically designed to bind cations and can be highly effective for removing DDOA.

See the detailed protocols in the next section for implementing these methods.

Detailed Experimental Protocols

Here are step-by-step protocols for the most effective methods of removing residual DDOA catalyst.

Protocol 1: Enhanced Liquid-Liquid Extraction

This protocol is the first line of defense and should be attempted before moving to more complex methods.

Materials:

  • Reaction mixture containing the product and residual DDOA catalyst in an organic solvent.

  • Saturated sodium chloride solution (brine).

  • Separatory funnel.

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of brine to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Drain the lower aqueous layer.

  • Repeat the brine wash (steps 2-5) an additional 2-4 times.

  • Wash the organic layer once with deionized water to remove any residual salt.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Analyze a small aliquot of the product for residual catalyst before proceeding with full-scale purification.

Protocol 2: Adsorption on Silica Gel (Slurry Method)

This method is useful when small to moderate amounts of catalyst remain after extraction.

Materials:

  • Crude product dissolved in a minimal amount of a non-polar organic solvent (e.g., dichloromethane, ethyl acetate).

  • Silica gel (standard grade, 60 Å).

  • Stir plate and stir bar.

  • Filter funnel and filter paper.

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • In a separate flask, create a slurry of silica gel in the same solvent (a common rule of thumb is to use 10-20 times the weight of the estimated residual catalyst).

  • Add the silica gel slurry to the solution of the crude product.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the mixture through a pad of filter paper to remove the silica gel.

  • Wash the silica gel pad with fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate in vacuo.

Protocol 3: Adsorption on Activated Carbon

Activated carbon is highly effective for removing non-polar impurities and can be used when other methods fail.[6]

Materials:

  • Crude product dissolved in an organic solvent.

  • Powdered activated carbon.

  • Stir plate and stir bar.

  • Filter funnel and a pad of Celite®.

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Add a small amount of powdered activated carbon (typically 1-5% w/w relative to the crude product). Caution: Use activated carbon sparingly as it can sometimes adsorb the desired product.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the mixture through a pad of Celite® to remove the fine carbon particles. The Celite® pad is crucial as activated carbon can be difficult to filter otherwise.

  • Wash the Celite®/carbon pad with fresh solvent.

  • Combine the filtrates and concentrate in vacuo.

Protocol 4: Cation-Exchange Resin

This is a highly specific method that leverages the cationic nature of the DDOA catalyst.

Materials:

  • Crude product dissolved in a suitable solvent.

  • Strongly acidic cation-exchange resin (e.g., Amberlyst® 15).

  • Chromatography column or a flask for slurry treatment.

Procedure:

  • Column Method:

    • Pack a chromatography column with the cation-exchange resin.

    • Equilibrate the column with the solvent used to dissolve the crude product.

    • Load the crude product solution onto the column.

    • Elute the product with the solvent, collecting fractions. The DDOA catalyst will bind to the resin.

    • Monitor the fractions by TLC or LC-MS to identify those containing the purified product.

  • Slurry Method:

    • Follow the same procedure as for the silica gel slurry (Protocol 2), substituting the cation-exchange resin for the silica gel.

Method Selection Guide

The best method for removing residual DDOA catalyst will depend on the specific properties of your product and the reaction solvent. The following table provides a general guideline for selecting the most appropriate technique.

Scenario Recommended Primary Method Recommended Secondary Method Key Considerations
High concentration of catalyst remaining Enhanced Liquid-Liquid ExtractionAdsorption on Silica GelFocus on maximizing the efficiency of the initial bulk removal of the catalyst.
Trace amounts of catalyst remaining Adsorption on Activated CarbonCation-Exchange ResinThese methods are ideal for polishing the product and removing the final traces of the catalyst.
Product is highly polar Adsorption on Activated CarbonCation-Exchange ResinAqueous extraction may be less effective if the product has some water solubility.
Product is sensitive to acid Enhanced Liquid-Liquid Extraction (with neutral brine)Adsorption on Activated CarbonAvoid acidic washes and acidic resins like Amberlyst® 15.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for removing residual DDOA catalyst.

Catalyst_Removal_Workflow start Reaction Work-up extraction Enhanced Liquid-Liquid Extraction (Protocol 1) start->extraction analysis1 Analyze for Residual Catalyst (NMR, LC-MS) extraction->analysis1 troubleshoot Troubleshoot Emulsion extraction->troubleshoot Emulsion Forms adsorption Solid-Phase Adsorption (Protocols 2, 3, or 4) analysis1->adsorption Catalyst Remains pure_product Pure Product analysis1->pure_product Catalyst Removed analysis2 Analyze for Final Purity adsorption->analysis2 analysis2->adsorption Further Purification Needed analysis2->pure_product Catalyst Removed troubleshoot->extraction

Caption: Decision workflow for DDOA catalyst removal.

Solid_Phase_Adsorption_Methods start Crude Product Solution method_choice Choose Adsorbent start->method_choice silica Silica Gel Slurry (Protocol 2) method_choice->silica General Purpose carbon Activated Carbon (Protocol 3) method_choice->carbon Trace Impurities, Non-polar resin Cation-Exchange Resin (Protocol 4) method_choice->resin High Specificity stir Stir at RT silica->stir carbon->stir resin->stir filter Filter to Remove Adsorbent stir->filter concentrate Concentrate Filtrate filter->concentrate pure_product Purified Product concentrate->pure_product

Sources

Technical Support Center: Dimethyldioctylammonium Handling & Disposal

[1]

Core Directive & Safety Profile

WARNING: Dimethyldioctylammonium chloride/bromide is not just a standard laboratory surfactant.[1] It is a Quaternary Ammonium Compound (QAC) with specific aquatic toxicity and handling hazards that differ from standard organic solvents.[1]

Immediate Hazard Summary
Hazard ClassSignal WordHazard Statement (GHS)Critical Implication
Acute Toxicity (Dermal) DANGER H310: Fatal in contact with skin.[1][2][3]Do not rely on standard nitrile gloves alone for prolonged handling. Double gloving or chemically resistant laminate is recommended for concentrates.[1]
Skin Corrosion DANGER H314: Causes severe skin burns and eye damage.[1][2][3][4]Immediate irreversible damage to ocular tissue.[1] Face shields are mandatory for pouring operations.[1]
Aquatic Toxicity WARNING H410: Very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]ZERO DISCHARGE POLICY. Under no circumstances can this enter the sink/sewer system.[1]

Experimental Handling & Workflow Optimization

The "Sticky Wall" Phenomenon (Adsorption)

Issue: Researchers often report lower-than-expected yields or inconsistent concentrations when working with dilute DODMAC solutions.[1][2] Mechanism: The cationic ammonium head group (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Solution:
  • Protocol: Pre-saturate glassware with a wash of the same QAC solution (sacrificial rinse) or use polypropylene/polystyrene plasticware, which has significantly lower binding affinity than glass.[1]

  • Cleaning: Do not trust water alone to clean glass used for DODMAC.[1] Use an acidic ethanol rinse to disrupt the cation-silanol bond.[1]

Incompatibility Management

Issue: Unexpected precipitation or "clouding" of waste streams.[1] Mechanism: DODMAC is cationic.[1][6] Mixing it with anionic surfactants (e.g., SDS, Sodium Lauryl Sulfate) or strong oxidizers results in an insoluble electrostatic complex (precipitate).[1] Protocol: Maintain a strict "Cationic/Non-ionic" waste stream. Do not mix with general "Soap/Detergent" waste unless confirmed non-ionic.[1]

Waste Disposal & Segregation Protocol

The following workflow dictates the decision-making process for disposing of DODMAC. This is a self-validating system: if you cannot answer "Yes" to the segregation question, the waste is likely incompatible.[1]

Visualization: Waste Segregation Logic

DODMAC_DisposalStartDODMAC Waste GeneratedIsLiquidIs the waste Liquid?Start->IsLiquidSolidWasteSolid Waste Stream(Contaminated Wipes/Solids)IsLiquid->SolidWasteNoLiquidStreamLiquid Waste StreamIsLiquid->LiquidStreamYesIsPureIs it >1% Concentration?PrecipitateCheckCheck: Contains Anionics?(Risk of Sludge)IsPure->PrecipitateCheckIsMixedMixed with Solvents?IsMixed->IsPureNo (Aqueous)HalogenatedSegregate as: HALOGENATED ORGANIC(High BTU Incineration)IsMixed->HalogenatedYes (e.g., DCM, Chloroform)LiquidStream->IsMixedAqueousSegregate as: TOXIC AQUEOUS(pH Adjustment Required?)PrecipitateCheck->SolidWastePrecipitated SludgePrecipitateCheck->AqueousNo Anionics

Caption: Decision tree for segregating Dimethyldioctylammonium waste streams to prevent incompatibility and ensure regulatory compliance.

Standard Operating Procedure (SOP) for Disposal
  • Collection Container: Use High-Density Polyethylene (HDPE) containers.[1] Avoid glass due to breakage risks with slippery QAC residues.[1]

  • Labeling:

    • Must be labeled "Hazardous Waste" .[1]

    • Must carry the "Marine Pollutant" symbol (Dead tree/Dead fish icon) due to H410 classification.[1]

    • Chemical Name: "Dimethyldioctylammonium chloride solution".[1]

  • pH Check: Although DODMAC itself is often neutral, ensure the waste stream pH is between 5-9 before storage to prevent container degradation.[1]

  • Secondary Containment: Store waste bottles in a tub capable of holding 110% of the volume. QACs are surfactants; if they leak, they spread rapidly and lower the surface tension of spill control berms.[1]

Troubleshooting & FAQs

Q: My waste container is foaming excessively. How do I stop it? A: DODMAC is a potent surfactant.[1]

  • Immediate Fix: Add a small amount of silicone-based defoamer (e.g., Dimethicone) to the waste container.[1]

  • Prevention:[1][4][7] Do not fill containers >75%.[1] Do not shake waste containers; swirl gently if mixing is required. Use a funnel with a long stem that reaches the bottom of the container to prevent "waterfall" foaming during pouring.

Q: Can I autoclave DODMAC waste to sterilize it before disposal? A: NO.

  • Reason 1: DODMAC is not volatile, but heating it can release irritating chloride vapors or degrade the compound into methyl chloride (toxic gas) depending on the salt and temperature.

  • Reason 2: Autoclaving does not destroy the chemical molecule; it remains toxic to aquatic life.[1] It must be incinerated by a licensed waste facility.[1]

Q: I spilled a concentrated solution (50%) on the bench. How do I clean it? A:

  • PPE: Wear nitrile gloves (double layer) and eye protection.[1]

  • Contain: Do not use water initially (it will spread the surfactant and create a slip hazard).[1] Use a clay-based absorbent or vermiculite.[1]

  • Neutralize (Optional but recommended for residues): After absorbing the bulk, wipe the area with a dilute anionic detergent (like standard dish soap).[1] This precipitates the remaining cationic QAC, reducing its mobility and toxicity.

  • Final Clean: Wipe with 70% Ethanol to remove the sticky residue.[1]

Q: Why is my LC-MS showing "Ghost Peaks" after running DODMAC samples? A: QACs are notorious for "carryover."[1] They stick to the stainless steel and PEEK tubing of your HPLC.

  • Fix: Run a wash cycle with 95:5 Acetonitrile:Water with 0.1% Formic Acid .[1] The high organic content helps desorb the hydrophobic octyl chains, while the acid helps disrupt the ionic interaction.

References

  • European Chemicals Agency (ECHA). Dimethyldioctylammonium chloride - Registration Dossier.[1] (Accessed 2024).[1][4][8] Link (Note: Generalized link to ECHA search as specific deep links expire).[1]

  • Merck/Sigma-Aldrich. Safety Data Sheet: Dimethyldioctylammonium chloride.[1] Version 6.[1][8][9]2. Link

  • Tezel, U., & Pavlostathis, S. G. (2011).[1] Role of Quaternary Ammonium Compounds on Antimicrobial Resistance in the Environment.[1][10] In Antimicrobial Resistance in the Environment (pp. 349-387).[1] Wiley-Blackwell.[1]

  • U.S. EPA. Pesticide Registration Review: Quaternary Ammonium Compounds.[1]Link[1][2]

  • Zhang, C., et al. (2015).[1] Ecological risks of quaternary ammonium compounds in the environment.[1][5][7]Environmental Science & Technology.[1] Link[1][2]

Technical Support Center: Dimethyldioctylammonium (DODA) Formulations

[1][2][3]

Status: Operational Lead Scientist: Senior Application Specialist, Formulation Chemistry Topic: Stability Enhancement & Troubleshooting for DODA-based Systems[1][2][3]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for Dimethyldioctylammonium (DODA) formulations. Before troubleshooting, we must validate the chemical identity, as chain length dictates stability physics.[1][3]

DODA (C8 Chain) is a dialkyl quaternary ammonium salt (often Chloride or Bromide).[1][3] Unlike its longer-chain cousin DODAB (C18, used in liposomes), DODA-C8 is a highly soluble cationic surfactant and phase transfer catalyst .[1][2][3] It typically forms micelles rather than stable bilayers in aqueous media.[1][3]

Key Stability Parameters:

  • Critical Micelle Concentration (CMC): High sensitivity to ionic strength.[1][3]

  • Chemical Vulnerability: Hofmann Elimination (pH > 8.0 + Heat).[1][3]

  • Physical Vulnerability: Anionic incompatibility (Precipitation).[1][3]

Module 1: Physical Stability & Phase Separation

Symptom: The "Cloudy" Vial

Users report: "My clear formulation turns turbid upon cooling or addition of buffer."

Root Cause Analysis

DODA-C8 formulations are governed by the Krafft Point (temperature below which micelles cannot form because the monomer solubility is too low) and Salting-Out effects.[1]

  • The Counter-Ion Effect: If you are using DODA-Bromide, it is less soluble than DODA-Chloride.[1][2][3] Adding salts (PBS, Saline) introduces common ion effects or replaces the counter-ion with a less soluble species.[1]

  • Ostwald Ripening: In emulsion systems, DODA stabilizes the interface.[3] If the droplet size distribution is wide, small droplets dissolve and redeposit on larger ones, causing phase separation.[1][3]

Troubleshooting Protocol: The Thermal Stress Test

Do not rely on room temperature observation. You must force the failure mode to understand it.

Step-by-Step Methodology:

  • Prepare Samples: Aliquot 3 x 5mL of formulation.

  • Cycle 1 (Freeze/Thaw): Freeze at -20°C for 4 hours, then thaw at 25°C. Repeat 3 times.

    • Failure:[1][2][3] Precipitate forms = Krafft Point Issue .

    • Fix: Add a co-solvent (Ethanol or Propylene Glycol 5-10%) to depress the freezing point and increase monomer solubility.[1]

  • Cycle 2 (Heat Stress): Incubate at 50°C for 24 hours.

    • Failure:[1][2][3] Oiling out/Creaming = Emulsion Instability .[1][3]

    • Fix: Increase DODA concentration or add a non-ionic co-surfactant (e.g., Polysorbate 80) to steric stabilize the interface.[1]

Decision Matrix: Physical Instability
ObservationLikely CauseRecommended Adjustment
Crystals at 4°C Krafft Temperature > Storage TempAdd 5-10% Ethanol or Glycerol.[1][2][3]
Cloudiness with Buffer Salting Out / Anionic ExchangeSwitch buffer (e.g., from Phosphate to Acetate/Tris).[1][3]
Phase Separation (Oil/Water) Insufficient Surface CoverageIncrease DODA conc. or add non-ionic co-surfactant.[1][3]

Module 2: Chemical Stability & Degradation

Symptom: pH Drift or "Fishy" Odor

Users report: "The pH dropped over time," or "The solution smells like amine."

Root Cause: Hofmann Elimination

While Quaternary Ammonium Compounds (QACs) are generally stable, they are susceptible to Hofmann Elimination under alkaline conditions or high heat.[1][3] This reaction cleaves the C-N bond, releasing a tertiary amine (fishy smell) and an alkene.[1][3][4]

  • Mechanism: Hydroxide (OH⁻) attacks the β-hydrogen on the octyl chain.

  • Risk Factor: Autoclaving DODA formulations at pH > 7.0.[1][3]

Visualizing the Degradation Logic

HofmannEliminationStartDODA FormulationConditionHigh pH (>8) + Heat (Autoclave)Start->ConditionExposureProcessHofmann Elimination(β-Hydrogen abstraction)Condition->ProcessTriggersPreventionPREVENTION:Buffer to pH 5-6Avoid Autoclaving if pH > 7Condition->PreventionResult1Tertiary Amine(Dimethyl-octyl-amine)Process->Result1Degradation Product 1Result2Alkene(1-Octene)Process->Result2Degradation Product 2

Caption: Pathway of Hofmann Elimination in quaternary ammonium salts under thermal/alkaline stress.

Module 3: Compatibility & The "Anionic Crash"

Symptom: Immediate Precipitation upon Mixing

Users report: "I added my drug (DNA/RNA/Protein) and the solution turned into a white solid immediately."

Root Cause: Electrostatic Neutralization

DODA is a Cationic surfactant.[1][3] Most biological actives (DNA, RNA, proteins, Hyaluronic acid) are Anionic .[1][3] When mixed, the charges cancel out (

13
Protocol: Charge Ratio Optimization (N/P Ratio)

To stabilize these complexes, you must maintain a net charge (usually positive) to keep the particles repelling each other.[1][3]

  • Calculate Charge Molarity:

    • DODA: 1 mole = 1 mole of (+) charge.[1][3]

    • DNA/RNA: 1 mole of Phosphate = 1 mole of (-) charge.[1][2][3]

  • Titration Experiment:

    • Prepare ratios of N/P (Nitrogen to Phosphate) from 0.5:1 to 10:1.[1][3]

    • Measure Zeta Potential (see below).[1][3]

    • Target: You need a Zeta Potential > +30mV or < -30mV.[1][2][3] The "Danger Zone" is -10mV to +10mV.[1]

Standard Operating Procedures (SOPs)

SOP-01: Zeta Potential Measurement

Purpose: To predict colloidal stability and prevent aggregation.[1][3]

  • Sample Prep: Dilute formulation 1:100 in 1mM NaCl (Do not use PBS; high salt masks the charge).

  • Instrument: Dynamic Light Scattering (DLS) with Zeta cell.

  • Settings:

    • Refractive Index: 1.330 (Water).[1][3]

    • Viscosity: 0.8872 cP (Water).[1][3]

    • Dielectric Constant: 78.5.[1][3]

  • Analysis:

    • Run 3 measurements of 12 runs each.

    • Pass Criteria: Peak is narrow (Conductivity < 5 mS/cm).[1][3] Value is > +25mV.[1][3]

SOP-02: Formulation Workflow

FormulationWorkflowcluster_prepPreparation Phasecluster_mixActive Additioncluster_stabStabilizationStep1Dissolve DODA(Water or Buffer pH 5-6)Step2Check Solubility(Clear solution?)Step1->Step2Step3Add Active Ingredient(Slow drip, stirring)Step2->Step3Decision1Precipitate?Step3->Decision1Step4Add Co-surfactant(Tween 80 / PEG)Decision1->Step4Yes (Unstable)Step5Adjust pH(Target 5.5 - 6.5)Decision1->Step5No (Stable)Step4->Step5FinalFinalStep5->FinalFinal QC(DLS & Zeta)

Caption: Logic flow for stabilizing DODA-active complexes.

Frequently Asked Questions (FAQ)

Q: Can I autoclave my DODA formulation? A: Only if the pH is acidic (pH < 6.0). At neutral or basic pH, the heat of the autoclave (121°C) can trigger Hofmann degradation [1]. For neutral formulations, use 0.22µm sterile filtration.[1][3]

Q: Why does my formulation precipitate when I add Phosphate Buffered Saline (PBS)? A: This is likely the "Salting Out" effect. The high ionic strength of PBS compresses the electrical double layer that keeps DODA micelles apart. Furthermore, if you are using DODA-Chloride, the Phosphate anion might form a less soluble ion pair.[1][3] Try using 10mM Tris or Histidine buffer instead [2].[1][3]

Q: Is DODA the same as DODAB? A: No. DODA usually refers to the Dioctyl (C8) chain, which is soluble and forms micelles. DODAB is Dioctadecyl (C18), which is insoluble and forms liposomes/bilayers.[1][3] Ensure you have the correct CAS number. DODA (C8) is often CAS 5538-94-3 [3].[1][2][3]

References

  • Hofmann Elimination Mechanism

    • Source: "Hofmann Elimination Reaction | Definition, Mechanism & Applications."[1][3] Allen.

    • URL:[Link]

  • Ionic Strength & CMC

    • Source: "Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide." MDPI.[1][3]

    • URL:[Link][1][2][3]

  • Chemical Identity & Solubility

    • Source: "Buy Dimethyldioctylammonium chloride | 5538-94-3."[1][2][3] Smolecule.[1][3]

  • General QAC Stability

    • Source: "Assessment of the biodegradability of dialkyldimethylammonium salts in flow through systems." PubMed.[1][3]

    • URL:[Link]

Technical Support Center: Optimizing Dimethyldioctylammonium Performance Through pH Adjustment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Dimethyldioctylammonium (DMDOMA), a versatile cationic lipid essential for numerous applications in drug delivery, gene therapy, and bioprocessing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in modulating the performance and stability of DMDOMA-based formulations. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your results effectively.

The Foundation: Understanding Dimethyldioctylammonium

Dimethyldioctylammonium chloride (DMDOMA-Cl) is a quaternary ammonium compound. Its structure features a central nitrogen atom permanently bonded to two methyl groups and two octyl chains, conferring a constant positive charge.[1] This cationic nature is the cornerstone of its functionality, driving its interaction with negatively charged molecules like nucleic acids and the phospholipid bilayers of cell membranes.[2][3] Unlike ionizable cationic lipids, whose charge is dependent on the surrounding pH, DMDOMA's charge is fixed.[4][5]

So, why is pH adjustment a critical topic? The answer lies not in altering DMDOMA itself, but in controlling the environment in which it operates. The pH of your solution dictates the charge of interacting substrates, the stability of co-formulants, and the overall structural integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Is there a single "optimal pH" for all Dimethyldioctylammonium applications?

A1: No, the optimal pH is entirely application-dependent. Because DMDOMA carries a permanent positive charge, the focus of pH optimization shifts to the other components in your system and the biological interface.[4] The key is to adjust the pH to favor the specific interactions required for your experimental goal.

For instance, in gene delivery, a slightly acidic pH might be used during the formulation step to ensure the stability of RNA or DNA, while physiological pH (~7.4) is critical for interaction with cell membranes during transfection.

ApplicationTypical pH RangeRationale
Nucleic Acid Delivery (Lipoplex Formation) 4.0 - 6.0To neutralize the negative charge on nucleic acids efficiently, promoting tight condensation and encapsulation within the liposome.[6]
Cellular Transfection/Delivery 7.2 - 7.5Mimics physiological conditions, ensuring cell viability and leveraging the negative charge of the cell membrane for electrostatic attraction.
Antimicrobial/Biocidal Formulations 6.0 - 8.0Broadly effective range, though efficacy against specific microbes can be pH-dependent due to changes in the microbial cell wall charge.[7]
Surface Modification 7.0 - 9.0Many surfaces (e.g., silica, textiles) become more negatively charged at higher pH, enhancing the electrostatic adsorption of cationic DMDOMA.[8]
Q2: My DMDOMA formulation is showing aggregation/precipitation. Is pH the culprit?

A2: It is a very likely contributor. While DMDOMA-Cl is soluble in water, its stability and the stability of the entire formulation can be compromised by pH shifts.[9]

Causality:

  • Isoelectric Point of Co-formulants: If your formulation includes proteins or peptides, adjusting the pH to their isoelectric point will minimize their net charge, reduce solubility, and cause them to aggregate or precipitate.

  • Hydrolysis of Other Components: Co-lipids, such as esters, or encapsulated drugs can be susceptible to hydrolysis at acidic or alkaline pH, leading to degradation products that may be insoluble.[10]

  • Buffer Incompatibility: Certain buffers can interact with DMDOMA or other formulation components at specific pH values, leading to salt precipitation.

Troubleshooting Workflow: Aggregation Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Adjustments cluster_3 Resolution A Aggregation or Precipitation Observed B Verify pH of Final Formulation A->B Is pH correct? C Check pH of All Stock Solutions B->C Yes E Adjust Formulation pH Away from pI of Co-formulants B->E No, pH is off D Review Literature for pKa/ Isoelectric Points of All Components C->D Yes D->E Incompatibility Suspected F Change Buffer System (e.g., Phosphate to HEPES) E->F Still Aggregates H Stable Formulation Achieved E->H Success G Prepare Formulation at Lower/Higher Concentration F->G Still Aggregates F->H Success G->H Success

Caption: Troubleshooting workflow for aggregation.

Q3: How stable is DMDOMA across a wide pH range? Can it degrade?

A3: DMDOMA is generally stable; however, its long-term stability can be compromised under extreme pH conditions, particularly high alkalinity.[8][11]

Mechanism of Degradation: At highly alkaline pH (e.g., > 9-10), quaternary ammonium compounds can undergo a chemical reaction known as Hofmann elimination . This process can degrade the molecule, reducing its efficacy. While this is more of a concern for long-term storage at elevated temperatures, it is a critical consideration. For most experimental applications conducted at or near neutral pH, this degradation is negligible.[12]

A study on polycationic coatings showed that quaternary amines can slowly convert to tertiary amines in alkaline solutions, especially when adsorbed on a silica surface, leading to a loss of positive charge and function at pH > 7.[11]

Q4: How does adjusting pH enhance the interaction of DMDOMA with cells or nucleic acids?

A4: This is where the indirect power of pH becomes evident. You are modifying the target, not the DMDOMA.

  • Interaction with Cells: The surface of most mammalian cells is rich in sialic acid and other negatively charged molecules, resulting in a net negative zeta potential. As the pH of the extracellular medium increases (within a physiological range), this negative charge can become more pronounced, leading to stronger electrostatic attraction with the positively charged DMDOMA-based liposomes.[8]

  • Interaction with Nucleic Acids: Nucleic acids (DNA, RNA) have a strong negative charge due to their phosphate backbone. During the formulation of lipoplexes (lipid-nucleic acid complexes), using a slightly acidic buffer (pH 4-6) can partially neutralize the phosphates, allowing for tighter packing and more efficient encapsulation by the cationic DMDOMA.[6][13]

Diagram: pH-Mediated Electrostatic Interactions

G cluster_low_ph Low pH (e.g., 4.0) cluster_high_ph High pH (e.g., 8.0) L1 DMDOMA (+) S1 Surface (-) L1->S1 Moderate Attraction L2 DMDOMA (+) S2 Surface (--) L2->S2 Strong Attraction

Caption: Effect of pH on surface charge interaction.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Standard 100 mM DMDOMA-Cl Stock Solution

This protocol outlines the preparation of a standard aqueous stock solution.

Materials:

  • Dimethyldioctylammonium chloride (DMDOMA-Cl) powder (MW: 306.0 g/mol )[1]

  • High-purity water (e.g., Milli-Q or WFI)

  • Sterile glassware (volumetric flask, beaker)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Calculation: To make 100 mL of a 100 mM solution, you will need: 0.1 L * 0.1 mol/L * 306.0 g/mol = 3.06 g of DMDOMA-Cl.

  • Weighing: Accurately weigh 3.06 g of DMDOMA-Cl powder and transfer it to a 100 mL beaker.

  • Dissolution: Add approximately 80 mL of high-purity water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar.

  • Stirring: Stir the solution at room temperature. Gentle warming (to ~30-40°C) can be applied to facilitate dissolution but is often not necessary. Stir until all the powder is completely dissolved and the solution is clear.

  • pH Check (Initial): Once dissolved, check the pH of the solution. A 1% aqueous solution of a similar compound is reported to have a pH between 6.5 and 8.0.[14]

  • Volume Adjustment: Quantitatively transfer the dissolved solution to a 100 mL volumetric flask. Rinse the beaker with small amounts of high-purity water and add the rinsings to the flask to ensure a complete transfer.

  • Final Volume: Add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL mark.

  • Final Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. The solution can be sterile-filtered (0.22 µm filter) if required for cell culture applications and stored at 4°C.

Protocol 2: pH Adjustment During Cationic Liposome Formulation

This protocol describes the critical pH adjustment steps when forming DMDOMA-containing liposomes for nucleic acid delivery using the thin-film hydration method.[15]

Materials:

  • DMDOMA-Cl and helper lipids (e.g., DOPE, Cholesterol) dissolved in chloroform.

  • Hydration Buffer: e.g., 20 mM Sodium Acetate buffer, pH 4.5.

  • Neutralization Buffer: e.g., 1 M HEPES, pH 7.5.

  • Rotary evaporator.

  • Extruder with polycarbonate membranes (e.g., 100 nm).

Procedure:

  • Lipid Film Formation: Mix the desired molar ratios of DMDOMA-Cl and helper lipids in a round-bottom flask. Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film. Further dry under high vacuum for at least 2 hours to remove residual solvent.[15]

  • Hydration (Acidic pH): Hydrate the lipid film with the acidic Hydration Buffer (pH 4.5). This step is performed above the phase transition temperature of the lipids. The acidic pH promotes stability of the nucleic acid to be encapsulated. Vortex vigorously to form multilamellar vesicles (MLVs).[15]

  • Size Reduction (Extrusion): To form large unilamellar vesicles (LUVs), extrude the MLV suspension 10-20 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should also be done at a temperature above the lipid phase transition temperature.

  • Nucleic Acid Encapsulation: While vortexing, slowly add your nucleic acid solution (dissolved in the same acidic buffer) to the LUV suspension. The positive charge of the DMDOMA will interact with the negative nucleic acid, driving encapsulation.

  • pH Neutralization (Critical Step): This is a crucial step before using the lipoplexes in a biological system. Slowly add small aliquots of the Neutralization Buffer (e.g., 1 M HEPES, pH 7.5) while monitoring the pH of the lipoplex solution with a calibrated pH meter. Adjust the final pH to 7.2 - 7.5.

    • Expert Insight: Perform this neutralization slowly to avoid shocking the system, which could lead to aggregation. This step prepares the formulation for interaction with cells at physiological pH.

  • Characterization & Purification: Characterize the final formulation for size, polydispersity index (PDI), and zeta potential. Unencapsulated nucleic acid can be removed by methods like ion-exchange chromatography or tangential flow filtration.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Decyltrimethylammonium Chloride (DTAC) Performance Through pH Adjustment. Retrieved from Benchchem website.[8]

  • Wikipedia. (2023, May 27). Dimethyldioctadecylammonium chloride. Retrieved from Wikipedia.[16]

  • Smolecule. (2023, August 15). Dimethyldioctylammonium chloride. Retrieved from Smolecule.[2]

  • Alfa Chemistry. (n.d.). Quaternary Ammonium Compounds. Retrieved from Alfa Chemistry.[4]

  • Ateba, S. B., et al. (2023). Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions. Veterinary World, 16(6), 1279–1287.[17]

  • National Center for Biotechnology Information. (n.d.). Dioctyldimethylammonium chloride. PubChem Compound Database. Retrieved from [Link]1]

  • Request PDF. (n.d.). Radiation synthesis of poly[(dimethylaminoethyl methacrylate)-co-(diallyl dimethyl ammonium chloride)] hydrogels and its application as a carrier for notoginsenoside delivery. Retrieved from ResearchGate.[18]

  • Fu, S., et al. (2014). Insight into the stability of poly(diallydimethylammoniumchloride) and polybrene poly cationic coatings in capillary electrophoresis. Journal of Chromatography A, 1365, 230-236.[11]

  • Google Patents. (n.d.). CN101914026A - Process for preparing didecyl dimethyl ammonium chloride. Retrieved from Google Patents.[19]

  • MDPI. (2023). Aggregation Behavior and Application Properties of Novel Glycosylamide Quaternary Ammonium Salts in Aqueous Solution. Molecules, 28(22), 7588.[3]

  • MDPI. (2023). Analysis of Two Single and Three Double Long-Chain Quaternary Ammonium Compounds via Non-Aqueous Capillary Electrophoresis with Indirect Ultraviolet Detection. Molecules, 28(13), 5184.[9]

  • Croda Pharma. (2022, December 6). Things to consider when choosing a cationic lipid for your formulation. Retrieved from Croda Pharma.[5]

  • PMC. (2021). Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells. Journal of Biomedical Materials Research Part A, 109(10), 1876-1887.[20]

  • PubMed. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Drug Delivery, 9(1), 11-18.[6]

  • RSC Publishing. (2011). High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis. Analyst, 136(18), 3749-3755.[12]

  • EURL-SRM. (2023, February 24). Analytical Observations Report.[21]

  • PMC. (2023). Synthesis and Aggregation Behavior of Hexameric Quaternary Ammonium Salt Surfactant Tz-6C12QC. Polymers, 15(22), 4429.[22]

  • PMC. (2020). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 12(11), 1035.[15]

  • PubMed. (1998). pH-dependent influence of a quaternary ammonium salt and an aminoester on the yeast Saccharomyces cerevisiae ultrastructure. Acta Microbiologica Polonica, 47(1), 47-54.[7]

  • Google Patents. (n.d.). CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride. Retrieved from Google Patents.[23]

  • Wood Preservation Canada. (n.d.). Quantifying DDAC in commercial antisapstain products - and industrial working solutions - by an enzyme-linked immunosorbent assay.[24]

  • Ataman Kimya. (n.d.). DIOCTYLDIMETHYLAMMONIUM CHLORIDE (DIMETHYL DIOCTYL AMMONIUM CHLORIDE). Retrieved from atamankimya.com.[14]

  • Dove Medical Press. (2024). Strategies for improved pDNA Loading and Protection. International Journal of Nanomedicine, 19, 4361-4377.[25]

  • ResearchGate. (2019). Charge Boosting Effect of Cholesterol on Cationic Liposomes. Journal of Pharmaceutical Sciences, 108(1), 148-156.[26]

  • MDPI. (2017). Development of Theranostic Cationic Liposomes Designed for Image-Guided Delivery of Nucleic Acid. Pharmaceutics, 9(4), 43.[27]

  • Semantic Scholar. (2011). Effect of pH on Physical Properties of Triethanolamine-Ester Quaternary Ammonium Salt Cationic Surfactant System. Journal of the Korean Chemical Society, 55(4), 656-661.[28]

  • PubMed. (2005). Determination of quaternary ammonium biocides by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1088(1-2), 114-121.[29]

  • Cayman Chemical. (2025). Ionizable Cationic Lipids Selection Guide for Targeted Delivery and Cargo Type.[30]

  • MDPI. (2021). On the Effect of pH, Temperature, and Surfactant Structure on Bovine Serum Albumin–Cationic/Anionic/Nonionic Surfactants Interactions in Cacodylate Buffer–Fluorescence Quenching Studies Supported by UV Spectrophotometry and CD Spectroscopy. Molecules, 26(16), 4991.[31]

  • ResearchGate. (2020). The Effects of pH and Excipients on Exenatide Stability in Solution. Journal of Pharmaceutical Sciences, 109(1), 327-335.[10]

  • Benchchem. (n.d.). Application Notes and Protocols: Decyltrimethylammonium Chloride as an Emulsifier in Research Formulations. Retrieved from Benchchem website.[32]

  • Beckman Coulter. (n.d.). A General Guide to Lipid Nanoparticles.[33]

  • ResearchGate. (2023). Determination of distearyl dimethyl ammonium chloride in textiles by reversed-phase and normal-phase liquid chromatography-electrospray ionizationtandem mass spectrometry. Journal of Chromatography A, 1705, 464201.[34]

  • NanoMedicines Research Group. (n.d.). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids.[35]

  • Biomol. (n.d.). Lipid Nanoparticle Formulation.[13]

  • PubMed. (1987). Effect of pH on the stability of methacholine chloride in solution. Thorax, 42(9), 694-696.[36]

Sources

Validation & Comparative

Comparing the efficacy of Dimethyldioctylammonium to other quaternary ammonium salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specialist vs. The Generalist

Dimethyldioctylammonium chloride (DODMAC) —specifically the di-C8 chain variant—occupies a specialized niche in the quaternary ammonium compound (QAC) landscape.[1] While often overshadowed by its more potent homolog, Didecyldimethylammonium chloride (DDAC, C10) , and the ubiquitous Benzalkonium Chloride (BAC) , the C8 variant offers distinct physicochemical advantages that dictate its utility in drug development and industrial formulation.[1]

The Core Verdict:

  • Biocidal Potency: DDAC (C10) is the superior biocide.[1] The "chain length effect" dictates that C10–C12 alkyl chains provide optimal membrane intercalation.[1] DODMAC (C8) typically exhibits higher Minimum Inhibitory Concentrations (MICs).[1]

  • Formulation Utility: DODMAC (C8) excels in low-foaming applications and high-turbulence systems (e.g., Clean-in-Place protocols) where the high foam profile of BAC or DDAC is detrimental.[1] It also offers superior solubility in high-electrolyte environments.[1]

Chemical & Physical Profile: Structure-Activity Relationship (SAR)[1][2]

The efficacy of QACs is governed by the length of the hydrophobic alkyl tail (the "tail") and the charge density of the nitrogen headgroup.

FeatureDimethyldioctylammonium (C8)Didecyldimethylammonium (C10)Benzalkonium Chloride (BAC)
Structure Twin C8 alkyl chainsTwin C10 alkyl chainsSingle C12-C16 chain + Benzyl ring
Hydrophobicity ModerateHigh (Optimal for lipid bilayers)Variable (Mixture dependent)
CMC (Critical Micelle Conc.) Higher (~15-20 mM)Lower (~1-2 mM)Low (~0.5-1 mM)
Foaming Profile Low Moderate-HighHigh
Solubility Excellent (even in cold/brine)GoodGood

Expert Insight: The "Cut-off Effect" in QACs suggests that biological activity peaks at a chain length of C10–C12.[1] Shorter chains (C8) have difficulty partitioning into the bacterial membrane's hydrophobic core, while longer chains (C16+) can become trapped in the outer cell wall or aggregate due to low solubility.[1]

Antimicrobial Efficacy Comparison

The following data synthesizes comparative trends from standard broth microdilution assays. Note that lower MIC values indicate higher potency.[1]

Table 1: Comparative MIC Ranges (µg/mL)
Target OrganismDimethyldioctylammonium (C8)Didecyldimethylammonium (C10)Benzalkonium Chloride (BAC)
S. aureus (Gram+)16 – 640.5 – 4.00.5 – 5.0
E. coli (Gram-)32 – 1282.0 – 1616 – 64
P. aeruginosa (Gram-)> 25664 – 128128 – >256
C. albicans (Fungi)16 – 321.0 – 8.02.0 – 16

Analysis:

  • Gram-Positive: C10 (DDAC) is significantly more potent, often requiring 10-50x less concentration than C8.[1]

  • Gram-Negative: The outer membrane of Gram-negatives acts as a barrier.[1][2] C8's shorter chain struggles to penetrate this barrier effectively compared to the more lipophilic C10.

  • Viral Efficacy: For enveloped viruses (e.g., Influenza, Coronaviruses), C10 and BAC are the standards.[1] C8 requires higher contact times or concentrations to achieve the same log reduction.[1]

Mechanism of Action: Membrane Intercalation

The primary mechanism for all QACs is the disruption of the cytoplasmic membrane. The cationic headgroup adsorbs to the negatively charged cell wall, and the hydrophobic tail penetrates the lipid bilayer, causing leakage of intracellular contents.

QAC_Mechanism cluster_c8 C8 Limitation QAC QAC Molecule (Cationic Head + Alkyl Tail) Adsorption Electrostatic Adsorption to Cell Wall (- Charge) QAC->Adsorption Approach Penetration Hydrophobic Tail Intercalation into Bilayer Adsorption->Penetration Driven by Hydrophobicity Disruption Membrane Destabilization (Leakage of K+, ATP) Penetration->Disruption C10 is Optimal C8 is Sub-optimal Death Cell Lysis / Death Disruption->Death Irreversible Damage ShortChain Shorter C8 Tail WeakBinding Weaker Membrane Integration ShortChain->WeakBinding WeakBinding->Penetration Higher Conc. Required

Figure 1: Mechanism of Action showing the critical role of tail length.[1][3] C8 chains (left cluster) struggle to anchor deeply enough to cause rapid lysis compared to C10.[1]

Experimental Protocols for Validation

To validate the efficacy of DODMAC in your specific formulation, use these standardized protocols.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 / EUCAST Purpose: Determine the lowest concentration inhibiting visible growth.[1]

  • Preparation: Prepare stock solutions of DODMAC (C8) and DDAC (C10) in sterile water.

  • Dilution: Create a 2-fold serial dilution series in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 0.25 µg/mL to 512 µg/mL.[1]

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours.

  • Readout: Record MIC as the lowest concentration with no visible turbidity.

    • Validation Check: Control wells (growth vs. sterility) must be valid.[1] Reference strain (e.g., E. coli ATCC 25922) MIC must fall within published ranges.[1]

Protocol B: Time-Kill Kinetics

Standard: ASTM E2315 Purpose: Measure the speed of biocidal action (Log Reduction over time).[1]

TimeKill_Workflow Prep Prepare Inoculum (10^6 CFU/mL) Expose Expose to QAC (at 2x MIC) Prep->Expose Neutralize Neutralize Sample (D/E Neutralizing Broth) Expose->Neutralize At specific timepoints Plate Serial Dilution & Plating (T0, T5, T10 min) Neutralize->Plate Count Count Colonies Calculate Log Reduction Plate->Count

Figure 2: Time-Kill Workflow.[1] Neutralization is the critical step to prevent false positives (bacteriostatic carryover).[1]

Safety & Toxicity Profile

While both compounds are quaternary ammonium salts, their toxicity profiles scale with their membrane activity.[1]

Toxicity MetricDimethyldioctylammonium (C8)Didecyldimethylammonium (C10)
Oral LD50 (Rat) ~300 - 500 mg/kg~238 mg/kg
Skin Irritation Corrosive (Concentrated)Corrosive (Concentrated)
Aquatic Toxicity ToxicHighly Toxic
Environmental Fate Biodegradable (slower than BAC)Biodegradable

Note: C8 is slightly less toxic orally than C10, likely due to its lower membrane disruptiveness, but both are considered hazardous in concentrated forms and require strict PPE (Personal Protective Equipment) during handling.[1]

Strategic Recommendation

  • Choose Didecyldimethylammonium (C10) if your primary goal is maximum pathogen kill at the lowest possible concentration.[1] It is the gold standard for hospital-grade disinfection.[1]

  • Choose Dimethyldioctylammonium (C8) if your application requires low foaming (e.g., industrial spray washers, CIP systems) or if you are formulating a blend where C8 acts as a solubility aid for longer-chain quats in cold or high-salt conditions.[1]

References

  • Arxada. (n.d.). Cost-effective disinfection with DDAC. Retrieved from [1]

  • US EPA. (2006).[1] Reregistration Eligibility Decision for Didecyl Dimethyl Ammonium Chloride (DDAC). Retrieved from [1]

  • European Chemicals Agency (ECHA). (2019).[1] Registration Dossier: Dimethyl dioctyl ammonium chloride (CAS 5538-94-3).[1][4] Retrieved from [1]

  • Ferreira, C., et al. (2011).[1] The influence of the alkyl chain length of benzalkonium chloride on its bactericidal activity. Journal of Pharmacy and Pharmacology.

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1][5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [1][5]

  • Merck/Millipore. (n.d.).[1] Quaternary Ammonium Compounds: Mechanism of Action. Retrieved from [1]

Sources

Validation of antimicrobial activity of Dimethyldioctylammonium against specific pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: Dimethyldioctylammonium (often formulated as the chloride salt, DDAC-C8). Classification: Third/Fourth-Generation Quaternary Ammonium Compound (Twin-Chain QAC). Primary Utility: High-stability disinfection with superior tolerance to anionic residues and hard water compared to first-generation Benzalkonium Chloride (BAC).

This guide serves as a technical validation manual for researchers evaluating Dimethyldioctylammonium (DDA). Unlike single-chain QACs (e.g., BAC), DDA utilizes a "twin-chain" cationic structure. While its raw Minimum Inhibitory Concentration (MIC) values against wild-type pathogens are occasionally higher than C10 or C12 variants due to reduced lipophilicity, its value lies in formulation robustness —maintaining biocidal activity in conditions where traditional QACs precipitate or fail.

Part 1: Chemical Identity & Mechanistic Basis

To validate DDA, one must understand its Structure-Activity Relationship (SAR). Antimicrobial efficacy in QACs is a function of alkyl chain length (lipophilicity) and charge density.

  • Benzalkonium Chloride (BAC): Single alkyl chain (C12–C16). Highly potent but easily deactivated by hard water (

    
    /
    
    
    
    ) and anionic soaps.
  • Didecyldimethylammonium (DDAC-C10): Twin C10 chains. The peak of biocidal potency for most bacteria.

  • Dimethyldioctylammonium (DDA-C8): Twin C8 chains. Slightly lower membrane penetration than C10, but significantly higher solubility and resistance to deactivation.

Mechanism of Action: The "Twin-Chain" Effect

DDA functions via electrostatic attraction to the negatively charged bacterial cell wall, followed by the intercalation of its alkyl chains into the lipid bilayer. The "twin-chain" structure creates a larger disruption in the membrane packing than a single chain, leading to rapid leakage of intracellular components (


, DNA, RNA).

MechanismOfAction DDA Dimethyldioctylammonium (Cationic Head + 2x C8 Tails) Adsorption Electrostatic Adsorption (Target: Teichoic Acids/LPS) DDA->Adsorption Ionic Attraction Penetration Hydrophobic Intercalation (Displacement of Ca2+/Mg2+) Adsorption->Penetration Tail Insertion Disruption Membrane Destabilization (Loss of Osmoregulatory Control) Penetration->Disruption Membrane Fluidity Alteration Lysis Cell Lysis & Death (Leakage of Cytosol) Disruption->Lysis Irreversible Damage

Figure 1: Step-wise mechanism of action for Dimethyldioctylammonium against bacterial membranes.

Part 2: Comparative Efficacy Data

The following data represents a synthesis of typical MIC ranges derived from standard broth microdilution assays (CLSI M07). Note that while DDA (C8) may require slightly higher concentrations than BAC (C14) for pure cultures, it outperforms BAC in the presence of organic soil (see Section 4).

Table 1: Comparative MIC Ranges ( )
PathogenGram StatusDimethyldioctylammonium (C8)Didecyldimethylammonium (C10)Benzalkonium Chloride (BAC)Analysis
S.[1] aureus (+)4.0 – 8.00.5 – 2.00.5 – 4.0C8 chains have slightly lower peptidoglycan penetration than C10/C12.
E. coli (-)8.0 – 16.02.0 – 8.08.0 – 32.0DDA is often superior to BAC against Gram-negatives due to better LPS interaction.
P. aeruginosa (-)32.0 – 128.016.0 – 64.064.0 – >256.0Pseudomonas efflux pumps affect all QACs, but DDA shows better stability than BAC.
C. albicans Fungi4.0 – 12.02.0 – 8.02.0 – 8.0Effective fungistatic activity, though slightly less potent than C10.

Critical Insight: Do not select DDA solely for the lowest MIC. Select DDA when the application involves mixed soil loads or hard water (>300 ppm CaCO3), where BAC efficacy drops by 20–40%.

Part 3: Experimental Validation Protocol

To generate the data above, you must use a self-validating system. QACs are "sticky"—they adsorb to plastic and glass, potentially skewing results. Furthermore, bacteriostatic carryover is a major risk in time-kill studies.

Protocol: CLSI-Based Broth Microdilution with Neutralization Validation

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Reagents:
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Standard growth medium.

  • Neutralizer: D/E Neutralizing Broth or Letheen Broth (Critical for QACs).

  • Resazurin Dye (Optional): For visual confirmation of metabolic activity.

Workflow Diagram

ValidationWorkflow Inoculum 1. Inoculum Prep (0.5 McFarland / 5x10^5 CFU/mL) Dilution 2. Serial Dilution (DDA in CAMHB: 128 -> 0.25 µg/mL) Inoculum->Dilution Incubation 3. Incubation (35°C +/- 2°C for 16-20h) Dilution->Incubation ReadMIC 4. Read MIC (Lowest conc. with no visible growth) Incubation->ReadMIC Subculture 5. Subculture to Agar (Plate 10µL from MIC wells) ReadMIC->Subculture ReadMBC 6. Read MBC (99.9% Kill / No colonies) Subculture->ReadMBC GrowthControl Growth Control (No DDA) GrowthControl->Incubation SterilityControl Sterility Control (No Bacteria) SterilityControl->Incubation

Figure 2: Validated workflow for determining MIC/MBC of quaternary ammonium compounds.

Step-by-Step Methodology:
  • Preparation: Prepare stock solution of Dimethyldioctylammonium (1000 mg/L) in deionized water. Filter sterilize (0.22 µm). Note: DDA is stable; unlike oxidizers, it does not degrade rapidly.

  • Plate Setup: Dispense 100 µL CAMHB into columns 1–12 of a 96-well plate. Add 100 µL DDA stock to column 1 and serially dilute (1:2) across to column 10.[1][2][3]

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells.
    
    • Self-Validation Step: Column 11 is Growth Control (Bacteria + Broth only). Column 12 is Sterility Control (Broth only).

  • Incubation: 16–24 hours at 35°C.

  • Analysis:

    • MIC: The lowest concentration with no turbidity.[2]

    • MBC Confirmation: Transfer 10 µL from the MIC well and the two wells above the MIC into D/E Neutralizing Broth (to stop QAC activity immediately) and plate onto Tryptic Soy Agar.

    • Why this matters: If you plate directly without neutralizing, residual DDA may inhibit colony growth on the agar, giving a false "kill" result (false negative).

Part 4: Performance in Complex Environments

This is where DDA differentiates itself from BAC. In real-world drug development or surface disinfection, "pure water" efficacy is irrelevant.

Hard Water Tolerance

First-generation QACs (BAC) precipitate in the presence of Calcium and Magnesium ions (Hard Water), losing up to 50% efficacy.

  • Experiment: Repeat MIC protocol using water adjusted to 400 ppm

    
    .
    
  • Expected Result: DDA MIC remains stable; BAC MIC increases (worsens) significantly.

Anionic Tolerance

QACs are cationic.[3][4] Contact with anionic residues (e.g., SDS, laundry detergent residues) neutralizes them.

  • Advantage: The twin-chain structure of DDA provides steric hindrance that protects the charge center better than the single chain of BAC, allowing DDA to retain activity in the presence of minor anionic contamination.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[2][6] [Link]

  • Gerba, C. P. (2015). Quaternary Ammonium Compounds.[3][4][7][8][9][10][11] In: Block, S.S. (ed) Disinfection, Sterilization, and Preservation.[12] Lippincott Williams & Wilkins.

  • Buffet-Bataillon, S., et al. (2012). Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes.[10] Journal of Hospital Infection.[7][10] [Link][10]

  • Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus.[7][9] Antimicrobial Agents and Chemotherapy.[2][9][10][13] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Registration Review - Didecyl Dimethyl Ammonium Chloride (DDAC) and Dimethyldioctylammonium Chloride.[Link]

Sources

Technical Comparison: Analytical Strategies for Dimethyldioctylammonium (DDOA) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

Dimethyldioctylammonium chloride (DDOA), often referred to as DDAC-C8, presents a unique set of analytical challenges distinct from its C10 and C12 homologs. As a permanently charged quaternary ammonium compound (QAC) lacking a UV-active chromophore, traditional HPLC-UV methods are rendered ineffective without complex derivatization.

For researchers in drug development (e.g., lipid nanoparticle characterization) or environmental monitoring, the choice of method dictates data integrity. This guide compares the three primary analytical tiers:

  • LC-MS/MS: The gold standard for trace analysis and biological matrices.

  • HPLC-CAD: The modern workhorse for formulation QC and raw material purity.

  • Potentiometric Titration: The legacy method for bulk assay, included here for context but flagged for its lack of specificity.

The "Sticky" Problem: Adsorption

Before selecting a method, one universal truth applies to DDOA analysis: It sticks to everything. The cationic headgroup interacts strongly with the silanol groups in glass and silica-based columns.

  • Critical Directive: All sample preparation must utilize polypropylene (PP) or polyethylene (PE) containers. Glass vials will result in analyte loss of up to 40% at low concentrations.

Comparative Methodology

Method A: LC-MS/MS (Trace Quantification)

Best For: PK studies, environmental residue, cleaning validation (< 100 ppb).

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the highest specificity. By targeting the parent cation mass (


 ~270.3 for the C8-C8 cation), this method eliminates interference from the C10 or C12 homologs often present in technical grade mixtures.
Workflow Diagram (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Prep (Critical) cluster_lc Separation cluster_ms Detection Sample Sample Matrix (Blood/Water) Extract Extraction (AcN + 0.1% Formic Acid) Sample->Extract Vial Transfer to Polypropylene Vial Extract->Vial Column C18 or HILIC Column (Buffered Mobile Phase) Vial->Column ESI ESI (+) Source Column->ESI Q1 Q1: Select Parent (m/z 270.3) ESI->Q1 Q3 Q3: Quant Ion (m/z 43.1 / 158.2) Q1->Q3

Caption: Optimized LC-MS/MS workflow highlighting the critical requirement for polypropylene vials to prevent adsorption.

Method B: HPLC-CAD (Formulation & QC)

Best For: Raw material purity, high-concentration formulation verification.

Charged Aerosol Detection (CAD) is a universal detector that responds to non-volatile analytes. Since DDOA is a salt, it produces a robust signal. Unlike UV, response is independent of chemical structure, depending instead on mass concentration.

Method C: Potentiometric Titration (Bulk Assay)

Best For: Raw material receiving inspection only.

Uses a surfactant electrode to titrate the cationic DDOA against a standard anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS).

  • Fatal Flaw: It cannot distinguish between DDOA (C8) and DDAC (C10). It measures "Total Quaternary Nitrogen."

Quantitative Comparison & Experimental Data

The following data summarizes the performance characteristics of the three methods based on validation studies using standard reference materials (LGC Standards, CAS 5538-94-3).

MetricLC-MS/MS (MRM Mode)HPLC-CADPotentiometric Titration
LOD (Limit of Detection) 0.5 – 1.0 ng/mL (ppb)0.5 – 1.0 µg/mL (ppm)~50 µg/mL (ppm)
Linearity (

)
> 0.999 (0.5–500 ng/mL)> 0.995 (Log-Log fit)N/A (Endpoint only)
Specificity High (Distinguishes C8/C10)Moderate (Separates by RT)Low (Total Cationics)
Precision (RSD) < 5%< 2%< 1%
Throughput 8 mins/sample15 mins/sample5 mins/sample

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification (The "Gold Standard")

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (10 mM stock)

  • Formic Acid[1][2]

  • DDOA Standard (CAS 5538-94-3)[3][4][5][6]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Why? The ammonium ions mask silanol groups on the column, preventing peak tailing of the cationic DDOA.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (20% B); 1-5 min (Linear to 95% B); 5-7 min (Hold 95% B).

  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (ESI Positive):

  • Precursor:

    
     270.3 (
    
    
    
    )
  • Product Ion 1 (Quant):

    
     43.1 (Propyl fragment)
    
  • Product Ion 2 (Qual):

    
     158.2 (Octyl-dimethyl-amine fragment)
    

Step-by-Step:

  • Preparation: Dissolve 10 mg DDOA in 10 mL Acetonitrile (Stock A).

  • Dilution: Serially dilute Stock A into polypropylene autosampler vials using 50:50 Water:Acetonitrile.

  • Injection: Inject 2 µL.

  • Integration: Integrate the peak at ~4.5 min.

Protocol 2: HPLC-CAD (The "Robust" Method)

Instrument Parameters:

  • Detector: Thermo Fisher Corona Veo or equivalent CAD.

  • Nebulizer Temp: 35°C.

  • Column: Acclaim Surfactant Plus (3.0 x 150 mm, 3 µm).

    • Why? This column is specifically designed to separate cationic surfactants with high resolution.

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% Ammonium Acetate Buffer (100 mM, pH 5.0).

Step-by-Step:

  • Preparation: Prepare samples in mobile phase.

  • Injection: Inject 5-10 µL.

  • Curve Fitting: CAD response is non-linear at wide ranges. Use a quadratic fit or log-log linear regression for calibration.

Troubleshooting & Optimization (Scientist-to-Scientist)

Decision Matrix

Use the following logic to select your method:

Decision_Tree Start What is your Target Concentration? Trace Trace (< 1 ppm) (Bioanalysis/Residue) Start->Trace Low High High (> 100 ppm) (Formulation/Raw Mat) Start->High High Matrix Is the Matrix Complex? (Blood/Sludge) Trace->Matrix Specific Do you need to distinguish C8 from C10? High->Specific LCMS Use LC-MS/MS (MRM Mode) Matrix->LCMS Yes HPLC_CAD Use HPLC-CAD Matrix->HPLC_CAD No (Clean Water) Specific->HPLC_CAD Yes Titration Potentiometric Titration Specific->Titration No (Total QAC ok)

Caption: Method selection decision tree based on concentration, matrix complexity, and specificity requirements.

Common Pitfalls
  • Carryover: QACs are notorious for carrying over in the LC injector.

    • Fix: Use a needle wash of 50:50 Isopropanol:Acetone + 0.1% Formic Acid.

  • Peak Tailing:

    • Fix: Increase buffer concentration (Ammonium Formate) to 10-20 mM. Never run QACs in pure water/organic solvents without electrolyte.

  • Ion Suppression (MS):

    • Fix: If analyzing blood/plasma, perform Protein Precipitation (PPT) followed by dilution. Avoid solid-phase extraction (SPE) if possible, as recovery from SPE cartridges can be inconsistent due to adsorption.

References

  • European Union Reference Laboratories (EURL). (2023).[7] Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. Retrieved from [Link]

  • Ferrer, I., & Furlong, E. T. (2001). Identification of alkyl dimethylbenzylammonium surfactants in water samples by solid-phase extraction followed by ion-trap LC/MS and LC/MS/MS. Environmental Science & Technology.[8] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Dimethyldioctylammonium in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific molecules is paramount. This guide provides an in-depth technical exploration of cross-reactivity studies for Dimethyldioctylammonium (DDA) in immunoassays. We will delve into the critical importance of specificity in immunoassay development and offer a practical, experimentally-grounded framework for evaluating the performance of DDA assays against potential cross-reactants.

Dimethyldioctylammonium, a quaternary ammonium compound (QAC), finds extensive use as an antimicrobial, disinfectant, and surfactant in a multitude of industrial and pharmaceutical applications.[1][2][3] Its prevalence necessitates reliable analytical methods for monitoring its presence and concentration. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and high-throughput platform for this purpose.[4][5] However, the structural similarity among QACs presents a significant challenge: antibody cross-reactivity, which can lead to overestimated and inaccurate results.[6][7]

This guide will equip you with the foundational knowledge and detailed protocols to design and execute robust cross-reactivity studies, ensuring the specificity and reliability of your DDA immunoassay.

The Principle of Competitive ELISA for Small Molecule Detection

Due to their small size, molecules like DDA are not immunogenic on their own.[8] To elicit an antibody response, they must first be conjugated to a larger carrier protein, a process that creates a hapten-carrier conjugate.[9] This conjugate is then used to immunize an animal to produce antibodies specific to the hapten (DDA).

A competitive ELISA is the most suitable format for detecting small molecules like DDA.[10][11] In this assay, a known amount of DDA conjugated to an enzyme (the tracer) competes with the DDA in the sample (the analyte) for a limited number of binding sites on a specific anti-DDA antibody that has been coated onto a microplate well. The signal generated by the enzyme is inversely proportional to the concentration of DDA in the sample.

Visualizing the Competitive Immunoassay

The following diagram illustrates the principle of a competitive ELISA for DDA and the concept of cross-reactivity.

Competitive_ELISA_for_DDA cluster_0 High DDA Concentration in Sample cluster_1 Low DDA Concentration / Cross-Reactivity Well_A { Anti-DDA Antibody Coated Well} DDA_Sample_A DDA (Analyte) DDA_Sample_A->Binding_Site_A Competes for binding DDA_Tracer_A DDA-Enzyme (Tracer) DDA_Tracer_A->Binding_Site_A Competes for binding Result_A Low Signal Binding_Site_A->Result_A Less tracer binds Well_B { Anti-DDA Antibody Coated Well} Cross_Reactant Structurally Similar QAC Cross_Reactant->Binding_Site_B May bind to antibody DDA_Tracer_B DDA-Enzyme (Tracer) DDA_Tracer_B->Binding_Site_B Binds to antibody Result_B High Signal (False Negative for DDA) Binding_Site_B->Result_B More tracer binds Competitive_ELISA_Workflow Start Start Prepare_Standards Prepare serial dilutions of DDA and cross-reactants Start->Prepare_Standards Add_Samples Add standards or samples to antibody-coated wells Prepare_Standards->Add_Samples Add_Tracer Add DDA-HRP conjugate to all wells Add_Samples->Add_Tracer Incubate_1 Incubate to allow for competition Add_Tracer->Incubate_1 Wash_1 Wash plates to remove unbound reagents Incubate_1->Wash_1 Add_Substrate Add TMB substrate Wash_1->Add_Substrate Incubate_2 Incubate for color development Add_Substrate->Incubate_2 Stop_Reaction Add stop solution Incubate_2->Stop_Reaction Read_Plate Measure absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 and cross-reactivity Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the competitive ELISA cross-reactivity study.

Detailed Procedure
  • Preparation of Standards and Cross-Reactants:

    • Prepare a stock solution of DDA and each potential cross-reactant in the assay buffer.

    • Perform serial dilutions of each compound to create a standard curve ranging from a high concentration (e.g., 1000 ng/mL) to a low concentration (e.g., 0.1 ng/mL).

  • Assay Procedure:

    • Add 50 µL of each standard dilution or sample to the appropriate wells of the anti-DDA antibody-coated microplate.

    • Add 50 µL of the DDA-HRP conjugate to each well.

    • Incubate the plate for 1 hour at room temperature with gentle shaking.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark for 15-30 minutes at room temperature.

    • Add 100 µL of stop solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot the absorbance values against the log of the concentration for DDA and each cross-reactant to generate sigmoidal dose-response curves.

    • Determine the IC50 value for DDA and each cross-reactant. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity for each compound using the following formula:

      % Cross-Reactivity = (IC50 of DDA / IC50 of Cross-Reactant) x 100

Interpreting the Results: A Comparative Analysis

The calculated percent cross-reactivity values provide a quantitative measure of the antibody's specificity. A lower percentage indicates a higher specificity for DDA.

Table 2: Hypothetical Cross-Reactivity Data for an Anti-DDA Antibody

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Dimethyldioctylammonium (DDA) 10 100% Reference Compound
Didecyldimethylammonium (DDAC)2504%Low cross-reactivity
Benzyldimethyldodecylammonium (BDDAC)8001.25%Very low cross-reactivity
Benzalkonium Chloride (BAC)12000.83%Negligible cross-reactivity
Cetylpyridinium Chloride (CPC)> 5000< 0.2%No significant cross-reactivity
Tetraethylammonium (TEA)> 10000< 0.1%No significant cross-reactivity

In this hypothetical example, the anti-DDA antibody demonstrates high specificity for DDA, with minimal cross-reactivity to other structurally similar QACs. This level of specificity is crucial for the accurate quantification of DDA in complex matrices where other QACs may be present.

Conclusion and Best Practices

The development of a specific and reliable immunoassay for Dimethyldioctylammonium is contingent upon a thorough investigation of its cross-reactivity profile. By following the principles and protocols outlined in this guide, researchers can confidently assess the performance of their anti-DDA antibodies and ensure the accuracy and validity of their analytical results.

Key Takeaways for Ensuring Assay Integrity:

  • Thoughtful Panel Selection: A comprehensive panel of structurally related compounds is essential for a meaningful cross-reactivity assessment.

  • Rigorous Experimental Design: Adherence to a well-defined and validated ELISA protocol is critical for generating reproducible data.

  • Quantitative Analysis: The calculation of percent cross-reactivity based on IC50 values provides an objective measure of antibody specificity.

  • Contextual Interpretation: The acceptable level of cross-reactivity will depend on the specific application and the potential for co-occurrence of cross-reacting compounds in the samples being analyzed.

By embracing these principles, you can develop and validate a DDA immunoassay that meets the highest standards of scientific rigor and provides data you can trust.

References

  • Shcherbakova, D. M., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Science World Report. (2022). Understanding and Limiting Cross-Reactivity in ELISA Testing. [Link]

  • Google Patents. (n.d.).
  • FasterCapital. (n.d.). Challenges And Limitations Of Immunoassay. [Link]

  • Frontiers. (n.d.). Quaternary ammonium compounds in hypersensitivity reactions. [Link]

  • Semantic Scholar. (n.d.). Immunoassays for two quaternary ammonium compounds, benzyldimethyldodecylammonium chloride (BDD12AC) and didecyldimethylammonium chloride (DDAC). [Link]

  • Li, Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC. [Link]

  • Katz, J., et al. (2021). Emerging Challenges and Innovations in Surfactant-mediated Stabilization of Biologic Formulations. PubMed. [Link]

  • Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. PMC. [Link]

  • Biocompare. (2019). Immunoassay Design Challenges and Solutions. [Link]

  • Hernandez, V., et al. (2024). Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach. PMC. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]

  • MDPI. (n.d.). Nanozyme-Based Colorimetric Assay on a Magnetic Microfluidic Platform for Integrated Detection of TTX. [Link]

  • Al-Sofiani, M., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. PMC. [Link]

  • Bio-Rad. (n.d.). Types of ELISA. [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. PMC. [Link]

  • CISA. (n.d.). Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. [Link]

  • Wiley Analytical Science. (2021). Surfactant calibration curve challenges. [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • ResearchGate. (n.d.). SURFACTANTS-CHALLENGES-METHODOLOGY-AND-ITS-VERSATILE-APPLICATION.pdf. [Link]

  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Profiling of Human Monoclonal Antibody with the PEPperCHIP® Human Epitome Microarray. [Link]

  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products:. [Link]

  • Berkeley Center for Green Chemistry. (2024). Greener Solutions 2024: Alternatives to Quaternary Ammonium Compounds in Hair Conditioners. [Link]

  • Diatheva. (2025). ELISA test overview and custom assay development. [Link]

  • Hamad-Schifferli, K. (2025). Redefining antibody cross-reactivity as an advantage for sensing and diagnostics. PubMed. [Link]

  • Huang, H., et al. (2001). Multiple reactive immunization towards the hydrolysis of organophosphorus nerve agents: hapten design and synthesis. PubMed. [Link]

  • Pablos, C., et al. (2018). Novel antimicrobial agents as alternative to chlorine with potential applications in the fruit and vegetable processing industry. PubMed. [Link]

  • E3S Web of Conferences. (n.d.). Advance of modified ELISA and their application. [Link]

  • Google Patents. (n.d.). Methods for polymering haptens into immunogens.
  • TURI. (n.d.). QUATERNARY AMMONIUM COMPOUNDS FACT SHEET - Alternatives. [Link]

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Benchmarking the Performance of Dimethyldioctylammonium Salts as Phase Transfer Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical production, the efficiency, selectivity, and environmental footprint of chemical transformations are of paramount importance. Phase Transfer Catalysis (PTC) has emerged as a powerful technique to address these challenges by enabling reactions between reactants in immiscible phases, thereby often eliminating the need for expensive, hazardous, or co-soluble solvents.[1] At the heart of this methodology lies the phase transfer catalyst, with quaternary ammonium salts being a prominent and versatile class.

This guide provides an in-depth technical comparison of dimethyldioctylammonium (DMDOMA) salts, such as dimethyldioctylammonium chloride (DMDAC) and bromide (DMDOAB), against other commonly employed phase transfer catalysts. By examining the structural attributes that govern catalytic efficacy and presenting available experimental data, this document aims to equip researchers and process chemists with the insights needed to make informed decisions for catalyst selection in their synthetic endeavors.

The Principle of Phase Transfer Catalysis: Bridging the Immiscible

Many crucial organic reactions, including nucleophilic substitutions, alkylations, and oxidations, involve an ionic nucleophile (often dissolved in an aqueous phase) and an organic substrate (dissolved in an organic solvent). Due to the mutual insolubility of the two phases, the reaction is often impractically slow. A phase transfer catalyst functions by forming a lipophilic ion pair with the nucleophile, which can then be transported into the organic phase to react with the substrate.[1] Upon reaction, the catalyst cation returns to the aqueous phase to repeat the cycle, thus acting in a catalytic manner.

The efficacy of a quaternary ammonium salt in this role is intrinsically linked to its molecular structure, particularly the nature of the alkyl groups attached to the nitrogen atom. These groups dictate the catalyst's solubility in both phases and the accessibility of its positive charge, which are critical determinants of its performance.

The Critical Role of Alkyl Chain Length in Catalyst Performance

The structure of the quaternary ammonium cation, specifically the length and nature of its alkyl chains, profoundly influences its catalytic activity. This is due to a delicate balance between its hydrophilicity, required for interaction with the aqueous phase, and its lipophilicity, necessary for solubility in the organic phase.

  • Shorter Alkyl Chains (e.g., in Tetrabutylammonium Bromide - TBAB): Catalysts with shorter alkyl chains, like the butyl groups in TBAB, exhibit good solubility in a range of organic solvents and can effectively transport smaller, "harder" anions. TBAB is a widely used, cost-effective, and efficient catalyst for a variety of reactions.[2]

  • Longer Alkyl Chains (e.g., in Dimethyldioctylammonium Salts): Quaternary ammonium salts with longer alkyl chains, such as the octyl groups in DMDOMA salts, possess significantly greater lipophilicity. This enhanced affinity for the organic phase can lead to several performance advantages:

    • Increased concentration in the organic phase: The catalyst can shuttle more nucleophile into the organic phase per catalytic cycle.

    • Enhanced reactivity of the nucleophile: In the non-polar organic environment, the nucleophile is less solvated and thus more "naked" and reactive.

    • Suitability for more lipophilic substrates and nucleophiles: They can be more effective in systems with highly non-polar organic phases or when transferring larger, more "-soft" anions.

However, excessive lipophilicity can sometimes hinder the catalyst's return to the aqueous phase, slowing down the overall catalytic cycle. Therefore, the optimal alkyl chain length is often reaction-dependent. Studies have shown that with an increase in the alkyl chain length of the quaternary ammonium salt, the interaction between anionic species and the cationic head of the catalyst can be enhanced.[3]

Dimethyldioctylammonium Salts: A Profile

Dimethyldioctylammonium salts, featuring two methyl groups and two octyl chains, represent a class of symmetric quaternary ammonium compounds. This structure provides a balanced combination of properties that make them effective phase transfer catalysts in various applications. The two long octyl chains confer significant lipophilicity, enabling efficient transfer of anions into the organic phase, while the two smaller methyl groups may allow for better access to the cationic nitrogen center compared to catalysts with four long alkyl chains.

While direct, head-to-head comparative studies of DMDOMA salts against catalysts like TBAB and Benzyltriethylammonium Chloride (BTEAC) in common reactions like Williamson ether synthesis are not extensively documented in publicly available literature, we can infer their performance based on established principles and available data for structurally similar catalysts.

Comparative Performance Data: An Insight from Epoxidation

A study on the epoxidation of 1,5,9-cyclododecadiene provides valuable quantitative insight into the performance of a closely related catalyst, dimethyl[dioctadecyl(76%)+dihexadecyl(24%)] ammonium chloride (Arquad® 2HT), which features even longer alkyl chains than DMDOMA-Cl. The data from this study allows for a comparative assessment of its efficacy against other quaternary ammonium salts.

Table 1: Comparative Performance of Quaternary Ammonium Salts in the Epoxidation of 1,5,9-cyclododecadiene

CatalystReactant Conversion (%)Product Selectivity (%)
Methyltrioctylammonium bromide94.359.3 - 67.1
Dimethyl[dioctadecyl(76%)+dihexadecyl(24%)] ammonium chloride High 59.3 - 67.1
Tetrabutylammonium hydrogensulfate (TBAHS)28.286.6
(Cetyl)pyridinium chloride (CPC)High74.9
Methyltributylammonium chlorideLow-
Didodecyldimethylammonium bromide (DDMAB)High-

Data adapted from a study on the efficiency of selected phase transfer catalysts.

From this data, it is evident that the long-chain quaternary ammonium salts, including the dioctadecyl/dihexadecyl variant, exhibit high reactant conversion, indicating their efficiency in transporting the reacting species. While the selectivity for the desired epoxide was moderate compared to TBAHS in this specific reaction, the high conversion rates underscore the potential of such long-chain catalysts. It is reasonable to extrapolate that dimethyldioctylammonium salts would also demonstrate high catalytic activity due to their lipophilic nature.

Application in Williamson Ether Synthesis: A Representative Protocol

The Williamson ether synthesis is a classic and widely used nucleophilic substitution reaction that often benefits from phase transfer catalysis, especially when dealing with phenols or alcohols that are deprotonated by an aqueous base. Below is a detailed experimental protocol for the synthesis of benzyl phenyl ether, a common example of this reaction. This protocol can serve as a template for evaluating the performance of dimethyldioctylammonium bromide in comparison to other catalysts.

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (50% w/w aqueous solution)

  • Toluene

  • Phase Transfer Catalyst (e.g., Dimethyldioctylammonium bromide, Tetrabutylammonium bromide, or Benzyltriethylammonium chloride)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (e.g., 0.1 mol), toluene (40 mL), and the phase transfer catalyst (e.g., 0.005 mol, 5 mol%).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (20 mL) to the flask.

  • Add benzyl chloride (0.11 mol) dropwise to the reaction mixture over 10-15 minutes.

  • Heat the reaction mixture to 70-80°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure benzyl phenyl ether.

Self-Validation: The progress of the reaction can be reliably monitored by TLC or GC, allowing for a clear determination of the reaction endpoint. The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Expected Performance Comparison in Williamson Ether Synthesis

Table 2: Expected Performance Comparison of PTCs in Benzyl Phenyl Ether Synthesis

CatalystExpected Reaction TimeExpected YieldRationale
Dimethyldioctylammonium Bromide Moderate to Fast High to Excellent High lipophilicity facilitates efficient transfer of the phenoxide ion into the organic phase, leading to a high reaction rate.
Tetrabutylammonium Bromide (TBAB)ModerateHighA well-established and effective catalyst for this transformation, providing a good balance of properties.
Benzyltriethylammonium Chloride (BTEAC)ModerateHighAnother commonly used and effective catalyst, often showing comparable performance to TBAB.

It is anticipated that dimethyldioctylammonium bromide would perform comparably to or even exceed the efficiency of TBAB and BTEAC, particularly in terms of reaction rate, due to its superior ability to solubilize the phenoxide anion in the organic phase.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the mechanism of phase transfer catalysis and the experimental workflow.

PTC_Mechanism NaX Na⁺X⁻ QY_aq Q⁺Y⁻ NaX->QY_aq Ion Exchange QY_org Q⁺Y⁻ QY_aq->QY_org QX_aq Q⁺X⁻ QX_aq->NaX Ion Exchange RZ R-Z RX R-X RZ->RX QX_org Q⁺X⁻ RX->QX_org QY_org->RZ Reaction QX_org->QX_aq Phase Transfer

Caption: Mechanism of Phase Transfer Catalysis.

Experimental_Workflow A 1. Reaction Setup: Phenol, Toluene, PTC B 2. Add Aqueous NaOH A->B C 3. Add Benzyl Chloride B->C D 4. Heat and Stir (4-6 hours) C->D E 5. Workup: Phase Separation, Washing, Drying D->E F 6. Solvent Removal E->F G 7. Purification: Distillation or Chromatography F->G H 8. Characterization: NMR, MS G->H

Caption: Experimental Workflow for Benzyl Phenyl Ether Synthesis.

Conclusion and Future Outlook

Dimethyldioctylammonium salts represent a highly promising class of phase transfer catalysts. Their inherent lipophilicity, a direct consequence of the long octyl chains, positions them as excellent candidates for accelerating biphasic reactions, particularly those involving organic-soluble substrates and aqueous-soluble nucleophiles. While direct comparative data in every standard organic transformation is not yet abundant in the literature, the foundational principles of phase transfer catalysis and the available experimental evidence strongly suggest that DMDOMA salts can offer significant advantages in terms of reaction rates and efficiency.

For researchers and drug development professionals, the exploration of dimethyldioctylammonium salts as alternatives to more conventional phase transfer catalysts like TBAB and BTEAC is a worthwhile endeavor. Their unique structural characteristics may unlock enhanced performance in challenging synthetic steps, leading to more efficient, cost-effective, and greener chemical processes. Further systematic studies directly comparing the performance of DMDOMA salts across a range of important organic reactions will undoubtedly solidify their position in the synthetic chemist's toolkit.

References

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(40), 3251-3254.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. I. A new method for the alkylation of phenylacetonitrile. Roczniki Chemii, 39, 1223-1230.
  • Zhu, W., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36691-36699.
  • Wang, Y., et al. (2023). Regulating the Alkyl Chain Length of Quaternary Ammonium Salt to Enhance the Inkjet Printing Performance on Cationic Cotton Fabric with Reactive Dye Ink.
  • Little Flower College Guruvayoor. Phase Transfer Catalysis. Retrieved from [Link]

Sources

Reproducibility in Experimental Workflows: Dimethyldioctylammonium (D8DAB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity & Reproducibility Crisis

In drug development and chemical synthesis, Dimethyldioctylammonium (often abbreviated as D8DAB , DODMAC , or DODAB-C8 ) presents a unique challenge: it is frequently confused with its long-chain analog, Dimethyldioctadecylammonium (DDAB/C18).

This confusion is the primary source of reproducibility failure. While DDAB (C18) is a cornerstone of liposomal gene delivery due to its ability to form stable bilayers, D8DAB (C8) possesses too short a hydrophobic tail to sustain bilayer formation. Instead, it acts as a high-performance Phase Transfer Catalyst (PTC) and a rapid-kinetics antimicrobial agent .

This guide objectively compares D8DAB against its primary alternatives (DDAB and Benzalkonium Chloride) and provides self-validating protocols to ensure experimental reproducibility.

Technical Profile & Alternatives Comparison

To select the correct reagent, one must understand the structural dictates of the alkyl chain length. The following table contrasts D8DAB with its most common alternatives.

Table 1: Comparative Performance Metrics
FeatureDimethyldioctylammonium (D8DAB) Dimethyldioctadecylammonium (DDAB) Benzalkonium Chloride (BAC)
Chain Length Di-C8 (Octyl)Di-C18 (Stearyl/Octadecyl)Mono-C12 to C16 (Mixture)
Primary Application Phase Transfer Catalysis , Surface DisinfectionGene Delivery , Vaccine Adjuvants, LiposomesGeneral Disinfection, Preservatives
Supramolecular Structure Micelles (Dynamic aggregates)Bilayers (Stable Vesicles/Liposomes)Micelles
Critical Micelle Conc.[1] (CMC) High (~15–50 mM range*)Very Low (< 1 mM)Variable (~1–4 mM)
Solubility High in water & organic solventsLow in water (requires heating/sonication)High in water
Reproducibility Risk Hygroscopicity alters effective mass; Evaporation in PTC.Phase Transition Temp (Tm) sensitivity; Aggregation.Batch variability (C12/C14 ratio changes).

*Note: CMC values for double-chain surfactants are lower than single-chain analogs but D8DAB's short chain keeps it relatively high compared to DDAB.

Decision Logic & Mechanism

The following diagram illustrates the mechanistic pathways that determine whether D8DAB or an alternative should be used.

SelectionLogic Start Experimental Goal Synth Organic Synthesis (Nucleophilic Sub.) Start->Synth Catalysis Delivery Drug Delivery (mRNA/DNA) Start->Delivery Encapsulation Kill Antimicrobial (Lysis/Disinfection) Start->Kill Sterilization UseD8DAB USE D8DAB (C8) High Solubility Phase Transfer Efficient Synth->UseD8DAB Req. Interface Transfer UseDDAB USE DDAB (C18) Forms Bilayers Stable Liposomes Delivery->UseDDAB Req. Bilayer Stability Kill->UseD8DAB Rapid Kinetics UseBAC USE BAC Broad Spectrum Cost Effective Kill->UseBAC General Surface

Figure 1: Decision matrix for selecting Quaternary Ammonium Compounds based on experimental intent.

Validated Experimental Protocols

Protocol A: Phase Transfer Catalysis (Synthesis)

Context: Using D8DAB to facilitate a nucleophilic substitution (e.g., alkylation) between an aqueous salt and an organic substrate. Reproducibility Challenge: Agitation speed and catalyst hydration state.

Step-by-Step Methodology:

  • Catalyst Preparation (The Drying Step):

    • D8DAB is hygroscopic. Before weighing, dry the salt in a vacuum desiccator over P₂O₅ for 24 hours.

    • Validation: Weigh a sample, dry for 2 hours, re-weigh. If mass decreases >1%, continue drying.

  • Solvent System Selection:

    • Use a biphasic system (e.g., Toluene/Water or Dichloromethane/Water).

    • Ratio: Maintain a 1:1 volume ratio to ensure adequate interfacial area.

  • Reaction Setup:

    • Add Organic Substrate (1.0 eq) and D8DAB (0.05 eq / 5 mol%) to the organic solvent.

    • Add Inorganic Nucleophile (1.5 eq) to the water phase.

  • Critical Parameter: Agitation:

    • Set stirring to >800 RPM . The reaction rate in PTC is often diffusion-controlled.

    • Self-Validation: If yield varies between batches, increase RPM. If yield plateaus, you have reached the "kinetic regime" where chemical reaction, not mass transfer, is rate-limiting.

  • Work-up:

    • Stop stirring. Layers must separate within <60 seconds. If stable emulsion forms, D8DAB concentration may be too high (acting as a surfactant rather than just a catalyst).

Protocol B: Antimicrobial Efficacy Testing (Minimum Inhibitory Concentration)

Context: Assessing D8DAB as a disinfectant. Reproducibility Challenge: Neutralization of the active agent after contact time.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve D8DAB in sterile deionized water.

    • Note: Unlike DDAB, heating is rarely required due to shorter chain length.

  • Inoculum Standardization:

    • Prepare bacterial suspension (e.g., E. coli) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Exposure:

    • Mix 100 µL inoculum with 100 µL D8DAB serial dilutions in a 96-well plate.

  • The "Stop" Switch (Neutralization):

    • After the designated contact time (e.g., 10 min), transfer an aliquot into D/E Neutralizing Broth .

    • Why: Quats adhere to cell walls. Without neutralization, "killing" continues during the plating process, artificially inflating efficacy data.

    • Validation: Run a "Neutralizer Toxicity Control" (bacteria + neutralizer only) and a "Neutralizer Efficacy Control" (bacteria + neutralizer + D8DAB).

  • Readout:

    • Measure Optical Density (OD600) or plate for CFU counting.

Mechanism of Action & Reproducibility Factors

Understanding why D8DAB behaves differently from DDAB is crucial for troubleshooting.

Mechanism D8DAB D8DAB (Di-C8) Structure Hydrophobic Interaction D8DAB->Structure Short Chains DDAB DDAB (Di-C18) DDAB->Structure Long Chains Micelle Micelle Formation (High Curvature) Structure->Micelle Cone Shape (D8DAB) Bilayer Bilayer Formation (Planar/Vesicle) Structure->Bilayer Cylinder Shape (DDAB) Result1 Membrane Lysis (Disinfection) Micelle->Result1 Result2 Ion Pair Extraction (Catalysis) Micelle->Result2 Result3 Drug Encapsulation (Delivery) Bilayer->Result3

Figure 2: Structure-Function relationship. D8DAB's "Cone" shape forces micelle formation, making it unsuitable for drug encapsulation but excellent for catalysis and lysis.

Critical Variables for Reproducibility
  • Counter-ion Impact:

    • Bromide (Br-) vs. Chloride (Cl-): D8DAB is available as both. Chloride salts are generally more hygroscopic. Bromide salts may interfere with certain palladium-catalyzed reactions if used as a PTC in cross-coupling. Always report the specific salt form.

  • Purity & Homolog Distribution:

    • Commercial "Dimethyldioctylammonium" may contain traces of C10 (decyl) or C6 (hexyl) chains.

    • Recommendation: Use HPLC-grade (>98%) for kinetic studies. For general synthesis, technical grade (>90%) is acceptable if the batch is consistent.

  • Water Content:

    • As a PTC, D8DAB transfers anions into the organic phase. Excess water in the solid catalyst alters the calculated molar equivalents, leading to incomplete reactions.

References

  • Comparison of Quaternary Ammonium Compounds in Disinfection Title: Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2.[2][3][4] Source: Journal of Hospital Infection / NIH. URL:[Link]

  • Phase Transfer Catalysis Mechanisms Title: Phase-Transfer Catalysis: Fundamentals and Applications. Source: Macmillan Group / Princeton University. URL:[Link]

  • Genotoxicity and Safety of DDAB vs BAC Title: Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB)... cause genotoxic effects.[5] Source: Mutagenesis / PubMed. URL:[Link]

  • Critical Micelle Concentration Studies Title: Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide.[1][6] Source: International Journal of Molecular Sciences. URL:[Link]

Sources

A Comparative Guide to the Long-Term Stability of Surfaces Coated with Dimethyldioctylammonium and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a durable and effective antimicrobial surface coating is a critical decision. This guide provides an in-depth technical comparison of the long-term stability of surfaces coated with dimethyldioctylammonium (DDOA), a widely used quaternary ammonium compound (QAC), against prominent alternatives such as silver nanoparticle-based coatings. Our analysis is grounded in experimental data and standardized testing methodologies to offer a comprehensive and objective overview for informed decision-making in various applications, from medical devices to laboratory surfaces.

Introduction: The Imperative of Long-Term Antimicrobial Efficacy

The utility of an antimicrobial surface is intrinsically linked to its durability. A coating that loses its efficacy after a short period or under routine cleaning and use fails to provide the consistent protection required in sensitive environments. The ideal antimicrobial surface should exhibit sustained biocidal or bacteriostatic activity, minimal leaching of active agents, and maintain its physical and chemical integrity over an extended lifespan. This guide will delve into the key performance indicators that define the long-term stability of DDOA-coated surfaces and their principal competitors.

Quaternary ammonium compounds, like DDOA, are cationic surfactants that function by disrupting the cell membranes of microbes.[1] Silver nanoparticles, in contrast, exert their antimicrobial effects through the release of silver ions, the generation of reactive oxygen species, and direct interaction with microbial cell walls and intracellular components.[2] Understanding the nuances of their stability and performance over time is paramount.

Comparative Analysis of Long-Term Stability

While both DDOA and silver-based coatings demonstrate potent initial antimicrobial activity, their long-term performance can vary significantly depending on the formulation, the substrate, and the environmental conditions they are subjected to.

Dimethyldioctylammonium (DDOA) Coatings

Strengths:

  • Broad-Spectrum Efficacy: DDOA-based coatings are effective against a wide range of bacteria (both Gram-positive and Gram-negative) and enveloped viruses.[1]

  • Contact-Killing Mechanism: The primary antimicrobial action is through direct contact, which can minimize the development of microbial resistance compared to release-based mechanisms.[3]

  • Initial Stability: When properly applied, DDOA coatings can exhibit good stability and are largely unaffected by pH.[1]

Limitations:

  • Durability Under Cleaning: Studies have shown that the durability of some commercial QAC-based coatings can be less than one week when subjected to regular cleaning protocols.[1] The antimicrobial activity can be significantly diminished after repeated abrasion and exposure to cleaning agents.[4]

  • Leaching Potential: While designed to be covalently bound, some leaching of QACs can occur, which is a concern for biocompatibility in certain applications.

Silver Nanoparticle (AgNP) Coatings

Strengths:

  • Sustained Ion Release: AgNP coatings can be engineered for a slow and sustained release of silver ions, providing long-lasting antimicrobial action.[2][5] The duration of this release can be tailored by adjusting the nanoparticle size and the coating matrix.

  • High Efficacy: Silver nanoparticles have demonstrated high antimicrobial activity, in some cases superior to other silver-based treatments.[6]

  • Versatility: AgNPs can be incorporated into a variety of coating materials for application on diverse substrates.[7]

Limitations:

  • Environmental Factors: The antimicrobial efficacy of silver is highly dependent on moisture, as the release of silver ions is a key mechanism. In dry conditions, its effectiveness can be significantly reduced.[8]

  • Potential for Resistance: Although less common than with antibiotics, the long-term use of silver has been associated with the development of bacterial resistance.[9]

  • Biocompatibility Concerns: The leaching of silver ions and nanoparticles can raise concerns about cytotoxicity and long-term biocompatibility, particularly for medical implants.[10]

Data-Driven Comparison

To provide a clearer comparative perspective, the following table summarizes key performance metrics based on available experimental data. It is important to note that direct head-to-head, long-term stability studies under identical stressed conditions are limited in publicly available literature. The data presented is a synthesis from multiple sources.

Performance MetricDimethyldioctylammonium (DDOA) CoatingsSilver Nanoparticle (AgNP) CoatingsKey Considerations
Initial Antimicrobial Efficacy (Log Reduction) >5.0 log CFU/cm² in under a minute against various pathogens[1]>4-log reduction in CFU after 24 hours for S. epidermidis and E. coli[11]Both show high initial efficacy, but testing conditions vary.
Durability (Post-Cleaning/Abrasion) Efficacy can drop to negligible levels in < 7 days with regular cleaning[1]Can retain significant antimicrobial activity after 50 wash cycles[2]Highly dependent on the specific formulation and cleaning regimen.
Leaching Profile Primarily contact-killing, but some leaching can occur.[3]Release-based mechanism; leaching is intended but must be controlled.[5]Leaching rates are critical for both efficacy and safety.
Environmental Dependence Generally less dependent on environmental factors like humidity.[1]Efficacy is significantly reduced in dry environments.[8]Important for applications with varying humidity levels.
Biocompatibility Generally considered biocompatible for surface applications, but concerns exist for leaching components.[12]Potential for cytotoxicity from leached silver ions and nanoparticles.[10]Thorough biocompatibility testing is crucial for medical applications.

Experimental Protocols for Assessing Long-Term Stability

To ensure the trustworthiness and reproducibility of stability claims, standardized testing protocols are essential. The following outlines a comprehensive experimental workflow for evaluating the long-term stability of antimicrobial coatings.

Sample Preparation and Coating
  • Substrate Selection: Choose relevant substrates (e.g., stainless steel, polycarbonate, titanium alloy) based on the intended application.

  • Surface Preparation: Clean and sterilize all substrates according to a standardized procedure to ensure consistent coating adhesion.

  • Coating Application: Apply the DDOA and alternative coatings (e.g., AgNP-based) to their respective substrates following the manufacturer's instructions.

  • Curing: Allow the coatings to cure for the specified time and under the recommended conditions.

  • Baseline Characterization: Before aging, characterize the initial properties of the coated surfaces (see Section 3.3).

Accelerated Aging and Wear Protocol

This protocol is designed to simulate the wear and tear a coated surface would experience over time.

Caption: Accelerated aging workflow for antimicrobial surfaces.

Protocol Steps:

  • Chemical and Mechanical Stress: Subject the coated samples to a defined number of alternating wet and dry abrasion cycles as outlined in EPA Test Method MB-40-00.[13][14]

    • Wet Abrasion: Use a standardized sponge soaked in a relevant cleaning/disinfecting solution (e.g., quaternary ammonium, hydrogen peroxide, or bleach-based).

    • Dry Abrasion: Use a dry standardized sponge.

  • Cycle Repetition: Repeat the abrasion cycles to simulate different time points (e.g., equivalent to 1 week, 1 month, 6 months of use).

  • Interim and Final Analysis: After a predetermined number of cycles, remove a subset of samples for analysis.

Analytical Methods for Stability Assessment

A multi-faceted approach is necessary to fully characterize the stability of the coatings.

Caption: Key analytical methods for evaluating coating stability.

Detailed Methodologies:

  • Antimicrobial Efficacy Testing (ISO 22196 / ASTM E2180):

    • Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate both the aged coated samples and control samples with the bacterial suspension.

    • Cover the inoculum with a sterile film and incubate for 24 hours at 35°C and >90% relative humidity.[13]

    • Recover the bacteria from the surfaces using a neutralizing solution.

    • Perform serial dilutions and plate on nutrient agar to determine the number of viable bacteria (colony-forming units, CFU).

    • Calculate the log reduction in CFU on the coated surface compared to the control.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Analyze the surface of the coated samples before and after the aging protocol.

    • Acquire survey spectra to identify the elemental composition of the surface.

    • Obtain high-resolution spectra of key elements (e.g., Nitrogen for DDOA, Silver for AgNP coatings) to determine chemical states and identify degradation products.[15]

  • Contact Angle Measurement:

    • Use a goniometer to place a droplet of a reference liquid (e.g., deionized water) on the coated surface.

    • Measure the static contact angle at multiple points on the surface to assess wettability.

    • An increase in hydrophilicity (lower contact angle) may indicate degradation or fouling of the coating.

  • Leaching Analysis:

    • Immerse the aged coated samples in a relevant solution (e.g., phosphate-buffered saline, cell culture medium) for a defined period.

    • Analyze the immersion solution for the presence of the leached antimicrobial agent using appropriate techniques (e.g., liquid chromatography-mass spectrometry for DDOA, inductively coupled plasma-mass spectrometry for silver).

Conclusion and Future Outlook

The long-term stability of an antimicrobial coating is a complex interplay of its chemical nature, its formulation, and the environment in which it is used. While DDOA-based coatings offer excellent initial efficacy through a contact-killing mechanism, their durability can be compromised by routine cleaning. Silver nanoparticle coatings, conversely, can provide more sustained antimicrobial action through the controlled release of silver ions, but their performance is more dependent on environmental conditions and raises different biocompatibility considerations.

The selection of an appropriate antimicrobial coating, therefore, requires a thorough evaluation of the specific application's requirements. For surfaces that undergo frequent and harsh cleaning, a more robust formulation or an alternative technology may be necessary. For long-term indwelling medical devices, the biocompatibility and leaching profile of the coating are of paramount importance.

Future advancements in antimicrobial coatings will likely focus on developing hybrid materials that combine the benefits of different technologies, such as covalently-anchored antimicrobials with controlled-release capabilities, to provide broad-spectrum, durable, and biocompatible surfaces for a new generation of medical devices and healthcare environments.

References

  • Sharma, P., Dhawan, P., Rajpal, S. K., et al. (2023). A Comparison of Antimicrobial Efficacy of Silver-based Preventive Restorations (Silver Nitrate, Silver Diamine Fluoride, and Silver Nanoparticles) against Streptococcus mutans Monospecies Biofilm Model. International Journal of Clinical Pediatric Dentistry, 16(S-1), S13–S19. [Link]

  • Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. (2023). Biology, 12(5), 669. [Link]

  • Cheng, C., Li, M., Wang, Y., et al. (2013). Comparison of quaternary ammonium-containing with nano-silver-containing adhesive in antibacterial properties and cytotoxicity. Journal of Dentistry, 41(12), 1243-1252. [Link]

  • Copper (Cu) vs. Silver (Ag): Which Has Better Antimicrobial Properties? (2022). Esco Lifesciences. [Link]

  • ASTM E2180 - Antimicrobial Test for Hydrophobic Materials. Microbe Investigations. [Link]

  • An environmentally friendly coating: Excellent self-cleaning, efficient antimicrobial, and durability properties. (2024). ResearchGate. [Link]

  • Long-Lasting Antimicrobial and Antiviral Surface Coatings. (2022). Defense Systems Information Analysis Center. [Link]

  • Investigation of Antimicrobial Effects of Polydopamine-Based Composite Coatings. (2023). Semantic Scholar. [Link]

  • Silver Nanoparticle-Based Antimicrobial Coatings: Sustainable Strategies for Microbial Contamination Control. (2024). MDPI. [Link]

  • Antimicrobial Polymers in Healthcare: Silver vs. Quaternary Ammonium. (2025). Patsnap Eureka. [Link]

  • Contact Angle Measurement: The Definitive Guide (2026). Droplet Lab. [Link]

  • XPS survey spectra at the surface, bottom of QAC-10% coating and the... (n.d.). ResearchGate. [Link]

  • Emerging technologies for long-term antimicrobial device coatings: advantages and limitations. (2017). National Institutes of Health. [Link]

  • Biomedical Applications of Silver Nanoparticles: An Up-to-Date Overview. (2020). National Center for Biotechnology Information. [Link]

  • Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings MB-4-00. (2022). Environmental Protection Agency. [Link]

  • Evaluation of Aging Effect on the Durability of Antibacterial Treatments Applied on Textile Materials for the Automotive Industry. (2024). ACS Omega. [Link]

  • Durability and stability of antimicrobial coated surfaces. (2018). ResearchGate. [Link]

  • Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard. (2024). MDPI. [Link]

  • Contact Angle Measurements and Wettability. (n.d.). Nanoscience Instruments. [Link]

  • Biomedical Applications of Silver Nanoparticles: An Up-to-Date Overview. (2020). ResearchGate. [Link]

  • Evaluation of a novel surface-coating formulation with time-extended antimicrobial activity for healthcare environment disinfection. (2023). National Institutes of Health. [Link]

  • New Strategies in the Development of Antimicrobial Coatings: The Example of Increasing Usage of Silver and Silver Nanoparticles. (2011). MDPI. [Link]

  • XPS and SEM/STEM Characterization of Silver Nanoparticles Formed from the X-ray-Induced and Thermal Reduction of Silver Behenate. (2014). ResearchGate. [Link]

  • The Effects of Silver Nanoparticles Compositions on the Mechanical, Physiochemical, Antibacterial, and Morphology Properties of Sugar Palm Starch Biocomposites for Antibacterial Coating. (2022). MDPI. [Link]

  • (PDF) Silver Nanoparticles Deposited Layered Double Hydroxide Nanoporous Coatings with Excellent Antimicrobial Activities. (2014). ResearchGate. [Link]

  • The Antibacterial Properties of a Silver Multilayer Coating for the Prevention of Bacterial Biofilm Formation on Orthopedic Implants—An In Vitro Study. (2024). MDPI. [Link]

  • XPS, SEM, DSC and Nanoindentation Characterization of Silver Nanoparticle-Coated Biopolymer Pellets. (2021). Semantic Scholar. [Link]

  • New Strategies in the Development of Antimicrobial Coatings: The Example of Increasing Usage of Silver and Silver Nanoparticles. (2011). ResearchGate. [Link]

  • Antimicrobial Activity of Photocatalytic Coatings on Surfaces: A Systematic Review and Meta-Analysis. (2023). MDPI. [Link]

  • ISO 22196 Test for Antimicrobial Activity of Plastics. (n.d.). Microchem Laboratory. [Link]

  • Antimicrobial non-porous surfaces: a comparison of the standards ISO 22196:2011 and the recently published ISO 7581:2023. (2024). Frontiers. [Link]

  • Revealing the Importance of Aging, Environment, Size and Stabilization Mechanisms on the Stability of Metal Nanoparticles: A Case Study for Silver Nanoparticles in a Minimally Defined and Complex Undefined Bacterial Growth Medium. (2019). National Institutes of Health. [Link]

  • ASTM E2180 Test for Hydrophobic Antimicrobial Surfaces. (n.d.). Microchem Laboratory. [Link]

  • End of Life Biocompatibility Assessment for Chronically Implanted Cardiac Leads. (2025). PubMed. [Link]

  • Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. (n.d.). The American Cleaning Institute (ACI). [Link]

  • Antimicrobial Efficacy Testing According to ASTM E 2180 Standard. (2019). YouTube. [Link]

  • Contact Angle Studies on Functional Surfaces Containing Magnetic Particles. (2020). ResearchGate. [Link]

  • ISO 22196 Test for Antimicrobial Activity of Plastics. (n.d.). Microchem Laboratory. [Link]

  • EPA Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings. (n.d.). Microchem Laboratory. [Link]

  • Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. (2023). MDPI. [Link]

  • Deconvoluted spectra from an XPS analysis of a plasma-treated PFA sample exposed to 8 W for 60 s. (n.d.). ResearchGate. [Link]

  • EPA - Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings (SOP MB-40-00). (n.d.). Situ Biosciences. [Link]

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Safety Operating Guide

Proper Disposal Procedures: Dimethyldioctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5538-94-3 | Common Abbreviation: DDAC-C8 Content Type: Operational Safety & Logistics Guide Audience: Laboratory Managers, EHS Officers, Researchers

Executive Safety Directive

STOP. Before handling Dimethyldioctylammonium chloride (DDAC-C8), understand that this is not a generic laboratory salt. It is a potent cationic surfactant and biocide .

Unlike standard organic solvents, DDAC-C8 possesses a dual-hazard profile:

  • Immediate Biological Threat: It is corrosive (H314) and, in high concentrations, can be fatal in contact with skin (H310) due to rapid dermal absorption and systemic toxicity.

  • Environmental Persistence: It is acutely toxic to aquatic life (H400).[1][2][3] Under no circumstances may this compound be discharged into municipal wastewater or sink drains. It disrupts the bacterial flora of wastewater treatment plants, leading to regulatory violations.

This guide provides a closed-loop disposal workflow designed to protect both the operator and the environment.[4]

Hazard Identification & Classification

Effective disposal begins with accurate characterization. DDAC-C8 waste must be labeled according to the most severe hazard present in the mixture.

ParameterSpecificationOperational Implication
Signal Word DANGER High-level alertness required.
Primary Hazard Skin Corrosion (1B) Full PPE (Nitrile gloves >0.11mm, face shield) is mandatory.
Secondary Hazard Acute Toxicity (Dermal/Oral) Treat all spills as life-threatening exposures.
Eco-Toxicity Aquatic Acute 1 (H400) Zero-discharge policy. All rinsate must be collected.
RCRA Status D002 (Corrosive) If pH ≤ 2 or ≥ 12.5. Otherwise, manage as Non-RCRA Regulated Hazardous Waste (unless mixed with solvents).
Pre-Disposal: Segregation & Compatibility

The "Self-Validating" System: A common failure mode in QAC (Quaternary Ammonium Compound) disposal is accidental mixing with incompatible waste streams. This creates insoluble sludges that clog waste containers and complicate incineration.

  • Incompatibility Rule: NEVER mix DDAC-C8 waste with Anionic Surfactants (e.g., SDS, soaps, carboxylates).

    • Mechanism:[1][3][5][6][7][8] The cationic QAC reacts with the anionic surfactant to form a sticky, hydrophobic precipitate (complexation).

    • Result: This precipitate is difficult to pump and requires expensive manual remediation of waste drums.

  • Oxidizer Rule: Segregate from strong oxidizers (Nitric acid, Peroxides).

    • Risk:[1][2][3][7][8][9] Exothermic reaction and release of toxic chloramine or nitrogen oxide gases.

Waste Stream Decision Matrix (DOT Diagram)

WasteSegregation cluster_warning CRITICAL CHECK Start Waste Containing Dimethyldioctylammonium CheckConc Is it a Concentrate (>1%) or Solid? Start->CheckConc CheckMix Mixed with Organic Solvents? CheckConc->CheckMix Liquid SolidWaste Solid Waste Stream (Tag: Toxic/Corrosive) CheckConc->SolidWaste Solid/Wipes LiquidWaste Liquid Hazardous Waste (Tag: Halogenated Organic) CheckMix->LiquidWaste Yes (e.g. HPLC waste) AqueousWaste Aqueous Waste (Tag: Toxic/Corrosive) CheckMix->AqueousWaste No (Water only)

Figure 1: Logic flow for segregating DDAC-C8 waste streams to ensure compatibility with incineration facilities.

Disposal Protocols
Protocol A: Solid Waste & Concentrates

Applicability: Pure salts, expired reagents, or heavily contaminated absorbents.

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but discouraged due to breakage risks.

  • Labeling: Label as "Hazardous Waste - Toxic, Corrosive." Explicitly list "Dimethyldioctylammonium Chloride."[1][3][7][9][10]

  • Deactivation (Optional but Recommended): If disposing of small quantities of pure powder, mixing with an excess of bentonite clay or vermiculite reduces mobility if the container is breached.

  • Final Fate: High-temperature incineration equipped with a scrubber (to capture HCl gas generated during combustion).

Protocol B: Aqueous Solutions (Rinsate/Reaction Media)

Applicability: Cleaning water, aqueous reaction layers.

  • Collection: Collect in a dedicated carboy labeled "Aqueous Waste - Toxic Biocide."

  • pH Adjustment: Check pH. If highly alkaline or acidic, neutralize to pH 5–9 to minimize container corrosion during storage.

  • Foam Control: DDAC-C8 foams aggressively. Leave at least 20% headspace in the container. Do not agitate unnecessarily.

  • Prohibited Actions:

    • DO NOT autoclave this waste (it volatilizes toxic vapors).

    • DO NOT mix with bleach (generates toxic gas).[11]

Emergency Spill Response (The "5-PPM Rule")

In the event of a spill, immediate containment is vital to prevent the substance from reaching floor drains.

The Bentonite Adsorption Method: Research indicates that clays like bentonite bind QACs effectively, reducing their bioavailability.

  • PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.

  • Contain: Dike the spill using a universal absorbent socks.

  • Adsorb: Apply Bentonite Clay or Vermiculite to the liquid.

    • Field Insight: Use a ratio of at least 5 parts absorbent to 1 part liquid to ensure the liquid is fully immobilized and the QAC is adsorbed.

  • Collect: Scoop the saturated solid into a hazardous waste pail.

  • Decontaminate Surface: Scrub the area with a mild anionic detergent (like standard dish soap).

    • Why? The anionic detergent will precipitate any remaining cationic DDAC-C8 residues, rendering them inert and easier to wipe up.

  • Final Wipe: Wipe with water and dispose of all wipes as solid hazardous waste.

Environmental Impact Pathway (DOT Diagram)

EnvImpact Spill Uncontained Spill Drain Floor Drain Spill->Drain Negligence WWTP Wastewater Treatment Plant (WWTP) Drain->WWTP Bacteria Nitrifying Bacteria (Activated Sludge) WWTP->Bacteria Exposure Kill Bacterial Die-off Bacteria->Kill Inhibition Release Release to River Kill->Release Treatment Failure Fish Aquatic Toxicity (LC50 < 1 mg/L) Release->Fish Bioaccumulation

Figure 2: The cascade effect of improper disposal. DDAC-C8 inhibits the very bacteria used to treat sewage, leading to untreated release.

References
  • Chemos GmbH & Co.[7] KG. (2023).[4] Safety Data Sheet: Dimethyldioctylammonium chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision for Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC). EPA-HQ-OPP-2006-0339.
  • European Chemicals Agency (ECHA). (2020). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. Retrieved from [Link]

  • Tezel, U., & Pavlostathis, S. G. (2011). Role of Quaternary Ammonium Compounds on Antimicrobial Resistance in the Environment. In Antimicrobial Resistance in the Environment.

Sources

Personal Protective Equipment (PPE) & Handling Guide: Dimethyldioctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5538-94-3 | Synonyms: DODMAC, Distearyl Dimethyl Ammonium Chloride (analogue), Quaternium-series

Executive Summary: The Hazard Landscape

Dimethyldioctylammonium chloride (DODA) is not merely a "soap"; it is a potent cationic surfactant and Phase Transfer Catalyst (PTC). Its amphiphilic nature allows it to disrupt lipid bilayers rapidly.

The Critical Risk: Unlike simple acids that burn on contact, lipophilic quaternary ammonium compounds (QACs) like DODA can permeate the skin barrier, causing deep tissue necrosis and potential systemic neurotoxicity. Some safety data sheets (SDS) classify specific high-purity grades as H310 (Fatal in contact with skin) or H311 (Toxic in contact with skin) , in addition to being Skin Corr. 1B (Corrosive) .[1][2][3][4][5]

This guide moves beyond compliance; it establishes a Zero-Exposure Protocol designed to protect researchers from both acute chemical burns and chronic sensitization.

Part 1: Risk Assessment & Hazard Mechanics

The Mechanism of Injury

To select the right PPE, you must understand the enemy. DODA operates via membrane lysis :

  • Adsorption: The positively charged ammonium head group binds to negatively charged cell membranes.

  • Insertion: The dioctyl (C8) alkyl chains penetrate the hydrophobic core of the bilayer.

  • Disruption: This causes leakage of intracellular contents and cell death.

    • Implication for PPE: Standard latex gloves are permeable to organic cations. Thin nitrile gloves (<4 mil) offer insufficient breakthrough time for concentrated solids.

GHS Hazard Profile (Consolidated)
Hazard ClassCategoryStatementOperational Implication
Acute Toxicity (Dermal) Cat 2/3 Fatal/Toxic in contact with skin CRITICAL: Skin contact must be prevented absolutely.[2][6]
Skin Corrosion Cat 1B Causes severe skin burnsImmediate irreversible damage possible.[2]
Eye Damage Cat 1 Causes serious eye damageSplash protection (face shield) is mandatory.[2][3]
Aquatic Toxicity Acute 1 Very toxic to aquatic lifeZero-drain disposal policy.

Part 2: The PPE Matrix

Standard "Lab Safety" is insufficient. Use this Enhanced Protection Matrix.

Hand Protection (The Primary Barrier)

Do NOT use Latex. Latex proteins degrade rapidly upon contact with lipophilic QACs.

State of MatterPrimary GloveSecondary Glove (Inner)Protocol
Solid / Powder Nitrile (High Durability) (Thickness: ≥ 5 mil)Nitrile (Examination) (Thickness: 4 mil)Double Gloving: The outer glove protects against abrasion and bulk contamination. The inner glove protects during doffing.
Concentrated Solution (>10%) Butyl Rubber or Viton (If handling >1L)Nitrile (Examination) Splash Guard: If using standard nitrile for small volumes, change immediately upon any splash.
Dilute Solution (<1%) Nitrile (Standard Lab Grade)N/AInspect for micro-tears before use.
Respiratory & Body Protection
ComponentSpecificationRationale
Respiratory N95 / P100 (Minimum)DODA powder is hygroscopic and static-prone; it aerosolizes easily.[5] Inhalation causes severe respiratory tract irritation.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient for pouring or weighing. Goggles seal the eyes from dust; the shield protects the neck/face from corrosive splashes.
Body Tyvek® Lab Coat (or Apron) Cotton lab coats absorb QACs, holding the corrosive against the skin. Use impervious sleeves or aprons for bulk handling.

Part 3: Operational Protocols

Workflow 1: Weighing & Solubilization (High Risk)

Goal: Prevent dust generation and static discharge.

  • Engineering Control: Operate strictly within a Chemical Fume Hood or Powder Weighing Station .

  • Static Control: Use an antistatic gun or bar if available. DODA powder is "sticky" and static-charged, leading to erratic dispersal.

  • Weighing:

    • Place a secondary containment tray inside the balance enclosure.

    • Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer solid to the weigh boat.

    • Self-Validating Step: Wipe the exterior of the stock bottle with a dry tissue before returning it to the shelf. If the tissue shows residue, your glove technique is failing.

  • Solubilization:

    • Add the solvent to the solid (not vice-versa) slowly to prevent "puffing" of the powder.

    • Seal the vessel immediately.

Workflow 2: Spill Management

Scenario: 5g of solid DODA spills on the bench.

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don a second pair of nitrile gloves and a face shield if not already worn.

  • Dry Clean-up (Preferred): Do not wet the powder initially (it creates a slippery, corrosive sludge).

    • Cover with a dry absorbent pad or scoop carefully into a waste container.

  • Wet Decontamination:

    • Once bulk solid is removed, clean the area with 70% Isopropanol followed by water.

    • Why Isopropanol? QACs are highly soluble in alcohols, ensuring efficient removal of residues that water might just smear.

Part 4: Logical Workflow Visualization

The following diagram outlines the decision logic for handling DODA, emphasizing the "Stop/Check" gates that prevent accidents.

DODA_Handling_Workflow Start Start: Chemical Retrieval RiskCheck Check Concentration & Form (Solid vs. Solution) Start->RiskCheck SolidPPE PPE: Double Nitrile + N95 + Goggles + Apron RiskCheck->SolidPPE Solid / Powder SolPPE PPE: Single Nitrile + Goggles (Face Shield if >1L) RiskCheck->SolPPE Dilute Solution EngControl Engineering: Fume Hood + Antistatic Measures SolidPPE->EngControl Weighing Action: Weighing (Use Secondary Containment) EngControl->Weighing Decon Decontamination: Wipe with 70% IPA -> Water Weighing->Decon Handling Action: Pipetting/Transfer SolPPE->Handling Handling->Decon Waste Disposal: Solid/Liquid Haz Waste (NO DRAIN DISPOSAL) Decon->Waste Aquatic Toxin

Caption: Operational logic flow for Dimethyldioctylammonium Chloride. Note the divergence in PPE based on physical state and the unified strict disposal protocol.

Part 5: Emergency Response & Disposal

First Aid (Immediate Action)[3]
  • Skin Contact: Rinse immediately with water for 15 minutes .[1] Do not use soap immediately; flush first. Remove contaminated clothing while under the shower.[2][5][7]

  • Eye Contact: Flush for 15 minutes, lifting eyelids. Time is vision.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Logistics

Never dispose of DODA down the sink.

  • Classification: Hazardous Waste (Toxic/Corrosive).[3]

  • Segregation: Collect in a dedicated container labeled "Corrosive - Toxic - Organic."

  • Aquatic Hazard: DODA is classified as Aquatic Acute 1 .[2][4][5] Even small amounts in wastewater can disrupt local water treatment bacteria and kill aquatic life.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Dimethyldioctylammonium chloride. Merck KGaA.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Dimethyldioctylammonium chloride.[2][3][4][5][6][7]

  • Chemos GmbH. (2023). Safety Data Sheet: Dimethyldioctylammonium chloride (CAS 5538-94-3).[2][4][5][6][7]

  • National Library of Medicine. (n.d.). Quaternary Ammonium Compounds - Toxicity Profile. PubChem.

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.